molecular formula C8H5NO3 B1600135 5-Hydroxyisoindoline-1,3-dione CAS No. 50727-06-5

5-Hydroxyisoindoline-1,3-dione

Cat. No.: B1600135
CAS No.: 50727-06-5
M. Wt: 163.13 g/mol
InChI Key: NHXFINXXELODNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxyisoindoline-1,3-dione is a useful research compound. Its molecular formula is C8H5NO3 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-4-1-2-5-6(3-4)8(12)9-7(5)11/h1-3,10H,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXFINXXELODNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441664
Record name 5-Hydroxyisoindoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50727-06-5
Record name 5-Hydroxyisoindoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Hydroxyisoindole-1,3-dione: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyisoindole-1,3-dione, a key heterocyclic compound, serves as a versatile scaffold in medicinal chemistry and drug discovery. Its unique structural features, including a bicyclic aromatic system, an imide functional group, and a reactive hydroxyl moiety, make it an attractive starting point for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of 5-hydroxyisoindole-1,3-dione, encompassing its physicochemical properties, detailed synthetic methodologies, and a thorough exploration of its role as a pharmacophore in the development of novel therapeutics, particularly in the realms of neurodegenerative diseases and oncology. This document is intended to be a valuable resource for researchers and drug development professionals engaged in the design and synthesis of next-generation therapeutic agents.

Introduction: The Isoindole-1,3-dione Scaffold in Medicinal Chemistry

The isoindole-1,3-dione moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1] The inherent features of this scaffold, such as its rigid planar structure and its ability to participate in hydrogen bonding and π-π stacking interactions, allow for precise molecular recognition at various biological targets. The parent compound, phthalimide, and its derivatives have been shown to possess a remarkable range of pharmacological properties, including analgesic, anti-inflammatory, anticonvulsant, antibacterial, and antifungal activities.[1] The introduction of a hydroxyl group at the 5-position of the isoindole-1,3-dione core, yielding 5-hydroxyisoindole-1,3-dione, further enhances its utility by providing a strategic point for chemical modification and derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties of 5-Hydroxyisoindole-1,3-dione

A thorough understanding of the physicochemical properties of a lead compound is fundamental for its development as a therapeutic agent. The key properties of 5-hydroxyisoindole-1,3-dione are summarized in the table below, providing essential data for its handling, formulation, and computational modeling.

PropertyValueSource
IUPAC Name 5-hydroxyisoindole-1,3-dione[2]
CAS Number 50727-06-5[3]
Molecular Formula C₈H₅NO₃[2]
Molecular Weight 163.13 g/mol [2]
Appearance Off-white to brown solid[3]
Melting Point 290 °C (decomposes)[3]
pKa (predicted) 6.98 ± 0.20[3]
Solubility Soluble in DMSO, ethanol, and methanol; limited solubility in non-polar solvents.[4][4]
SMILES C1=CC2=C(C=C1O)C(=O)NC2=O[2]
InChI InChI=1S/C8H5NO3/c10-4-1-2-5-6(3-4)8(12)9-7(5)11/h1-3,10H,(H,9,11,12)[2]

Synthesis of 5-Hydroxyisoindole-1,3-dione: A Detailed Protocol

The synthesis of 5-hydroxyisoindole-1,3-dione is most commonly achieved through the reaction of 4-hydroxyphthalic acid with a nitrogen source, such as ammonia or urea, under thermal conditions. The following protocol provides a detailed, step-by-step methodology for its laboratory-scale synthesis.

Synthesis from 4-Hydroxyphthalic Acid

This method involves the direct condensation of 4-hydroxyphthalic acid with ammonium carbonate.

Reaction Scheme:

Synthesis of 5-hydroxyisoindole-1,3-dione.

Experimental Protocol:

  • To a solution of 4-hydroxyphthalic acid (5.0 g, 27.5 mmol) in glacial acetic acid (25 mL), add ammonium carbonate (5.28 g, 54.9 mmol) portion-wise with stirring.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 45 minutes.

  • Increase the temperature to 160 °C and continue heating for an additional 2 hours.

  • Concentrate the reaction mixture to approximately 15 mL by distillation at 160 °C.

  • Cool the mixture to room temperature.

  • Adjust the pH to 10 with a 1N sodium hydroxide solution.

  • Cool the mixture to 0 °C and then slowly acidify to pH 5 with a 1N hydrochloric acid solution.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water and dry under reduced pressure to yield 5-hydroxyisoindole-1,3-dione as a pale yellow powder.[3]

Yield: Approximately 72%[3]

Characterization Data:

  • ¹H NMR (DMSO-d₆): δ 7.56 (d, J = 9.3 Hz, 1H), 7.00-7.03 (m, 2H).[3]

Spectroscopic Analysis

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 5-hydroxyisoindole-1,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons. The doublet at δ 7.56 ppm corresponds to the proton ortho to the carbonyl group, while the multiplet between δ 7.00-7.03 ppm represents the other two aromatic protons.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 5-hydroxyisoindole-1,3-dione would exhibit characteristic absorption bands corresponding to its functional groups.

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

  • N-H stretch: A moderate band around 3200 cm⁻¹ corresponding to the imide N-H bond.

  • C=O stretch: Two strong absorption bands in the region of 1700-1780 cm⁻¹ for the symmetric and asymmetric stretching of the imide carbonyl groups.[5]

  • C=C stretch: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 5-hydroxyisoindole-1,3-dione would be expected to show a molecular ion peak ([M]⁺) at m/z 163. The fragmentation pattern would likely involve the loss of CO (m/z 135) and subsequent fragmentation of the aromatic ring.

Biological Significance and Applications in Drug Discovery

The true value of 5-hydroxyisoindole-1,3-dione lies in its role as a versatile scaffold for the development of novel therapeutic agents. The isoindole-1,3-dione core is a key pharmacophore in a number of clinically important drugs, and the 5-hydroxy substituent provides a handle for further chemical modifications to optimize biological activity and pharmacokinetic properties.

Inhibition of Acetylcholinesterase: A Strategy for Alzheimer's Disease

A significant body of research has focused on the development of isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic pathway implicated in the pathophysiology of Alzheimer's disease.[6] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which can lead to improvements in cognitive function.

Mechanism of Action:

Derivatives of 5-hydroxyisoindole-1,3-dione can be designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. The isoindoline-1,3-dione core can engage in π-π stacking interactions with aromatic amino acid residues in the active site, while substituents at the N-position can be tailored to form additional hydrogen bonds and hydrophobic interactions, thereby enhancing inhibitory potency.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE inhibitory activity.

G cluster_0 Enzymatic Reaction cluster_1 Detection A Acetylthiocholine B Thiocholine A->B AChE C 5-thio-2-nitrobenzoate (Yellow) B->C D DTNB D->C Inhibitor 5-Hydroxyisoindole-1,3-dione Derivative Inhibitor->A

Ellman's method for AChE inhibition.

  • Prepare a solution of the test compound (derivatives of 5-hydroxyisoindole-1,3-dione) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add a solution of acetylcholinesterase, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate anion.

  • Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.

  • The rate of the reaction is proportional to the AChE activity. The inhibitory activity of the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control.

Anticancer Activity

Derivatives of isoindole-1,3-dione have demonstrated significant potential as anticancer agents, with some compounds exhibiting cytotoxic effects against a range of cancer cell lines.[7] The mechanism of action is often multifactorial and can involve the inhibition of key signaling pathways, induction of apoptosis, and anti-angiogenic effects. The 5-hydroxy group on the isoindole-1,3-dione scaffold can be utilized to introduce various pharmacophores that can target specific cancer-related proteins.

Structure-Activity Relationship (SAR) Insights:

  • N-Substitution: The nature of the substituent on the imide nitrogen is critical for anticancer activity. Bulky aromatic or heteroaromatic groups can enhance cytotoxicity.

  • Ring Substitution: The introduction of electron-withdrawing or electron-donating groups on the phthalimide ring can modulate the electronic properties of the molecule and influence its interaction with biological targets.

Dopamine Receptor Ligands

The isoindole scaffold has also been explored for the development of ligands for dopamine receptors, which are implicated in various neurological and psychiatric disorders. While specific studies on 5-hydroxyisoindole-1,3-dione as a dopamine receptor ligand are limited in the searched literature, the broader class of isoindoline derivatives has shown promise in this area. Further research is warranted to explore the potential of 5-hydroxyisoindole-1,3-dione and its derivatives as modulators of dopaminergic signaling.

Future Perspectives and Conclusion

5-Hydroxyisoindole-1,3-dione is a valuable and versatile building block in the field of drug discovery. Its straightforward synthesis, coupled with the presence of multiple functional groups amenable to chemical modification, provides a robust platform for the generation of diverse chemical libraries for high-throughput screening. The demonstrated biological activities of its derivatives, particularly as acetylcholinesterase inhibitors and anticancer agents, highlight the therapeutic potential of this scaffold.

Future research should focus on a more in-depth exploration of the biological activities of the parent compound, 5-hydroxyisoindole-1,3-dione, to establish a baseline for its pharmacological profile. Furthermore, the synthesis and evaluation of a wider range of derivatives, guided by computational modeling and structure-activity relationship studies, will be crucial for the development of potent and selective drug candidates. The continued investigation of this promising scaffold holds the potential to deliver novel and effective treatments for a range of human diseases.

References

A Technical Guide to 5-Hydroxyisoindoline-1,3-dione: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The isoindoline-1,3-dione, or phthalimide, scaffold is a cornerstone in modern medicinal chemistry, serving as the core structural motif in a range of clinically significant therapeutic agents.[1] This guide provides an in-depth technical overview of 5-hydroxyisoindoline-1,3-dione, a key derivative whose strategic functionalization offers vast potential for drug discovery and organic synthesis. We will dissect its fundamental physicochemical properties, provide validated protocols for its synthesis and characterization, explore its chemical reactivity as a versatile building block, and discuss its current and prospective applications in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this high-value chemical entity.

Core Physicochemical Properties

This compound is a bicyclic compound featuring a benzene ring fused to a five-membered pyrrolidine ring containing two carbonyl groups.[2] The hydroxyl group at the 5-position of the aromatic ring is a critical feature, providing a reactive handle for further chemical modification and influencing the molecule's electronic properties and potential for hydrogen bonding.

Identifier Value Source(s)
IUPAC Name 5-hydroxyisoindole-1,3-dione[2][3]
CAS Number 50727-06-5[2][4][5]
Molecular Formula C₈H₅NO₃[2][3][4]
Molecular Weight 163.13 g/mol [2][3][4][5]
Appearance Off-white to brown solid[6]
Melting Point ~290 °C[2][6]
Storage Sealed in dry, room temperature conditions[5][6]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the condensation of 4-hydroxyphthalic acid with an ammonia source. This method is efficient and utilizes readily available starting materials. The causality behind this experimental choice lies in the direct formation of the imide ring through dehydration at elevated temperatures.

Detailed Experimental Protocol: Synthesis from 4-Hydroxyphthalic Acid

This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[6][7]

Materials:

  • 4-Hydroxyphthalic acid (1.0 eq)

  • Ammonium carbonate (2.0 eq)

  • Glacial Acetic Acid

  • 1N Sodium Hydroxide (NaOH) solution

  • 1N Hydrochloric Acid (HCl) solution

  • Deionized Water

Procedure:

  • To a solution of ammonium carbonate (5.28 g, 54.9 mmol) in concentrated hydrochloric acid, slowly add a solution of 4-hydroxyphthalic acid (5.0 g, 27.45 mmol) dissolved in acetic acid (25 mL).[6][7]

  • Heat the reaction mixture to 120 °C and maintain for 45 minutes. The initial heating facilitates the formation of the phthalamic acid intermediate.

  • Increase the temperature to 160 °C and continue heating for an additional 2 hours. This higher temperature drives the cyclization and dehydration to form the imide ring.[6][7]

  • Upon completion, concentrate the mixture to approximately 15 mL by heating at 160 °C and then allow it to cool to room temperature.

  • Adjust the pH to 10 with a 1N NaOH solution to deprotonate the hydroxyl group and dissolve the product.

  • Cool the basic solution to 0 °C and slowly acidify to pH 5 with a 1N HCl solution. This step protonates the product, causing it to precipitate out of the solution.[6][7]

  • Collect the resulting precipitate by vacuum filtration.

  • Dry the solid under reduced pressure to yield this compound as a pale yellow powder (Typical yield: ~72%).[6][7]

Synthesis Workflow Diagram

SynthesisWorkflow Reactants 4-Hydroxyphthalic Acid + Ammonium Carbonate (in Acetic Acid) Heating_Step1 Heat to 120°C (45 min) Reactants->Heating_Step1 Reaction Initiation Heating_Step2 Heat to 160°C (2 hours) Heating_Step1->Heating_Step2 Imide Formation Workup Concentrate & Cool pH Adjustment (10 -> 5) Heating_Step2->Workup Precipitation Filtration Filter & Dry Workup->Filtration Product This compound Filtration->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structural integrity and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system for identity confirmation.

Technique Expected Result Interpretation
¹H NMR (DMSO-d₆): δ 7.00-7.03 (m, 2H), 7.56 (d, J = 9.3 Hz, 1H).[6][7]Confirms the presence and positioning of protons on the aromatic ring.
Mass Spec. Expected m/z: 164.03 [M+H]⁺, 162.02 [M-H]⁻Verifies the molecular weight of the compound.[3]
IR Spec. ~3200-3400 cm⁻¹ (O-H), ~3100-3200 cm⁻¹ (N-H), ~1700-1760 cm⁻¹ (C=O, asymmetric & symmetric)Identifies key functional groups: hydroxyl, imide N-H, and dione carbonyls.

Chemical Reactivity and Derivative Synthesis

The utility of this compound as a research tool stems from its defined points of reactivity, which allow for its elaboration into more complex molecules.

  • O-Alkylation/Acylation: The phenolic hydroxyl group is a prime site for forming ether or ester linkages, enabling the attachment of various side chains or linkers.

  • N-Alkylation/Arylation: The imide proton is acidic and can be deprotonated by a mild base, allowing for substitution at the nitrogen atom. This is a classic reaction for installing diverse functionalities, famously used in the synthesis of Thalidomide and its analogs.[1]

This dual reactivity makes it a valuable precursor in combinatorial chemistry and targeted synthesis campaigns, particularly for developing libraries of compounds for screening. Derivatives are being actively explored for therapeutic potential in neurodegenerative diseases.[2]

Generalized Derivative Synthesis Workflow

DerivativeWorkflow Start 5-Hydroxyisoindoline- 1,3-dione N_Alkylation N-Alkylation (e.g., R-X, Base) Start->N_Alkylation O_Alkylation O-Alkylation / Acylation (e.g., R'-X, Base) Start->O_Alkylation Product_N N-Substituted Derivative N_Alkylation->Product_N Product_NO N,O-Disubstituted Derivative N_Alkylation->Product_NO Product_O O-Substituted Derivative O_Alkylation->Product_O O_Alkylation->Product_NO

Caption: Reaction pathways for synthesizing derivatives of the core molecule.

Biological Significance and Therapeutic Potential

The isoindoline-1,3-dione moiety is a "privileged scaffold" in pharmacology, most notably recognized as the core of immunomodulatory imide drugs (IMiDs) like Thalidomide and Pomalidomide.[1] These drugs function by binding to the protein cereblon, leading to the targeted degradation of specific proteins.

This compound is not only a synthetic precursor to hydroxylated metabolites of these drugs (e.g., 5-Hydroxythalidomide) but also serves as a foundational structure for novel drug candidates.[2][8][9] Research into related structures has shown potential for:

  • Neurodegenerative Diseases: Some derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[10] Furthermore, in silico studies have suggested potential binding to dopamine receptors, indicating relevance for neurological disorders.[2]

  • Oncology: The phthalimide group is integral to the activity of IMiDs used in treating multiple myeloma.[1] New derivatives are continuously being explored as potential anti-tumor agents.[11]

  • Anti-inflammatory and Analgesic Activity: The broader class of N-substituted isoindoline-1,3-diones has demonstrated anti-inflammatory and analgesic properties in various studies.[10][11]

Conclusion

This compound is more than a simple chemical; it is a versatile and powerful platform for innovation in drug discovery and organic synthesis. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an essential tool for researchers. The established link between its core scaffold and potent biological activity ensures that this compound will remain a subject of intense scientific interest, paving the way for the development of next-generation therapeutics for a range of human diseases.

References

A Technical Guide to the Physicochemical Characterization of 5-Hydroxyisoindoline-1,3-dione: Melting Point and Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Hydroxyisoindoline-1,3-dione, a derivative of the isoindoline-1,3-dione core, is a chemical compound of increasing interest within the realms of medicinal chemistry and materials science.[1] Its structural features, including a hydroxyl group on the aromatic ring, an imide functionality, and two carbonyl groups, impart specific physicochemical properties that are critical to its behavior in various experimental and physiological systems.[1] A thorough understanding of its melting point and solubility is paramount for researchers and drug development professionals, as these parameters fundamentally influence material purity, formulation strategies, and biological activity. This guide provides an in-depth technical overview of the melting point and solubility of this compound, complete with experimental protocols and an analysis of the underlying chemical principles.

Melting Point: A Key Indicator of Purity and Stability

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a highly sensitive indicator of purity; impurities typically depress and broaden the melting point range.[2] For this compound, a sharp and well-defined melting point is indicative of high purity.

Reported Melting Point Values

Several sources have reported the melting point of this compound, with some variation in the observed values. This variation can be attributed to differences in the purity of the sample, the experimental method employed, and the rate of heating during analysis.

Reported Melting Point (°C) Source Notes
290ChemicalBook[3]Solvent of crystallization: ethanol.
290Smolecule[1]Reported by Sigma-Aldrich.

It is noteworthy that a related compound, 2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione, exhibits a higher melting point range of 317-318°C, suggesting that substitutions on the imide nitrogen can significantly influence the crystal lattice energy and, consequently, the melting point.[1]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a standard and widely accepted technique for accurate melting point determination.[4][5]

Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt (onset) and is completely molten (clear point) are recorded as the melting range.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[5]

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm for optimal results.[6]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used to determine a preliminary melting range. A fresh sample should be used for the subsequent, more accurate determination.[2][6]

  • Accurate Determination: Heat the sample to a temperature approximately 20°C below the expected melting point. Then, decrease the heating rate to 1-2 °C/min to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[6]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle disappears (the clear point). This range is the melting point of the sample.

Solubility Profile: Guiding Formulation and Application

The solubility of a compound dictates its behavior in various solvents, which is a critical consideration for chemical reactions, purification, formulation, and assessing bioavailability. The presence of a hydroxyl group and two carbonyl groups in this compound suggests a propensity for hydrogen bonding, which significantly influences its solubility profile.[1]

Qualitative Solubility

The solubility of this compound is largely governed by the principle of "like dissolves like."

  • Polar Solvents: The compound exhibits good solubility in polar solvents. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl groups act as hydrogen bond acceptors.[1]

    • Polar Aprotic Solvents (e.g., DMSO, DMF): Excellent solubility is observed in these solvents due to their ability to form strong hydrogen bonds and solvate the polar functional groups of the molecule.[1]

    • Polar Protic Solvents (e.g., Ethanol, Methanol): Good to moderate solubility is expected as these solvents can also engage in hydrogen bonding with the solute.[1]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Limited solubility is anticipated in non-polar solvents. The energy required to break the strong intermolecular hydrogen bonds in the solid-state is not sufficiently compensated by the weak van der Waals interactions with non-polar solvent molecules.[1]

pH-Dependent Solubility

The solubility of this compound is also influenced by pH. The phenolic hydroxyl group is weakly acidic (predicted pKa ≈ 7.06), and the imide proton is also acidic.[1]

  • Acidic Conditions (pH < 7): The compound will exist predominantly in its neutral, protonated form.

  • Basic Conditions (pH > pKa): In basic solutions, the phenolic hydroxyl group and/or the imide proton can be deprotonated, forming an anionic species. This increase in charge generally leads to a significant increase in aqueous solubility.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[7][8]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured to determine the solubility.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask or vial. The presence of undissolved solid is crucial to ensure saturation.[8]

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[9][10]

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the excess solid by centrifugation or filtration. Care must be taken to avoid any undissolved particles in the collected sample.[9]

  • Quantification: Accurately dilute the saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve.[9][10]

  • Calculation: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the melting point and solubility of this compound.

G cluster_mp Melting Point Determination cluster_sol Solubility Determination (Shake-Flask) mp_start Start: Pure, dry sample mp_prep Sample Preparation: Finely powder the compound mp_start->mp_prep mp_load Load into Capillary Tube (2-3 mm height) mp_prep->mp_load mp_instrument Place in Melting Point Apparatus mp_load->mp_instrument mp_heat Controlled Heating (1-2 °C/min near MP) mp_instrument->mp_heat mp_observe Observe & Record: Onset and Clear Point mp_heat->mp_observe mp_end Result: Melting Point Range mp_observe->mp_end sol_start Start: Pure sample & Solvent sol_saturate Prepare Supersaturated Solution: Add excess solid to solvent sol_start->sol_saturate sol_equilibrate Equilibrate: Shake at constant temp (24-48h) sol_saturate->sol_equilibrate sol_separate Phase Separation: Centrifuge or Filter sol_equilibrate->sol_separate sol_quantify Quantify Supernatant: Dilute and analyze (UV-Vis/HPLC) sol_separate->sol_quantify sol_end Result: Solubility (mg/mL or mol/L) sol_quantify->sol_end

References

A Comprehensive Spectroscopic Guide to 5-Hydroxyisoindoline-1,3-dione for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Hydroxyisoindoline-1,3-dione in Drug Discovery and Organic Synthesis

This compound, also known as 4-hydroxyphthalimide, is a vital scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. Its structure, featuring a bicyclic aromatic core with a hydroxyl functional group and a cyclic imide, imparts a unique combination of properties that are leveraged in the development of novel therapeutic agents and functional materials. The isoindoline-1,3-dione moiety is a well-established pharmacophore found in a range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. The addition of a hydroxyl group at the 5-position provides a crucial site for further chemical modification, allowing for the synthesis of diverse derivatives with tailored biological activities.

A thorough understanding of the spectroscopic properties of this compound is fundamental for its effective utilization in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint" of the molecule, enabling researchers to confirm its identity, assess its purity, and elucidate its structure in more complex chemical environments. This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound, coupled with practical insights into data acquisition and interpretation for researchers, scientists, and drug development professionals.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR provide critical information for structural verification.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the imide proton, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups and the electron-donating effect of the hydroxyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4~7.2-7.3d~8.0
H-6~7.0-7.1dd~8.0, 2.0
H-7~7.5-7.6d~2.0
Imide N-H~8.0-9.0br s-
Hydroxyl O-H~9.0-10.0br s-

Note: Predicted chemical shifts can vary depending on the solvent and concentration. The broad singlets for the N-H and O-H protons are due to chemical exchange and quadrupole broadening.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon framework of the molecule, with distinct signals for the carbonyl carbons and the aromatic carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Imide)~168-172
C-OH (Aromatic)~155-160
C-H (Aromatic)~110-135
Quaternary Aromatic Carbons~120-140
Expert Insights: Interpreting the NMR Data

The downfield shift of the aromatic protons is a direct consequence of the deshielding effect of the fused ring system and the electron-withdrawing carbonyl groups. The splitting patterns (doublet and doublet of doublets) arise from the coupling between adjacent protons on the aromatic ring, providing definitive evidence for their relative positions. The broadness of the N-H and O-H signals is characteristic and their chemical shifts can be highly dependent on solvent, temperature, and concentration. Deuterium exchange experiments (adding a drop of D₂O to the NMR tube) can be used to confirm the identity of these exchangeable protons, as their signals will disappear from the spectrum.

Diagram: Molecular Structure and NMR Assignments

Caption: Structure of this compound with proton numbering.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for this compound due to its ability to dissolve polar compounds and to slow down the exchange of labile protons, resulting in sharper N-H and O-H signals.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • Process the data similarly to the ¹H spectrum.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment of protons and carbons, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the O-H, N-H, C=O, and aromatic C-H and C=C bonds.

Characteristic IR Absorption Bands
Functional Group Characteristic Absorption (cm⁻¹) Intensity Description
O-H Stretch (Phenolic)3200-3400Strong, BroadHydrogen-bonded hydroxyl group
N-H Stretch (Imide)3100-3300Medium
C-H Stretch (Aromatic)3000-3100Medium
C=O Stretch (Imide)1700-1780StrongAsymmetric and symmetric stretching
C=C Stretch (Aromatic)1500-1600Medium
C-N Stretch (Imide)1300-1400Medium
O-H Bend (Phenolic)1150-1250MediumIn-plane bending
Expert Insights: Decoding the IR Spectrum

The broadness of the O-H stretching band is a clear indication of hydrogen bonding, which is expected for a phenolic hydroxyl group in the solid state. The imide carbonyl groups typically show two distinct stretching bands due to asymmetric and symmetric vibrations, which is a characteristic feature of cyclic imides. The presence of sharp peaks in the 3000-3100 cm⁻¹ region confirms the aromatic C-H bonds, while the absorptions in the 1500-1600 cm⁻¹ range are indicative of the aromatic ring's carbon-carbon double bonds.

Diagram: Correlation of Functional Groups and IR Peaks

IR_Correlation cluster_molecule This compound cluster_spectrum Characteristic IR Absorptions (cm⁻¹) O-H O-H 3200-3400 3200-3400 O-H->3200-3400 Stretch N-H N-H 3100-3300 3100-3300 N-H->3100-3300 Stretch C=O C=O 1700-1780 1700-1780 C=O->1700-1780 Stretch Aromatic C-H Aromatic C-H 3000-3100 3000-3100 Aromatic C-H->3000-3100 Stretch Aromatic C=C Aromatic C=C 1500-1600 1500-1600 Aromatic C=C->1500-1600 Stretch

Caption: Correlation of functional groups with their expected IR absorption regions.

Experimental Protocol for IR Analysis (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are sufficient.

    • The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth after analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for confirming the molecular weight and providing insights into the molecule's fragmentation pattern, which can aid in structural elucidation.

Mass Spectrometry Data

The mass spectrum of this compound, with a molecular weight of 163.13 g/mol , will show a molecular ion peak ([M]⁺) at m/z 163. The fragmentation pattern provides further structural information.

Ion m/z Description
[M]⁺163Molecular Ion
[M-CO-NH]⁺120Loss of isocyanic acid and carbon monoxide
[C₆H₄O]⁺92Further fragmentation

Data sourced from PubChem CID 10558950.[1]

Expert Insights: Understanding the Fragmentation Pathway

The molecular ion at m/z 163 confirms the elemental composition of C₈H₅NO₃. The fragment at m/z 120 is likely formed through a retro-Diels-Alder-type fragmentation or sequential loss of small neutral molecules from the imide ring. The peak at m/z 92 corresponds to a benzyne-like fragment with a hydroxyl group, further confirming the core aromatic structure.

Diagram: Proposed Mass Spectrometry Fragmentation Pathway

Fragmentation M [C₈H₅NO₃]⁺˙ m/z = 163 F1 [C₇H₄O₂]⁺˙ m/z = 120 M->F1 - HNCO F2 [C₆H₄O]⁺˙ m/z = 92 F1->F2 - CO

References

structural isomers of 5-hydroxyisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Isomers of 5-Hydroxyisoindoline-1,3-dione

Abstract

The isoindoline-1,3-dione scaffold, commonly known as the phthalimide ring system, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The introduction of a hydroxyl group onto this scaffold, as in this compound, significantly enhances its chemical reactivity and potential for biological interactions, particularly in the context of drug development. However, the precise positioning of this hydroxyl group is critical, as different structural isomers exhibit distinct physicochemical properties and pharmacological activities. This guide provides a comprehensive technical overview for researchers and drug development professionals on the identification, synthesis, separation, and characterization of the . We delve into the causality behind experimental choices, present self-validating analytical workflows, and ground all claims in authoritative references.

Introduction: The Significance of the Hydroxyisoindoline-1,3-dione Core

The isoindoline-1,3-dione moiety is a privileged scaffold in drug discovery, famously associated with thalidomide and its immunomodulatory derivatives (IMiDs) like lenalidomide and pomalidomide.[2] Beyond this class, the scaffold is integral to compounds with a wide array of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3]

The subject of this guide, this compound (CAS: 50727-06-5), is a derivative with the molecular formula C₈H₅NO₃ and a molecular weight of 163.13 g/mol .[4][5] The introduction of a phenolic hydroxyl group serves multiple purposes:

  • A Handle for Further Synthesis: The hydroxyl group is a versatile functional group that can be readily modified to create libraries of derivatives for structure-activity relationship (SAR) studies.[4]

  • Modulation of Physicochemical Properties: It alters the compound's solubility, polarity, and electronic distribution.

  • Enhanced Biological Interactions: The hydroxyl group can act as a crucial hydrogen bond donor and/or acceptor, enabling specific interactions with biological targets like enzyme active sites or protein receptors.[6]

The central challenge, and the focus of this guide, lies in the fact that "hydroxyisoindoline-1,3-dione" is not a single entity. Several structural isomers exist, each with a unique identity that must be unequivocally confirmed to ensure reproducible and reliable research outcomes.

Delineating the Structural Isomers

Structural isomers share the same molecular formula (C₈H₅NO₃) but differ in the connectivity of their atoms. For hydroxyisoindoline-1,3-dione, the primary isomers arise from the position of the hydroxyl group.

Positional Isomers on the Aromatic Ring

The benzene ring of the isoindoline core offers two distinct positions for monosubstitution that lead to unique isomers: the 4-position and the 5-position. (Note: Positions 4 and 7 are equivalent, as are positions 5 and 6, due to the molecule's symmetry plane through the imide group).

  • 4-Hydroxyisoindoline-1,3-dione: The hydroxyl group is ortho to one of the carbonyl groups. This proximity allows for potential intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen, which significantly impacts its physical properties (e.g., boiling point, solubility, and chromatographic retention).

  • This compound: The hydroxyl group is meta to one carbonyl and para to the other. Intramolecular hydrogen bonding to a carbonyl group is not possible, meaning intermolecular hydrogen bonding will dominate its interactions.

N-Substituted Isomer

A constitutionally distinct isomer places the hydroxyl group on the nitrogen atom of the imide.

  • 2-Hydroxyisoindoline-1,3-dione (N-Hydroxyphthalimide): This well-known compound is not an isomer of substitution on the aromatic ring but is a critical structural isomer of the parent formula. It serves as an important reagent in organic synthesis, for instance, in the Gabriel synthesis of primary amines and as a coupling additive in peptide synthesis.[4]

The logical relationship between these core isomers is visualized below.

G cluster_isomers Structural Isomers cluster_positional Positional Sub-types Core C₈H₅NO₃ (Hydroxyisoindoline-1,3-dione) Positional Positional Isomers (OH on Benzene Ring) Core->Positional differ in OH position on aromatic ring N_Hydroxy N-Hydroxy Isomer (OH on Imide Nitrogen) Core->N_Hydroxy differ in OH position (Ring vs. Nitrogen) Isomer_4_OH 4-Hydroxy- isoindoline-1,3-dione Positional->Isomer_4_OH Isomer_5_OH 5-Hydroxy- isoindoline-1,3-dione Positional->Isomer_5_OH Isomer_N_OH 2-Hydroxy- isoindoline-1,3-dione (N-Hydroxyphthalimide) N_Hydroxy->Isomer_N_OH

Caption: Logical breakdown of the primary structural isomers of C₈H₅NO₃.

The following table summarizes the key structural isomers.

Isomer Name CAS Number Canonical SMILES Key Differentiating Feature
This compound50727-06-5C1=CC2=C(C=C1O)C(=O)NC2=O[5]-OH group at the 5-position of the isoindoline ring.
4-Hydroxyisoindoline-1,3-dione3811-36-5C1=CC=C2C(=C1)C(=O)NC(=O)C2O-OH group at the 4-position, adjacent to a carbonyl.
2-Hydroxyisoindoline-1,3-dione524-38-9C1=CC=C2C(=C1)C(=O)N(C2=O)O[4]-OH group on the nitrogen atom of the imide.

Synthesis and Separation Strategies: An Integrated Approach

The synthesis of a specific hydroxy-isomer requires careful selection of the starting material. The most direct and common approach involves the condensation of the corresponding hydroxy-substituted phthalic acid or its anhydride with an appropriate nitrogen source.

G Start 3- or 4-Hydroxyphthalic Anhydride Process Condensation Reaction - High Temperature - Acetic Acid or Solventless Start->Process Reagent Nitrogen Source (e.g., Urea, Ammonia) Reagent->Process Mixture Crude Product (Mixture of Isomers, Byproducts) Process->Mixture Purification Chromatographic Separation (e.g., Silica Gel Column) Mixture->Purification Product Pure Isomer (e.g., 4-OH or 5-OH) Purification->Product

Caption: General workflow for the synthesis and purification of isomers.

Protocol: Synthesis of this compound

This protocol is based on the common method of condensing 4-hydroxyphthalic acid with a nitrogen source like urea or 3-aminopiperidine-2,6-dione at elevated temperatures.[4]

Materials:

  • 4-Hydroxyphthalic acid

  • Urea (or other amine source)

  • Glacial Acetic Acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 4-hydroxyphthalic acid with 1.1 equivalents of urea.

  • Solvent Addition: Add glacial acetic acid to the flask to create a slurry (approx. 5-10 mL per gram of phthalic acid). Causality: Acetic acid serves as a solvent and a catalyst for the dehydration/condensation reaction.

  • Heating: Heat the reaction mixture to reflux (approx. 120 °C) with magnetic stirring.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: High temperature is required to drive the two-step condensation and subsequent cyclization (dehydration) to form the imide ring.

  • Workup: After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature. The product may precipitate.

  • Isolation: Pour the cooled mixture into a beaker of cold water to precipitate the crude product fully. Isolate the solid by vacuum filtration, wash with cold water to remove residual acetic acid and urea, and dry under vacuum.

Protocol: Isomer Separation by Column Chromatography

This protocol details the separation of a hypothetical mixture of 4-hydroxy and 5-hydroxy isomers.

Materials:

  • Crude product mixture

  • Silica gel (230-400 mesh)

  • Solvents: n-Hexane, Ethyl Acetate (EtOAc)

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry packing method with 100% n-Hexane.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude solid in a minimal amount of a polar solvent (like acetone or methanol), add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Causality: Dry loading prevents dissolution artifacts and ensures a narrow starting band, leading to better separation.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 20:80 EtOAc/n-Hexane).[7]

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 30:70, then 40:60 EtOAc/n-Hexane). Causality: The 4-hydroxy isomer, capable of intramolecular hydrogen bonding, is less polar than the 5-hydroxy isomer. Therefore, the 4-hydroxy isomer is expected to elute first from the silica column. The 5-hydroxy isomer, with its exposed hydroxyl group, interacts more strongly with the polar silica gel and requires a more polar eluent to be displaced.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the pure fractions of each isomer.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified isomer.

The Self-Validating System: Advanced Structural Characterization

Confirming the identity of an isolated isomer is paramount. A multi-technique approach provides a self-validating system where data from each analysis must be consistent with the proposed structure.

G cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Input Purified Isomer from Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR MS Mass Spectrometry Input->MS IR IR Spectroscopy Input->IR NMR_Data Aromatic Splitting Pattern & Chemical Shifts NMR->NMR_Data provides MS_Data Molecular Ion Peak (Confirms M.W.) MS->MS_Data provides IR_Data Functional Group Peaks (O-H, N-H, C=O) IR->IR_Data provides Confirmation Unambiguous Structure Confirmation NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation

Caption: Analytical workflow for unambiguous isomer structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing positional isomers. The chemical environment of each proton and carbon atom is unique, leading to a distinct spectral fingerprint.

Analysis 4-Hydroxyisoindoline-1,3-dione This compound Rationale
¹H NMR (Aromatic Region) Expect three distinct signals for the three aromatic protons. The coupling patterns will be complex (an ABC spin system) due to the lack of symmetry.Expect three distinct signals. The proton at C4 will be a doublet, the proton at C6 will be a doublet of doublets, and the proton at C7 will be a doublet (an ABX-like system).The substitution pattern directly dictates the spin-spin coupling between adjacent protons, resulting in unique and predictable splitting patterns for each isomer.
¹³C NMR Expect 8 distinct carbon signals (6 aromatic, 2 carbonyl).Expect 8 distinct carbon signals. The chemical shifts of the hydroxyl-bearing carbon and its neighbors will differ significantly from those in the 4-hydroxy isomer.The electronic effect of the hydroxyl group (electron-donating) alters the chemical shifts of the carbon atoms, and this effect is position-dependent.
Mass Spectrometry (MS)

While MS cannot easily distinguish positional isomers by itself, it is essential for confirming the fundamental composition.

  • Molecular Ion Peak (M⁺): All isomers will show a molecular ion peak (or [M+H]⁺ in ESI) corresponding to the molecular weight of 163.13 g/mol .[5] This confirms the correct elemental formula.

  • Fragmentation: Fragmentation patterns may show subtle differences, but these are often not reliable enough for primary identification without reference standards.

Infrared (IR) Spectroscopy

IR spectroscopy provides confirmation of the key functional groups.

  • O-H Stretch: A broad peak typically in the range of 3200-3500 cm⁻¹ confirms the hydroxyl group. The peak's position and broadness can hint at the degree of hydrogen bonding.

  • N-H Stretch: A sharp to medium peak around 3200 cm⁻¹ for the imide N-H.

  • C=O Stretches: Two distinct, strong absorption bands for the asymmetric and symmetric stretching of the imide carbonyls, typically found around 1770 and 1700 cm⁻¹.[7]

Applications and Relevance in Drug Development

The precise placement of the hydroxyl group is not a trivial academic exercise; it has profound implications for a molecule's therapeutic potential.

  • Enzyme Inhibition: Isoindoline-1,3-dione derivatives are known inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), relevant in Alzheimer's disease research.[8] A hydroxyl group at the 4- or 5-position can form a critical hydrogen bond with an amino acid residue (e.g., serine, tyrosine) in the enzyme's active site, with one isomer often showing significantly higher potency than the other.

  • Receptor Binding: The hydroxyl group can serve as a key pharmacophoric feature for binding to receptors. Its location determines the vector and distance of a potential hydrogen bond, which can be the deciding factor for agonistic or antagonistic activity.

  • Metabolic Stability: The position of the hydroxyl group can influence the molecule's susceptibility to metabolic enzymes (e.g., glucuronidation by UGTs), affecting its pharmacokinetic profile.

Conclusion

The represent a classic challenge in medicinal chemistry, where subtle changes in molecular architecture lead to significant differences in properties and function. For researchers and drug developers, a rigorous and systematic approach to synthesis, separation, and characterization is not merely good practice but a prerequisite for generating reliable and translatable data. By leveraging carefully selected synthetic precursors, exploiting the polarity differences between isomers for chromatographic separation, and applying a multi-faceted spectroscopic analysis, one can achieve unambiguous structural assignment. This foundational work is critical for unlocking the full therapeutic potential of this versatile and important chemical scaffold.

References

Methodological & Application

The Strategic Utility of 5-Hydroxyisoindoline-1,3-dione in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding

5-Hydroxyisoindoline-1,3-dione, a hydroxylated derivative of the well-known phthalimide scaffold, has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features—a reactive imide nitrogen and a phenolic hydroxyl group—offer dual points for molecular elaboration, enabling the construction of complex and biologically active molecules. This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development. The isoindoline-1,3-dione core is a recognized pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.[1][2][3] The presence of the 5-hydroxyl group not only provides a handle for further functionalization but can also significantly influence the biological activity of the resulting derivatives.

Core Applications in Synthetic Chemistry

The synthetic utility of this compound primarily revolves around two key transformations: derivatization of the imide nitrogen (N-alkylation/acylation) and functionalization of the phenolic hydroxyl group (O-alkylation/etherification). The strategic selection of which position to modify, and in what order, allows for the creation of diverse molecular architectures.

Application 1: O-Alkylation of the 5-Hydroxyl Group for Enhanced Biological Activity

Recent studies have underscored the therapeutic potential of derivatives where the 5-hydroxyl group is etherified. For instance, the introduction of a benzyloxy group at the C5 position of the phthalimide ring has been shown to dramatically increase the inhibitory potency against human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases.[4] This highlights a critical application of this compound: its use as a scaffold for generating potent enzyme inhibitors through O-alkylation.

This protocol details a representative O-alkylation (benzylation) of this compound.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 5-(benzyloxy)isoindoline-1,3-dione.

ReactantProductYieldReference
Benzyl bromide5-(Benzyloxy)isoindoline-1,3-dioneHigh[4]
Substituted benzyl halides5-(Substituted benzyloxy)isoindoline-1,3-dionesGood to HighGeneral Knowledge

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild base suitable for deprotonating the phenolic hydroxyl group without affecting the imide N-H.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Temperature: Gentle heating accelerates the reaction rate without promoting significant side reactions.

Application 2: N-Alkylation of the Imide Nitrogen for Molecular Diversity

The acidic proton of the imide nitrogen in this compound allows for its facile deprotonation and subsequent N-alkylation, a cornerstone of the Gabriel synthesis of primary amines.[5] This reactivity enables the introduction of a wide array of functional groups, leading to the synthesis of diverse compound libraries for biological screening. However, the presence of the phenolic hydroxyl group necessitates a strategic approach, often requiring its protection to ensure selective N-alkylation.

Hydroxyl Group Protection: A Critical Consideration

To prevent undesired O-alkylation during N-functionalization, the 5-hydroxyl group is often protected. A common strategy involves converting the hydroxyl group to a methoxy ether, which is stable under the basic conditions typically employed for N-alkylation and can be cleaved later using strong Lewis acids like boron tribromide (BBr₃).[6]

N_Alkylation_Workflow start This compound protect Protection of 5-OH (e.g., as a methyl ether) start->protect CH3I, K2CO3 n_alkylation N-Alkylation (e.g., with an alkyl halide) protect->n_alkylation Base, R-X deprotect Deprotection of 5-OH (e.g., with BBr3) n_alkylation->deprotect BBr3 product N-Alkyl-5-hydroxyisoindoline-1,3-dione deprotect->product

Caption: Workflow for N-alkylation of this compound with hydroxyl protection.

This protocol describes the N-alkylation of the protected 5-methoxyisoindoline-1,3-dione, which can be prepared from the parent 5-hydroxy compound.

Materials:

  • 5-Methoxyisoindoline-1,3-dione

  • Alkyl halide (e.g., ethyl bromoacetate)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 5-methoxyisoindoline-1,3-dione (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous acetonitrile.

  • Add the alkyl halide (1.1 eq.) to the suspension.

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude N-alkylated product.

  • Purify by recrystallization or column chromatography.

Alkyl HalideProductYieldReference
1-Chloroacetyl-4-aryl-piperazine2-((4-Arylpiperazin-1-yl)acetyl)-5-methoxyisoindoline-1,3-dioneGood[5]
Ethyl bromoacetateEthyl 2-(5-methoxy-1,3-dioxoisoindolin-2-yl)acetateHighGeneral Knowledge

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Base: Potassium carbonate is effective for deprotonating the imide nitrogen.

  • Reflux: Heating is often necessary to drive the N-alkylation to completion.

This protocol outlines the cleavage of the methyl ether to regenerate the free hydroxyl group.

Materials:

  • N-Alkyl-5-methoxyisoindoline-1,3-dione

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

  • Anhydrous DCM

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-alkyl-5-methoxyisoindoline-1,3-dione (1.0 eq.) in anhydrous DCM and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a 1M solution of BBr₃ in DCM (1.5-2.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for the time required for complete conversion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution at 0 °C.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Trustworthiness of the Protocol: This deprotection method is a standard and reliable procedure for cleaving aryl methyl ethers and is well-documented in the literature.[6]

Application in the Synthesis of Bioactive Molecules: Pomalidomide Analogs

A significant application of this compound is in the synthesis of analogs of immunomodulatory drugs like Pomalidomide. The synthesis of 4-amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione, a hydroxylated analog of Pomalidomide, highlights the utility of this scaffold.[6] The general synthetic strategy involves the condensation of a suitably substituted phthalic anhydride derivative with 3-aminopiperidine-2,6-dione.

Pomalidomide_Analog_Synthesis start Substituted Phthalic Anhydride (derived from this compound) product 4-Amino-2-(2,6-dioxopiperidin-3-yl)- This compound start->product Condensation (e.g., heat in acetic acid) reagent 3-Aminopiperidine-2,6-dione reagent->product

Caption: General synthetic route to a hydroxylated Pomalidomide analog.

This application underscores the importance of this compound as a starting material for accessing complex and therapeutically relevant molecules.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, offering multiple avenues for the creation of novel and biologically active compounds. Its strategic use, including the selective functionalization of its hydroxyl and imide moieties, provides a powerful platform for drug discovery and development. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising scaffold by researchers and scientists in the field.

References

Application Notes and Protocols for 5-Hydroxyisoindoline-1,3-dione in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Hydroxyisoindoline-1,3-dione, also known as 5-hydroxyphthalimide, is a highly valuable and versatile precursor in medicinal chemistry. Its bifunctional nature, featuring a reactive imide nitrogen and a phenolic hydroxyl group, offers a unique scaffold for the synthesis of diverse pharmaceutical agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, focusing on the strategic utilization of this precursor. We will explore its role in the synthesis of advanced immunomodulatory agents and provide step-by-step methodologies for key chemical transformations, including the synthesis of thalidomide analogs and O-alkylation to generate novel derivatives.

Introduction: The Strategic Advantage of the 5-Hydroxy Moiety

The isoindoline-1,3-dione (phthalimide) core is a privileged scaffold in pharmacology, forming the backbone of numerous approved drugs, most notably thalidomide and its potent analogs, lenalidomide and pomalidomide.[1][2] These immunomodulatory drugs (IMiDs®) have revolutionized the treatment of multiple myeloma and other hematologic cancers.[3] Their mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, inducing the degradation of specific target proteins.[4]

The introduction of a hydroxyl group at the 5-position of the isoindoline-1,3-dione scaffold provides two critical advantages for pharmaceutical development:

  • A Handle for Novel Analogs: The phenolic hydroxyl group serves as a versatile synthetic handle for introducing a wide array of functionalities through etherification, esterification, or other coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the development of new chemical entities with tailored pharmacological profiles.

  • Metabolic Insights and Bioactivity: 5-Hydroxythalidomide, the direct analog synthesized from this compound, is a primary metabolite of thalidomide.[5] Studies have shown that this metabolite has its own distinct biological activity, inducing the CRBN-dependent degradation of different substrate proteins (e.g., PLZF and SALL4) compared to its parent drug.[5][6] This suggests that derivatives based on the 5-hydroxy scaffold could be developed as more targeted therapeutics with potentially different efficacy and safety profiles.

This guide will provide protocols for two key synthetic strategies starting from this compound or its readily available anhydride precursor, 4-hydroxyphthalic anhydride.

Synthetic Pathways and Core Protocols

The following sections detail the protocols for synthesizing advanced pharmaceutical intermediates from this compound. The causality behind experimental choices and critical parameters are explained to ensure reproducibility and success.

Protocol 1: Synthesis of 4-Amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione

This protocol describes a multi-step synthesis of a key pomalidomide analog, which incorporates both an amino and a hydroxyl group on the phthalimide ring. This structure is of significant interest for developing next-generation IMiDs. The synthesis commences with the commercially available 4-hydroxyphthalic acid.

Experimental Workflow Diagram

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Hydrolysis cluster_4 Step 5: Imide Formation A 4-Hydroxyphthalic Acid B Dimethyl 4-hydroxyphthalate A->B  MeOH, SOCl2 C Dimethyl 4-hydroxy-3-nitrophthalate B->C  Nitrating Agent D Dimethyl 3-amino-4-hydroxyphthalate C->D  H2, Pd/C E 3-Amino-4-hydroxyphthalic acid D->E  NaOH (aq) F Target Compound: 4-Amino-5-hydroxy IMiD Analog E->F  3-Aminopiperidine-2,6-dione HCl,  Heat

Caption: Workflow for the synthesis of a 4-amino-5-hydroxy IMiD analog.

Materials and Reagents:

ReagentSupplierGrade
4-Hydroxyphthalic acidSigma-Aldrich97%
Methanol (MeOH)Fisher ScientificAnhydrous
Thionyl chloride (SOCl₂)Acros Organics99%
Nitrating agent (e.g., HNO₃/H₂SO₄)VWRReagent Grade
Palladium on Carbon (Pd/C)Strem Chemicals10 wt. %
Sodium Hydroxide (NaOH)EMD MilliporeACS Grade
3-Aminopiperidine-2,6-dione hydrochlorideCombi-Blocks>98%
Dichloromethane (DCM), Ethyl Acetate (EtOAc)J.T. BakerHPLC Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Alfa Aesar99%

Step-by-Step Methodology:

This protocol is adapted from procedures outlined in patent literature for similar structures.[7]

  • Esterification: To a solution of 4-hydroxyphthalic acid (1.0 eq) in anhydrous methanol (10 vol), add thionyl chloride (2.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor by TLC. Upon completion, concentrate the reaction mixture under reduced pressure to yield crude dimethyl 4-hydroxyphthalate.

    • Rationale: The esterification protects the carboxylic acids, preventing them from interfering with the subsequent nitration and facilitating purification. Thionyl chloride activates the methanol for esterification.

  • Nitration: Dissolve the crude dimethyl 4-hydroxyphthalate (1.0 eq) in a suitable solvent like sulfuric acid at 0 °C. Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise, maintaining the temperature below 5 °C. Stir for 1-2 hours. Carefully pour the reaction mixture onto ice and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield dimethyl 4-hydroxy-3-nitrophthalate.

    • Rationale: The nitration step introduces the nitro group, which will be reduced to the key amino group of the final product. The hydroxyl group is an ortho-, para-director, leading to nitration at the 3-position.

  • Reduction: Dissolve the nitro compound (1.0 eq) in methanol or ethyl acetate. Add 10% Pd/C (5-10 mol%) and subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter the catalyst through Celite® and concentrate the filtrate to obtain dimethyl 3-amino-4-hydroxyphthalate.

    • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing the nitro group to an amine without affecting the ester or hydroxyl groups.

  • Hydrolysis: Dissolve the amino-diester (1.0 eq) in a mixture of THF and water. Add an excess of aqueous sodium hydroxide (e.g., 2.5 eq of 1M NaOH) and stir at room temperature for 2-4 hours until the hydrolysis is complete. Acidify the reaction mixture with HCl to precipitate the 3-amino-4-hydroxyphthalic acid. Filter, wash with cold water, and dry.

    • Rationale: The ester groups are hydrolyzed back to carboxylic acids to allow for the subsequent imide ring formation.

  • Imide Formation (Condensation): Combine 3-amino-4-hydroxyphthalic acid (1.0 eq) and 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) in a high-boiling solvent such as acetic acid or pyridine. Heat the mixture to reflux for 12-24 hours.[8] Cool the reaction mixture and pour it into water to precipitate the crude product. Purify by column chromatography or recrystallization to obtain 4-amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione.

    • Rationale: This is a condensation reaction where the amino group of the aminoglutarimide displaces the hydroxyls of the two carboxylic acid groups on the phthalic acid derivative, forming the stable five-membered imide ring.[4]

Protocol 2: O-Alkylation of this compound

This protocol provides a general method for synthesizing 5-alkoxy derivatives, which can be used to probe the effect of steric and electronic properties at this position on biological activity. The synthesis of 5-(benzyloxy)isoindoline-1,3-dione is provided as a representative example. This compound can also serve as a protected intermediate for further reactions at the imide nitrogen.

Reaction Scheme Diagram

Caption: Synthesis of 5-(benzyloxy)isoindoline-1,3-dione.

Materials and Reagents:

ReagentSupplierGrade
This compoundPubChem CID: 10558950>95%
Benzyl BromideSigma-Aldrich98%
Potassium Carbonate (K₂CO₃)VWRAnhydrous, Powdered
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous
Diethyl Ether (Et₂O)J.T. BakerReagent Grade

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq). Add anhydrous DMF (10-15 vol) and stir the suspension under an inert atmosphere (e.g., Nitrogen).

    • Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group, which is more acidic than the imide N-H. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature. Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

    • Rationale: Heating accelerates the Sₙ2 reaction between the phenoxide nucleophile and the alkyl halide electrophile.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into a beaker of cold water. A precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with water and then with cold diethyl ether to remove nonpolar impurities.

    • Rationale: The product is typically a solid that is insoluble in water. The precipitation and washing steps effectively remove the DMF solvent and inorganic salts.

  • Drying and Characterization: Dry the collected solid under vacuum to yield 5-(benzyloxy)isoindoline-1,3-dione.[9] Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

    • Self-Validation: The disappearance of the phenolic -OH peak and the appearance of benzylic (-CH₂-) and new aromatic peaks in the NMR spectrum will confirm a successful reaction.

Quantitative Data Summary:

ProtocolStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
14-Hydroxyphthalic acidSOCl₂, HNO₃, Pd/C, NaOH, 3-AminoglutarimideVarious0 - Reflux24 - 4840 - 60 (Overall)
2This compoundBenzyl Bromide, K₂CO₃DMF60 - 804 - 1285 - 95

Conclusion and Future Directions

This compound is a precursor with significant untapped potential. The protocols provided herein demonstrate its utility in synthesizing complex immunomodulatory agents and novel alkoxy-substituted derivatives. The phenolic hydroxyl group offers a distinct advantage for creating libraries of compounds with fine-tuned biological activities. Future work should focus on elaborating the alkoxy derivatives into final drug candidates and evaluating their efficacy in relevant biological assays, such as TNF-α inhibition and CRBN-mediated protein degradation studies. The continued exploration of this scaffold is expected to yield new therapeutic agents with improved potency and selectivity.

References

Application Note: Protocols for the N-Substitution of 5-Hydroxyisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-substituted isoindoline-1,3-dione derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The strategic introduction of substituents onto the imide nitrogen allows for the precise modulation of pharmacological activity, making the N-substitution of scaffolds like 5-hydroxyisoindoline-1,3-dione a critical process in drug discovery. This application note provides detailed, field-proven protocols for the N-alkylation of this compound, focusing on two robust and widely applicable methods: the Mitsunobu reaction and direct SN2 alkylation. We delve into the causality behind experimental choices, offer step-by-step methodologies, and present troubleshooting insights to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: Strategic Importance and Chemical Rationale

The isoindoline-1,3-dione moiety, also known as phthalimide, is a privileged scaffold in drug development, recognized for its role in compounds with diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.[4][5] The hydroxyl group at the 5-position of the isoindoline ring offers an additional site for modification, further expanding the accessible chemical space for structure-activity relationship (SAR) studies.

The primary focus of this guide is the substitution at the imide nitrogen. The proton on this nitrogen is acidic (pKa ≈ 8.3), facilitating its removal by a base to form a potent nucleophile.[1] This nucleophilic phthalimide anion can then react with various electrophiles to form a new N-C bond. However, the presence of the C5-hydroxyl group introduces a key strategic challenge: the potential for competitive O-alkylation. The choice of reaction conditions is therefore paramount to ensure selective N-substitution.

This document outlines two primary strategies to achieve this transformation:

  • Protocol A: The Mitsunobu Reaction: Ideal for coupling with primary and secondary alcohols, this reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center and is highly effective for generating N-C bonds under mild conditions.[6][7]

  • Protocol B: Direct SN2 Alkylation: A classical and cost-effective method involving the deprotonation of the imide followed by reaction with an alkyl halide. This method is best suited for reactive primary and secondary alkyl halides.

General Reaction Scheme & Mechanistic Overview

The desired transformation competes with a potential side reaction. Understanding this competition is key to protocol selection and optimization.

G start This compound + Electrophile (R-X) conditions Reaction Conditions start->conditions N_product Desired Product: N-substituted O_product Side Product: O-substituted conditions->N_product N-Alkylation (Favored) conditions->O_product O-Alkylation (Minimized)

Caption: General reaction pathways for the substitution of this compound.

Experimental Protocols

Protocol A: N-Substitution via the Mitsunobu Reaction

Principle & Rationale: The Mitsunobu reaction allows for the condensation of an acidic nucleophile (this compound) with a primary or secondary alcohol.[6] The reaction is driven by the formation of a highly stable triphenylphosphine oxide byproduct. It proceeds under neutral, mild conditions, which often minimizes O-alkylation of the phenol. The reaction mechanism involves the formation of an alkoxyphosphonium salt, which is then displaced by the phthalimide anion in an SN2 fashion, leading to a clean inversion of stereochemistry at the alcohol carbon.[6]

Materials & Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichStore in a desiccator.
Alcohol (R-OH)AnhydrousAcros OrganicsPrimary or secondary alcohol.
Triphenylphosphine (PPh₃)≥99%Sigma-Aldrich
Diisopropyl azodicarboxylate (DIAD)~94%Sigma-AldrichCaution: Potentially explosive.[8] Handle with care.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse freshly distilled or from a solvent purification system.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottomed flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired alcohol (1.1 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the limiting reagent). Stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add DIAD (1.5 eq.) dropwise to the stirred solution over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition.[9] A color change (typically to a yellow-orange) and the formation of a precipitate (triphenylphosphine oxide) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a minimal amount of dichloromethane.

    • Add diethyl ether or hexanes to precipitate the triphenylphosphine oxide byproduct.

    • Filter the mixture, washing the solid with cold ether/hexanes.

    • Collect the filtrate and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification prep1 Combine Reactants: This compound (1 eq) Alcohol (1.1 eq) PPh3 (1.5 eq) prep2 Add Anhydrous THF prep1->prep2 react1 Cool to 0 °C prep2->react1 react2 Add DIAD (1.5 eq) dropwise react1->react2 react3 Stir at RT (6-18h) react2->react3 workup1 Concentrate react3->workup1 workup2 Precipitate TPPO workup1->workup2 workup3 Filter & Concentrate workup2->workup3 purify1 Flash Chromatography workup3->purify1

Caption: Workflow for N-Substitution via the Mitsunobu Reaction.

Protocol B: N-Substitution via Direct SN2 Alkylation

Principle & Rationale: This method relies on the deprotonation of the acidic imide N-H to form a phthalimide anion, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. The choice of base is critical. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often sufficient and helps minimize deprotonation of the more acidic phenolic hydroxyl group, thereby favoring N-alkylation. The choice of solvent is also important; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal as they solvate the cation of the base, enhancing the nucleophilicity of the anion.

Materials & Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichStore in a desiccator.
Alkyl Halide (R-X)≥97%Acros OrganicsPrimary or secondary (Br or I preferred).
Potassium Carbonate (K₂CO₃)Anhydrous, PowderJ.T. BakerFinely powdered increases surface area.
Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichUse from a Sure/Seal™ bottle.

Step-by-Step Methodology:

  • Preparation: To a round-bottomed flask, add this compound (1.0 eq.) and anhydrous potassium carbonate (1.5-2.0 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask (approx. 0.2 M concentration).

  • Stirring: Stir the suspension vigorously at room temperature for 30-60 minutes to facilitate salt formation.

  • Electrophile Addition: Add the alkyl halide (1.1-1.2 eq.) to the reaction mixture.

  • Heating: Heat the reaction mixture to 50-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing cold water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Product Characterization & Data

Successful N-substitution can be confirmed using standard analytical techniques. The disappearance of the imide N-H proton signal (typically a broad singlet >11 ppm) in the ¹H NMR spectrum is a key indicator.

Example Characterization Data for a Hypothetical Product (N-benzyl-5-hydroxyisoindoline-1,3-dione):

AnalysisExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ 10.2 (s, 1H, -OH), 7.8-7.0 (m, 8H, Ar-H), 4.8 (s, 2H, -CH₂-).
¹³C NMR (101 MHz, DMSO-d₆)δ 168.5, 168.0, 160.0, 137.0, 135.0, 132.0, 128.5, 127.8, 127.5, 124.0, 123.0, 115.0, 42.5.
HRMS (ESI) m/z [M+H]⁺ calcd for C₁₅H₁₁NO₃: 254.0817, found: 254.0815.
Appearance White to off-white solid.

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low Yield (Mitsunobu) Incomplete reaction; impure or wet reagents.Ensure all reagents and solvents are anhydrous. Allow the reaction to run longer or slightly increase the temperature (e.g., to 40 °C).[9]
Significant O-alkylation Base in SN2 protocol is too strong; reaction temperature too high.Use a milder base (K₂CO₃ instead of NaH). Run the reaction at the lowest effective temperature. Consider protecting the hydroxyl group as a preliminary step if O-alkylation persists.
No Reaction (SN2) Alkyl halide is not reactive enough (e.g., R-Cl).Switch to the corresponding alkyl bromide or iodide. Add a catalytic amount of sodium iodide (NaI) to facilitate a Finkelstein reaction in situ.
Difficult Purification Triphenylphosphine oxide (TPPO) co-elutes with the product.After work-up, dissolve the crude material in a minimal amount of CH₂Cl₂ and add a large volume of cold diethyl ether or hexanes to precipitate the TPPO. Repeat if necessary.

Conclusion

The N-substitution of this compound is a versatile and powerful transformation for generating novel molecular entities for drug discovery. The selection between the Mitsunobu reaction and direct SN2 alkylation depends on the nature of the substrate, cost considerations, and desired stereochemical outcome. By understanding the underlying chemical principles and carefully controlling reaction conditions as detailed in these protocols, researchers can reliably synthesize N-substituted derivatives while minimizing competitive side reactions, thereby accelerating the development of new therapeutic candidates.

References

The Versatility of the Phthalimide Scaffold: Applications of 5-Hydroxyisoindoline-1,3-dione in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The isoindoline-1,3-dione scaffold, commonly known as the phthalimide ring system, represents a cornerstone in contemporary drug discovery and development. Its unique structural and chemical properties have positioned it as a privileged scaffold, enabling the synthesis of a diverse array of biologically active molecules.[1][2] Among its many derivatives, 5-hydroxyisoindoline-1,3-dione (also called 5-hydroxyphthalimide) serves as a critical building block and a key pharmacophoric element in several therapeutic areas. This technical guide provides an in-depth exploration of the applications of this versatile molecule, from its role in traditional medicinal chemistry to its pivotal function in the revolutionary field of targeted protein degradation.

With a molecular formula of C₈H₅NO₃, the compound features a planar aromatic ring fused to a five-membered dione ring, with a hydroxyl group at the 5-position of the isoindoline core.[3][4] This arrangement of functional groups imparts specific reactivity and allows for strategic modifications, making it an invaluable starting point for synthesizing complex therapeutic agents.[3][5] This guide will delve into its applications in neurodegenerative disease, inflammation, oncology, and its transformative role in the design of Proteolysis Targeting Chimeras (PROTACs).

Part 1: Therapeutic Applications & Mechanisms of Action

The inherent biological activity of the isoindoline-1,3-dione core has been leveraged across multiple disease modalities.[6][7] Its planar structure and hydrophobicity facilitate interactions with a variety of biological targets, forming the basis for its broad therapeutic potential.[1]

Neuroprotective Agents: Targeting Cholinesterase in Alzheimer's Disease

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. Derivatives of isoindoline-1,3-dione have been extensively investigated as potent inhibitors of these enzymes.[6][8] The scaffold acts as a crucial anchor, positioning various pharmacophoric extensions into the active sites of the cholinesterase enzymes.

The design rationale often involves attaching a side chain to the nitrogen atom of the phthalimide ring, which then interacts with the catalytic or peripheral anionic site of the enzyme. This modularity allows for fine-tuning of potency and selectivity.

Table 1: Cholinesterase Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives

Compound ClassTarget EnzymeIC₅₀ Value RangeReference
N-benzylpiperidine-isoindoline-1,3-dionesAChE87 nM - 7.76 µM[6]
N-benzylamine-isoindoline-1,3-dionesAChE2.1 µM - 7.4 µM[6]
Substituted benzyl-phthalimide derivativesAChE10 µM - 140 µM[6]
Substituted benzyl-phthalimide derivativesBuChE11 µM - 80 µM[6]
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dionesAChE0.91 µM (most active)[6]

The following diagram illustrates the general mechanism of action for these inhibitors.

G cluster_0 Cholinesterase Active Site cluster_1 Inhibition Mechanism Enzyme AChE / BuChE Hydrolysis Hydrolysis Enzyme->Hydrolysis BlockedEnzyme Inhibited Enzyme Complex Acetylcholine Acetylcholine (Substrate) Acetylcholine->Enzyme Products Choline + Acetate (Inactive) Inhibitor Isoindoline-1,3-dione Derivative Binding Binding to Active Site Binding->Enzyme

Caption: Mechanism of cholinesterase inhibition by isoindoline-1,3-dione derivatives.

A Cornerstone for Targeted Protein Degradation: The PROTAC Revolution

Perhaps the most impactful application of the isoindoline-1,3-dione scaffold in modern medicinal chemistry is its central role in the development of Proteolysis Targeting Chimeras (PROTACs).[9][10] PROTACs are heterobifunctional molecules that do not simply inhibit a target protein, but instead mark it for destruction by the cell's own quality control machinery, the ubiquitin-proteasome system.[11][12]

This technology hinges on the ability to recruit a specific E3 ubiquitin ligase. The phthalimide core, particularly as found in thalidomide and its analogs lenalidomide and pomalidomide, is a high-affinity ligand for the Cereblon (CRBN) E3 ligase.[9][10] By incorporating a pomalidomide derivative (which contains a functionalized isoindoline-1,3-dione core) into a PROTAC, researchers can effectively hijack the CRBN ligase and direct it to a new protein of interest (POI) for degradation.

The PROTAC molecule acts as a bridge, inducing the formation of a ternary complex between the POI and the E3 ligase.[11] This proximity triggers the transfer of ubiquitin molecules to the POI, tagging it for recognition and degradation by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC Action cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC POI Ligand Linker E3 Ligase Ligand (Phthalimide Core) POI Protein of Interest (POI) PROTAC:p->POI Binds E3_Ligase CRBN E3 Ligase PROTAC:e->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Tags POI with Ubiquitin Proteasome Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Catalyzes Degradation->PROTAC Releases & Recycles Peptides Amino Acid Fragments Degradation->Peptides

Caption: The PROTAC mechanism utilizing a phthalimide-based E3 ligase ligand.

Additional Therapeutic Areas
  • Anti-inflammatory and Analgesic Activity: N-substituted phthalimide derivatives have demonstrated significant anti-inflammatory and analgesic properties.[7] Some compounds exhibit potent analgesic effects, in some cases surpassing reference drugs like metamizole sodium in preclinical models.[7] The mechanism can involve the inhibition of cyclooxygenase (COX) enzymes.[2]

  • Anticancer Activity: Beyond their role in PROTACs, isoindoline-1,3-dione derivatives have shown direct cytotoxic effects against various cancer cell lines.[13] Their mode of action can include the inhibition of critical cellular enzymes like protein phosphatase 1 and 2A.[13]

Part 2: Experimental Protocols

The following protocols provide standardized, field-proven methodologies for the synthesis and evaluation of this compound derivatives.

Protocol 2.1: General Synthesis of N-Substituted Isoindoline-1,3-dione Derivatives

This protocol describes a robust condensation reaction for synthesizing a wide range of N-substituted phthalimides.[1][14]

Rationale: This method relies on the reaction of a phthalic anhydride with a primary amine. The acidic solvent catalyzes the reaction, and heating drives the condensation to completion with the elimination of water.

Materials:

  • 4-Hydroxyphtalic acid or appropriate phthalic anhydride derivative (1.0 eq)

  • Desired primary amine (1.0 - 1.2 eq)

  • Glacial Acetic Acid (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., Ethanol/Water)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the phthalic anhydride derivative (1.0 eq) in glacial acetic acid.

  • Amine Addition: While stirring, add the primary amine (1.0-1.2 eq) to the suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (typically 110-120 °C) for 2-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove residual acetic acid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol) to yield the pure N-substituted isoindoline-1,3-dione.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow Start Start: Phthalic Anhydride + Primary Amine Step1 Dissolve/Suspend in Glacial Acetic Acid Start->Step1 Step2 Heat to Reflux (2-6 hours) Step1->Step2 Step3 Monitor by TLC Step2->Step3 Decision Reaction Complete? Step3->Decision Decision->Step2 No Step4 Cool to Room Temp Decision->Step4 Yes Step5 Precipitate in Ice Water Step4->Step5 Step6 Vacuum Filtration Step5->Step6 Step7 Recrystallize for Purification Step6->Step7 End Final Product: N-substituted isoindoline-1,3-dione Step7->End

Caption: Workflow for the synthesis of N-substituted isoindoline-1,3-dione derivatives.

Protocol 2.2: In Vitro Assay for Acetylcholinesterase (AChE) Inhibition

This protocol outlines the use of the Ellman's method, a widely accepted colorimetric assay to determine AChE inhibitory activity.[6]

Rationale: The assay measures the activity of AChE by detecting the production of thiocholine when the enzyme hydrolyzes its substrate, acetylthiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion, the concentration of which can be measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Materials:

  • AChE enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (isoindoline-1,3-dione derivatives) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: In a 96-well plate, add 20 µL of various concentrations of the test compound solution. Include a positive control (e.g., Donepezil) and a negative control (DMSO vehicle).

  • Enzyme Incubation: Add 140 µL of phosphate buffer and 20 µL of AChE solution to each well. Mix and incubate at 37 °C for 15 minutes.

  • Reaction Initiation: Add 10 µL of DTNB solution to each well.

  • Substrate Addition: Initiate the reaction by adding 10 µL of ATCI substrate solution to each well.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Calculation: Determine the rate of reaction (V) for each concentration. Calculate the percentage of inhibition using the formula:

    • % Inhibition = [(V_control - V_sample) / V_control] * 100

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition) using non-linear regression analysis.

Part 3: Conclusion and Future Perspectives

The this compound scaffold is far more than a simple chemical building block; it is a versatile platform for the development of sophisticated therapeutic agents. Its journey from being a component of controversial drugs like thalidomide to a linchpin in the cutting-edge field of targeted protein degradation highlights its enduring importance in medicinal chemistry.[15][16]

Future research will undoubtedly continue to expand its utility. The development of novel PROTACs targeting a wider range of proteins and the exploration of new E3 ligase recruiters beyond CRBN are active areas of investigation. Furthermore, the inherent biological activities of the phthalimide core itself will continue to inspire the design of new inhibitors for a multitude of diseases. The continued exploration of this "privileged" structure promises to yield new and powerful tools for researchers and, ultimately, new therapies for patients.

References

5-Hydroxyisoindoline-1,3-dione: A Potential but Uncharted Fluorophore for Bioconjugation and Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Community

The exploration of novel fluorophores is a cornerstone of innovation in biological imaging and drug development. While the isoindoline-1,3-dione scaffold has shown promise, particularly with the well-characterized 4-hydroxy derivative, its 5-hydroxy counterpart remains largely unexplored in the context of fluorescence applications. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential use of 5-hydroxyisoindoline-1,3-dione as a fluorescent probe or label. It is critical to note at the outset that while the synthesis of this compound is established, its fluorescent properties have not been extensively documented in peer-reviewed literature. Therefore, this guide will provide a comprehensive overview of the known aspects of this compound, draw parallels with its better-understood isomer, 4-hydroxyisoindoline-1,3-dione, and present detailed, albeit theoretical, protocols for its characterization and application. This information is intended to be a starting point for researchers to unlock the potential of this molecule, with the understanding that experimental validation is essential.

Introduction to the Isoindoline-1,3-dione Scaffold

The isoindoline-1,3-dione core, a derivative of phthalimide, is a versatile scaffold in medicinal chemistry.[1] Recent research has highlighted the fluorescent potential of hydroxylated isoindoline-1,3-diones, particularly the 4-hydroxy isomer, which exhibits fluorescence through an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.[2][3] This phenomenon, characterized by a large Stokes shift, is highly desirable for fluorescent probes as it minimizes self-quenching and reduces background interference in imaging applications.

While the 5-hydroxy isomer of isoindoline-1,3-dione is commercially available and its synthesis is documented, its photophysical properties remain to be thoroughly investigated.[4] This guide will bridge this knowledge gap by providing a theoretical framework and actionable protocols for researchers to explore its utility as a fluorescent label.

Synthesis of this compound

The synthesis of this compound is a straightforward process, making it an accessible starting material for the development of fluorescent probes. A common method involves the reaction of 4-hydroxyphthalic acid with an ammonia source, such as ammonium carbonate, in an acidic medium.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Hydroxyphthalic acid

  • Ammonium carbonate

  • Concentrated hydrochloric acid

  • Acetic acid

  • 1N Sodium hydroxide (NaOH) solution

  • 1N Hydrochloric acid (HCl) solution

  • Standard laboratory glassware and heating apparatus

Procedure:

  • To a concentrated hydrochloric acid mixture of ammonium carbonate (5.28 g, 54.9 mmol), slowly add 4-hydroxyphthalic acid (5.0 g, 27.45 mmol) dissolved in acetic acid (25 mL).

  • Heat the reaction mixture at 120 °C for 45 minutes.

  • Increase the temperature to 160 °C and continue heating for an additional 2 hours.

  • Concentrate the mixture to approximately 15 mL at 160 °C and then allow it to cool to room temperature.

  • Adjust the pH to 10 with 1N NaOH solution.

  • Cool the mixture to 0 °C and slowly acidify to pH 5 with 1N HCl solution.

  • Collect the resulting precipitate by filtration.

  • Dry the precipitate under reduced pressure to yield this compound as a pale yellow powder.[5]

The Fluorescent Potential: A Tale of Two Isomers

The fluorescent properties of the isoindoline-1,3-dione scaffold are significantly influenced by the position of the hydroxyl group. The well-studied 4-hydroxyisoindoline-1,3-dione serves as a valuable model for understanding the potential fluorescence of the 5-hydroxy isomer.

The Established Fluorescence of 4-Hydroxyisoindoline-1,3-dione

4-Hydroxyisoindoline-1,3-dione is a known ESIPT fluorophore.[2][3] Upon excitation, the phenolic proton is transferred to one of the adjacent carbonyl oxygens, leading to a tautomeric form that is responsible for the fluorescent emission. This process results in a large separation between the excitation and emission maxima (a large Stokes shift), which is a highly advantageous property for a fluorescent probe. Derivatives of 4-hydroxyisoindoline-1,3-dione have been successfully used as two-photon fluorescent probes for the detection of peroxynitrite in living cells.[2]

Hypothesized Fluorescent Properties of this compound

While experimental data is lacking, we can hypothesize the fluorescent properties of this compound based on its structure. The presence of the hydroxyl group conjugated to the aromatic system suggests the potential for fluorescence. However, the positioning of the hydroxyl group at the 5-position, which is meta to both carbonyl groups, may not facilitate the same efficient ESIPT mechanism observed in the 4-hydroxy isomer, where the hydroxyl group is ortho to one of the carbonyls.

It is plausible that this compound exhibits more conventional fluorescence with a smaller Stokes shift compared to its 4-hydroxy counterpart. The electronic environment of the hydroxyl group will undoubtedly influence the excitation and emission wavelengths.

Table 1: Comparison of 4-Hydroxyisoindoline-1,3-dione and Hypothesized Properties of this compound

Property4-Hydroxyisoindoline-1,3-dione (Experimental)This compound (Hypothetical)
Fluorescence Mechanism Excited-State Intramolecular Proton Transfer (ESIPT)[2][3]Conventional π-π* transition
Excitation Max (λex) ~400 nm (for derivatives)[2]To be determined (likely in the UV-A or violet region)
Emission Max (λem) ~515 nm (for derivatives)[2]To be determined (likely in the blue-green region)
Stokes Shift LargeModerate
Quantum Yield (Φ) Moderate to high (derivative dependent)[3]To be determined

Protocol 2: Characterization of the Fluorescent Properties of this compound

Objective: To experimentally determine the fundamental photophysical properties of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvents (e.g., ethanol, DMSO, acetonitrile, PBS)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Absorption Spectrum:

    • Dilute the stock solution to a working concentration (e.g., 10 µM) in the desired solvent.

    • Record the UV-Vis absorption spectrum to determine the absorption maximum (λabs).

  • Excitation and Emission Spectra:

    • Using the spectrofluorometer, set the emission wavelength to a value slightly longer than the λabs and scan the excitation wavelengths to determine the excitation maximum (λex).

    • Set the excitation wavelength to the determined λex and scan the emission wavelengths to determine the emission maximum (λem).

  • Quantum Yield Determination:

    • Measure the absorbance of both the sample and the quantum yield standard at the excitation wavelength of the standard. Ensure the absorbance is below 0.1 to avoid inner filter effects.

    • Measure the integrated fluorescence intensity of both the sample and the standard.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

  • Stokes Shift Calculation:

    • Calculate the Stokes shift in nanometers (nm): Stokes Shift = λem - λex.

    • Calculate the Stokes shift in wavenumbers (cm⁻¹): Stokes Shift = (1/λex - 1/λem) * 10⁷.

Application as a Fluorescent Label: A Roadmap

The utility of a fluorophore is greatly enhanced by its ability to be covalently attached to biomolecules. The phenolic hydroxyl group and the imide nitrogen of this compound offer potential sites for chemical modification to introduce reactive functionalities for bioconjugation.

Creating a Reactive Handle

To conjugate this compound to a biomolecule, it must first be derivatized to contain a reactive group that can form a stable covalent bond with functional groups on the biomolecule (e.g., primary amines on lysine residues). A common strategy is to introduce a carboxylic acid, which can then be activated as an N-hydroxysuccinimide (NHS) ester.

G cluster_0 Derivatization for Amine Reactivity 5-OH-isoindoline This compound Linker_alkylation Alkylation with a linker (e.g., ethyl bromoacetate) 5-OH-isoindoline->Linker_alkylation O-alkylation Carboxylic_acid_derivative Carboxylic acid derivative Linker_alkylation->Carboxylic_acid_derivative NHS_ester_activation Activation with NHS/DCC or similar Carboxylic_acid_derivative->NHS_ester_activation Amine_reactive_probe Amine-reactive This compound NHS_ester_activation->Amine_reactive_probe

Caption: Derivatization of this compound to an amine-reactive probe.

Protocol 3: Hypothetical Synthesis of an Amine-Reactive this compound NHS Ester

Objective: To synthesize an amine-reactive derivative of this compound for protein labeling.

Part A: Synthesis of Carboxylic Acid Derivative

  • Dissolve this compound in a suitable aprotic solvent (e.g., DMF).

  • Add a base (e.g., potassium carbonate) to deprotonate the phenolic hydroxyl group.

  • Add a linker containing a protected carboxylic acid (e.g., ethyl bromoacetate) and heat the reaction mixture to facilitate O-alkylation.

  • After the reaction is complete, perform an aqueous workup and purify the product by column chromatography.

  • Hydrolyze the ester group to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Part B: NHS Ester Activation

  • Dissolve the carboxylic acid derivative in a dry, aprotic solvent (e.g., DMF or DCM).

  • Add N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Stir the reaction at room temperature for several hours to overnight.

  • Remove the urea byproduct (if using DCC) by filtration.

  • Purify the NHS ester by recrystallization or chromatography.

Protein Labeling

Once the amine-reactive NHS ester is synthesized, it can be used to label proteins containing accessible primary amines (N-terminus and lysine side chains).

G cluster_1 Protein Labeling Workflow Protein Protein with primary amines (NH2) Conjugation Conjugation reaction (pH 7.5-8.5) Protein->Conjugation Amine_reactive_probe Amine-reactive This compound Amine_reactive_probe->Conjugation Labeled_protein Fluorescently labeled protein Conjugation->Labeled_protein Purification Purification (e.g., size-exclusion chromatography) Labeled_protein->Purification Final_product Purified labeled protein Purification->Final_product

Caption: General workflow for labeling a protein with an amine-reactive fluorescent probe.

Protocol 4: General Protocol for Protein Labeling

Materials:

  • Protein of interest in a suitable buffer (amine-free, e.g., PBS pH 7.5-8.5)

  • Amine-reactive this compound NHS ester (from Protocol 3)

  • Anhydrous DMSO

  • Size-exclusion chromatography column or dialysis cassettes for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer at a slightly alkaline pH (7.5-8.5) to ensure deprotonation of lysine side chains.

  • Dye Preparation: Prepare a fresh stock solution of the amine-reactive dye in anhydrous DMSO (e.g., 10 mM).

  • Conjugation:

    • Calculate the desired molar excess of the dye to the protein (typically 5- to 20-fold excess).

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at the λabs of the protein (typically 280 nm) and the λabs of the dye.

Potential Applications in Cellular Imaging

A fluorescently labeled biomolecule using this compound could be instrumental in various cellular imaging applications, including:

  • Visualizing Protein Localization and Trafficking: Tracking the movement and distribution of a protein of interest within live or fixed cells.

  • Studying Protein-Protein Interactions: Using techniques like Förster Resonance Energy Transfer (FRET) if the spectral properties are suitable.

  • High-Content Screening: In automated microscopy platforms to assess the effects of drug candidates on protein expression or localization.

Troubleshooting and Considerations

  • Low Labeling Efficiency:

    • Ensure the pH of the reaction buffer is optimal (7.5-8.5).

    • Use a fresh, high-quality amine-reactive dye.

    • Increase the molar excess of the dye.

    • Confirm the presence of accessible primary amines on the protein.

  • Protein Precipitation:

    • The dye may be too hydrophobic. Consider using a more water-soluble derivative.

    • Reduce the molar excess of the dye.

    • Perform the reaction at a lower protein concentration.

  • No or Weak Fluorescence:

    • The intrinsic quantum yield of this compound may be low.

    • The fluorescence may be quenched by the local environment in the labeled protein.

    • Ensure the imaging setup (filters, laser lines) is appropriate for the determined excitation and emission spectra.

Conclusion and Future Directions

This compound represents an intriguing yet understudied scaffold for the development of novel fluorescent probes. While its fluorescent properties require thorough experimental characterization, its structural similarity to the fluorescent 4-hydroxy isomer and its straightforward synthesis make it a promising candidate for further investigation. The protocols and theoretical framework provided in this guide are intended to empower researchers to explore the potential of this molecule. Future work should focus on a comprehensive photophysical characterization, the development of robust synthetic routes for its derivatization, and the evaluation of its performance as a fluorescent label in biological systems. The insights gained from such studies will be invaluable in expanding the toolbox of fluorescent probes available to the scientific community.

References

Application Note: The Role and Methodologies of 5-Hydroxyisoindoline-1,3-dione in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindoline-1,3-dione scaffold, a core component of thalidomide and its potent analogs, is of significant interest in medicinal chemistry and drug discovery.[1] This application note provides a detailed guide on the utility of a key derivative, 5-hydroxyisoindoline-1,3-dione, in the study of enzyme inhibition. We delve into its chemical properties, established mechanisms of action against various enzyme classes, and provide detailed, field-proven protocols for its application in screening and kinetic analysis. This guide is intended for researchers in academia and industry seeking to leverage this versatile chemical entity for the discovery of novel therapeutic agents.

Introduction: The Significance of the Phthalimide Scaffold

This compound, a hydroxylated derivative of phthalimide, belongs to a class of compounds that has had a profound impact on medicine. The parent isoindoline-1,3-dione ring system is the key pharmacophore responsible for the therapeutic (and teratogenic) effects of thalidomide.[1][2] Modern research has elucidated that this moiety acts as a "molecular glue," modulating the function of the Cereblon (CRBN) E3 ubiquitin ligase complex, thereby inducing the degradation of specific protein targets.[2][3] This mechanism has paved the way for the development of highly successful drugs like lenalidomide and pomalidomide for multiple myeloma.[4][5]

Beyond its role in protein degradation, the phthalimide scaffold is a versatile building block for inhibitors of various enzymes.[6] The addition of a hydroxyl group at the 5-position, as in this compound, alters its electronic properties and hydrogen-bonding capacity, opening new avenues for targeting a diverse range of enzymes.[7] This compound and its derivatives have shown inhibitory activity against several key enzyme families implicated in human disease.

Key Enzyme Targets:

  • Cholinesterases (AChE & BuChE): Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease.[8][9][10]

  • Carbonic Anhydrases (CAs): Targets for diuretics, anti-glaucoma agents, and anticancer therapies.[11][12]

  • Cyclooxygenases (COX): Key enzymes in the inflammatory pathway.[6][13]

  • Monoamine Oxidase B (MAO-B): Inhibition can provide neuroprotective effects in neurodegenerative diseases like Parkinson's.[14]

  • Cytochrome P450 (CYP) Isoforms: Understanding interactions with these metabolic enzymes is crucial for drug development.[15]

This document will provide the foundational knowledge and practical protocols to effectively utilize this compound in enzyme inhibition studies.

Core Concepts in Enzyme Inhibition

Understanding the mode of inhibition is critical for lead optimization. This compound and its derivatives can exhibit various inhibition modalities, which can be elucidated through kinetic studies.

G

Mechanism of Action Spotlight: Cereblon (CRBN) Modulation

The most well-characterized mechanism for the isoindoline-1,3-dione scaffold is its interaction with Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.

  • Binding: The dione moiety fits into a specific binding pocket on CRBN.[3]

  • Neosubstrate Recruitment: This binding event alters the substrate specificity of the E3 ligase, causing it to recognize and bind to proteins it normally wouldn't (neosubstrates).

  • Ubiquitination & Degradation: The recruited neosubstrate is then polyubiquitinated, marking it for degradation by the proteasome.

This "hijacking" of the ubiquitin-proteasome system is a powerful therapeutic strategy, and derivatives of this compound can be screened for this activity.

G

Experimental Protocols

The following protocols provide a robust framework for assessing the inhibitory potential of this compound and its analogs.

General Protocol for Enzyme Inhibition Screening

This protocol provides a template for an initial screen to identify inhibitory activity. It should be optimized for the specific enzyme-substrate system under investigation.

Materials:

  • 96-well microplates (clear, flat-bottom for colorimetric assays; black for fluorescence assays)

  • Multichannel pipette and plate reader

  • Target Enzyme Stock Solution

  • Substrate Stock Solution

  • This compound (Inhibitor) Stock Solution (e.g., 10 mM in DMSO)

  • Assay Buffer (optimized for enzyme stability and activity)

  • Positive Control Inhibitor

  • DMSO (vehicle control)

Procedure:

  • Prepare Reagent Plate: In a 96-well plate, perform serial dilutions of the this compound stock solution to create a range of test concentrations (e.g., 100 µM to 1 nM). Include wells for a positive control inhibitor and a vehicle control (DMSO).

  • Enzyme & Inhibitor Pre-incubation: Add a defined volume of Assay Buffer to all wells of a new assay plate. Add a small volume (e.g., 1-2 µL) of the diluted inhibitor, positive control, or DMSO from the reagent plate. Finally, add the enzyme solution to all wells except for the "no enzyme" control.

  • Incubation: Gently mix the plate and incubate at the enzyme's optimal temperature for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Monitor Reaction: Immediately place the plate in a plate reader. Measure the change in absorbance or fluorescence over time at the appropriate wavelength. The reaction rate should be linear during the measurement period.[16]

  • Data Analysis: Calculate the initial reaction velocity (rate) for each concentration. Determine the percent inhibition relative to the vehicle control. Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G start Start prep_inhibitor 1. Prepare Inhibitor Serial Dilutions (in Reagent Plate) start->prep_inhibitor add_reagents 2. Add Buffer, Inhibitor/DMSO, and Enzyme to Assay Plate prep_inhibitor->add_reagents incubate 3. Pre-incubate (e.g., 30 min at 37°C) add_reagents->incubate add_substrate 4. Initiate Reaction with Substrate incubate->add_substrate read_plate 5. Kinetic Read (Plate Reader) add_substrate->read_plate analyze 6. Calculate Rates & Determine IC50 read_plate->analyze end End analyze->end

Protocol for Acetylcholinesterase (AChE) Inhibition Assay

This protocol uses the classic Ellman's method, which measures the production of thiocholine, a yellow-colored product resulting from the cleavage of acetylthiocholine by AChE.[9]

Materials:

  • AChE from electric eel

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Phosphate Buffer (e.g., 0.1 M, pH 8.0)

  • Donepezil or Rivastigmine (Positive Control)[8]

Procedure:

  • Reagent Preparation: Prepare stock solutions of ATCI (15 mM), DTNB (10 mM), and the test compound in the appropriate buffer or DMSO.

  • Assay Setup (96-well plate):

    • Add 140 µL of Phosphate Buffer to each well.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of the test compound solution at various concentrations.

    • Add 20 µL of AChE solution.

  • Pre-incubation: Mix and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of ATCI substrate to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes.

  • Calculation: Determine the rate of the reaction. Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Calculate the IC₅₀ value.

Data Presentation and Interpretation

Raw data should be processed to determine key inhibitory parameters. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a standard measure of potency.

Table 1: Example Inhibition Data for Compound X against Target Enzyme Y

Compound X Conc. (µM)Average Reaction Rate (mOD/min)% Inhibition
0 (Vehicle)100.00%
0.0195.24.8%
0.175.124.9%
149.850.2%
1015.384.7%
1005.194.9%
Calculated IC₅₀ ~1.0 µM

To determine the mechanism of inhibition (competitive, non-competitive, etc.), kinetic studies are performed by measuring reaction rates at various substrate and inhibitor concentrations. The data is then plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of changes in Vmax and Km in the presence of the inhibitor reveals its mechanism.

Conclusion and Future Directions

This compound is a valuable chemical tool for enzyme inhibition studies. Its structural similarity to established drugs provides a strong rationale for its exploration. The protocols outlined here offer a starting point for researchers to screen this compound and its derivatives against enzymes of interest. Future work should focus on synthesizing libraries of derivatives, particularly by modifying the substituent on the imide nitrogen, to perform structure-activity relationship (SAR) studies and optimize potency and selectivity for specific enzyme targets.[15] The potential for these compounds to act as "molecular glues" for targeted protein degradation remains a particularly exciting frontier for therapeutic development.

References

Application Notes and Protocols: Synthesis of Isoindoline-1,3-dione Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Enduring Potential of the Phthalimide Scaffold in Oncology

The isoindoline-1,3-dione, commonly known as the phthalimide scaffold, holds a significant position in the landscape of medicinal chemistry and drug discovery.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[1][3][4] The structural simplicity and synthetic accessibility of the phthalimide core make it an attractive starting point for the development of novel therapeutic agents. This versatility allows for the strategic introduction of various functional groups, enabling the fine-tuning of physicochemical properties and biological targets.[2]

Historically, the therapeutic potential of phthalimide derivatives was brought to the forefront by thalidomide, despite its tragic teratogenic effects. This led to the development of second and third-generation immunomodulatory drugs (IMiDs®) like lenalidomide and pomalidomide, which are now staples in the treatment of multiple myeloma. The anticancer activity of these compounds is multifaceted, involving the modulation of the tumor microenvironment, inhibition of angiogenesis, and direct cytotoxic effects on cancer cells.[4]

This technical guide provides a comprehensive overview of the synthesis of isoindoline-1,3-dione derivatives and the evaluation of their anticancer activity. It is designed for researchers, scientists, and drug development professionals engaged in the pursuit of novel oncology therapeutics. We will delve into established synthetic protocols, explore the critical aspects of structure-activity relationships (SAR), and provide detailed methodologies for assessing the cytotoxic potential of these compounds against various cancer cell lines.

Synthetic Strategies for Isoindoline-1,3-dione Derivatives

The synthesis of N-substituted isoindoline-1,3-diones is typically straightforward, with the most common method involving the condensation of phthalic anhydride or its substituted analogues with a primary amine.[5] However, a variety of other methods have been developed to accommodate different substrates and to achieve higher yields and purity.

Protocol 1: Classical Condensation of Phthalic Anhydride and Primary Amines

This is the most fundamental and widely used method for the synthesis of N-substituted phthalimides. The reaction proceeds via the formation of a phthalamic acid intermediate, which then undergoes cyclization to the imide.

Rationale: This method is favored for its simplicity, use of readily available starting materials, and generally high yields. The choice of solvent and temperature can be optimized to drive the reaction to completion and facilitate the removal of the water byproduct.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve phthalic anhydride (1.0 eq.) in a suitable solvent such as glacial acetic acid, toluene, or dimethylformamide (DMF).

  • Amine Addition: Add the desired primary amine (1.0-1.2 eq.) to the solution. The reaction is often exothermic.

  • Reaction Conditions:

    • Conventional Heating: Reflux the reaction mixture for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Microwave Irradiation: For a more rapid synthesis, heat the mixture in a microwave reactor at a temperature and time optimized for the specific substrates.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, collect it by filtration.

    • If the product remains in solution, pour the mixture into ice-cold water to induce precipitation.

    • Wash the crude product with water and a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove unreacted starting materials.

    • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to obtain the pure N-substituted isoindoline-1,3-dione.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[6]

Diagram: General Synthetic Scheme for N-Substituted Phthalimides

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Product Phthalic_Anhydride Phthalic Anhydride Phthalamic_Acid Phthalamic Acid Phthalic_Anhydride->Phthalamic_Acid + R-NH2 Primary_Amine Primary Amine (R-NH2) Primary_Amine->Phthalamic_Acid N_Substituted_Phthalimide N-Substituted Isoindoline-1,3-dione Phthalamic_Acid->N_Substituted_Phthalimide - H2O (Heat)

Caption: General reaction scheme for the synthesis of N-substituted isoindoline-1,3-diones.

Advanced and Alternative Synthetic Routes

While the classical condensation is robust, other methods offer advantages for specific applications, such as metal-free conditions or the use of less reactive amines.

  • Denitrogenative Cyanation: A metal-free approach for synthesizing N-aryl and N-alkyl phthalimide derivatives from 1,2,3-benzotriazin-4(3H)-ones has been developed.[7] This method is operationally simple, scalable, and exhibits high functional group tolerance.[7]

  • From Sugar Azides: N-sugar-substituted phthalimides can be prepared in good yields under neutral conditions by reacting a sugar azide with phthalic anhydride in the presence of specific reagents.[8]

  • Palladium-Catalyzed Cycloaddition: A novel palladium-catalyzed assembly of N-substituted phthalimides has been reported, involving a [4+1] cycloaddition reaction.[9]

  • Copper-Catalyzed Oxidative Reactions: Methods utilizing copper catalysts for the oxidative reaction of arene-fused cyclic amines or the assembly of phthalimides from 2-halobenzoic acids and amines have been explored.[4]

Evaluation of Anticancer Activity

Once a library of isoindoline-1,3-dione derivatives has been synthesized, the next critical step is to evaluate their anticancer activity. This typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines.

Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Rationale: The MTT assay is a widely used, reliable, and sensitive method for quantifying cell viability and proliferation. It provides a quantitative measure of the cytotoxic effects of the synthesized compounds.

Experimental Protocol:

  • Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, A549, C6, MCF-7) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.[10]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized isoindoline-1,3-dione derivatives in the cell culture medium. Add the different concentrations of the compounds to the wells containing the cells. Include a positive control (e.g., a known anticancer drug like 5-Fluorouracil or Cisplatin) and a negative control (vehicle-treated cells).[10][11]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Diagram: Experimental Workflow for Anticancer Activity Screening

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis Synthesis Synthesis of Isoindoline-1,3-dione Derivatives Purification Purification & Characterization (NMR, MS, IR) Synthesis->Purification Compound_Treatment Treatment with Synthesized Compounds Purification->Compound_Treatment Cell_Culture Cancer Cell Line Culture (e.g., HeLa, A549) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis

Caption: Workflow for the synthesis and anticancer evaluation of isoindoline-1,3-dione derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of isoindoline-1,3-dione derivatives is highly dependent on the nature and position of the substituents on both the phthalimide ring and the N-substituent.[13] Understanding these SARs is crucial for the rational design of more potent and selective anticancer agents.

Key Observations from Research:

  • N-Substitution: The group attached to the nitrogen atom of the imide plays a pivotal role in determining the biological activity. Aromatic, heterocyclic, and aliphatic moieties have all been explored, with their electronic and steric properties influencing the compound's interaction with biological targets.

  • Functional Groups: The introduction of specific functional groups can significantly enhance anticancer activity. For instance, compounds containing silyl ether and bromo groups have shown higher activity than cisplatin against certain cancer cell lines.[11] Similarly, derivatives with azide and silyl ether moieties have demonstrated potent inhibitory effects.[10]

  • Halogenation: The presence of halogens, such as fluorine, on the N-benzyl substituent has been shown to improve acetylcholinesterase inhibitory activity, which is relevant in the context of certain cancers.[14]

  • Hybrid Molecules: Hybridizing the phthalimide core with other pharmacophores, such as imines, has led to the development of compounds with promising and selective anticancer activity.[6]

Table 1: Anticancer Activity of Representative Isoindoline-1,3-dione Derivatives

Compound IDN-SubstituentCancer Cell LineIC₅₀ (µM)Reference
Compound 7 Contains azide and silyl etherA54919.41 ± 0.01[10]
Compound 13 Contains silyl ether and bromo groupCaco-2More potent than cisplatin[11]
Compound 16 Contains silyl ether and bromo groupMCF-7More potent than cisplatin[11]
H6 Halogenated Schiff baseColon and Breast CancerEffective inhibition[6]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione 4-(2-Bromoacetyl)phenylRaji0.26 µg/mL[15]
N-benzylisoindole-1,3-dione derivative 3 BenzylA549-Luc114.25[12]
N-benzylisoindole-1,3-dione derivative 4 BenzylA549-Luc116.26[12]

Mechanism of Action

The anticancer mechanisms of isoindoline-1,3-dione derivatives are diverse and can involve multiple cellular pathways. Some of the reported mechanisms include:

  • Induction of Apoptosis: Many phthalimide derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) in cancer cells.[15][16]

  • Inhibition of Kinases: Certain derivatives have been shown to act as inhibitors of key kinases involved in cancer cell proliferation and survival, such as tyrosine kinases.[12]

  • TGF-β Pathway Inhibition: Computational studies have suggested that some phthalimide derivatives can act as inhibitors of the TGF-β pathway, which is often dysregulated in cancer.[3]

  • Enzyme Inhibition: Some derivatives have shown inhibitory activity against enzymes like carbonic anhydrases, which are implicated in tumor progression.[17]

Conclusion and Future Directions

The isoindoline-1,3-dione scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The synthetic tractability of this core allows for extensive chemical modifications, enabling the exploration of a vast chemical space. Future research in this area should focus on:

  • Rational Design: Utilizing computational modeling and a deeper understanding of SAR to design more potent and selective inhibitors.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to facilitate their clinical development.

  • In Vivo Studies: Progressing promising lead compounds from in vitro studies to in vivo animal models to evaluate their efficacy and safety profiles.[10]

  • Combination Therapies: Investigating the potential of isoindoline-1,3-dione derivatives in combination with existing chemotherapeutic agents to overcome drug resistance and enhance therapeutic outcomes.

By leveraging the principles and protocols outlined in this guide, researchers can effectively synthesize and evaluate novel isoindoline-1,3-dione derivatives, contributing to the ongoing effort to develop more effective cancer therapies.

References

Application Note: A Scalable Protocol for the Synthesis of 5-Hydroxyisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Hydroxyisoindoline-1,3-dione is a pivotal building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active molecules, including analogs of thalidomide and other immunomodulators. The successful transition from bench-scale synthesis to pilot-plant production is critical for advancing drug development pipelines. This application note provides a comprehensive, robust, and scalable protocol for the synthesis of this compound via the thermal condensation of 3-hydroxyphthalic anhydride with urea. We delve into the mechanistic rationale, process development considerations for safe and efficient scale-up, and detailed, step-by-step protocols for both laboratory and pilot scales.

Introduction and Synthetic Strategy

The synthesis of N-substituted phthalimides is a cornerstone reaction in organic chemistry, traditionally achieved by the condensation of phthalic anhydride with a primary amine.[1][2] For the synthesis of the unsubstituted parent imide, this compound, a common and cost-effective approach utilizes urea as a solid, stable, and safe source of ammonia at elevated temperatures.

The selected synthetic route involves a two-step conceptual process, often performed in a single pot:

  • Formation of an Acyclic Ureide Intermediate: The initial reaction between 3-hydroxyphthalic anhydride and urea at moderate temperatures (120-130°C) results in the formation of an acyclic ureide of 3-hydroxyphthalic acid.[3]

  • Cyclization and Dehydration: Upon further heating (150-190°C), this intermediate undergoes intramolecular cyclization and elimination of ammonia and carbon dioxide to yield the desired this compound.

This solvent-free, or "melt," reaction is advantageous for scale-up as it minimizes solvent waste and simplifies product isolation. The primary precursor, 3-hydroxyphthalic anhydride, is a commercially available reagent or can be synthesized from precursors like 3-halophthalic acids.[4][5][6]

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution pathway. Urea attacks one of the carbonyl carbons of the anhydride, leading to ring opening. Subsequent intramolecular attack by the newly formed amide on the remaining carboxylic acid group, followed by dehydration and elimination, affords the stable five-membered imide ring.

Reaction_Mechanism Fig 1: Reaction Mechanism R1 3-Hydroxyphthalic Anhydride I1 Acyclic Ureide Intermediate R1->I1 120-130°C R2 Urea R2->I1 P1 This compound I1->P1 >150°C (Cyclization) BP NH3 + CO2 I1->BP Elimination

Caption: Fig 1: Reaction Mechanism

Process Development and Scale-Up Considerations

Transitioning a synthesis from the gram to the kilogram scale introduces challenges related to mass and heat transfer, safety, and material handling. The following parameters are critical for the successful scale-up of this protocol.

  • Thermal Management: The reaction is endothermic initially but can generate heat during the cyclization phase. The decrease in the surface-area-to-volume ratio at scale necessitates a jacketed reactor with precise temperature control to prevent overheating, which could lead to decomposition or side-product formation.[3]

  • Mass Transfer and Agitation: In a solvent-free melt, the viscosity of the reaction mixture can change significantly. Efficient agitation with a mechanical overhead stirrer (as opposed to a magnetic stir bar) is crucial to ensure homogeneity, prevent localized overheating, and facilitate the release of gaseous byproducts (NH₃ and CO₂).

  • Stoichiometry: A slight excess of urea is often employed to ensure the complete conversion of the more expensive 3-hydroxyphthalic anhydride. However, a large excess can complicate purification. The optimal ratio should be determined during process development.

  • Off-Gassing: The reaction liberates ammonia and carbon dioxide. The reactor must be equipped with a well-ventilated off-gas system, potentially including a scrubber for the ammonia, to prevent pressure buildup and ensure operator safety.

  • Purification Strategy: While laboratory-scale purification might involve column chromatography, this is not feasible for large quantities. The scaled-up protocol relies on trituration and recrystallization. The choice of solvent is critical for effectively removing unreacted urea and any byproducts while maximizing the yield of the final product.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis (5-10 g)

This protocol establishes a baseline for reaction conditions and expected outcomes.

Equipment and Reagents

ItemSpecification
Equipment
Three-neck round-bottom flask100 mL
Heating mantle with controller-
Overhead mechanical stirrer-
ThermocoupleTo monitor internal reaction temperature
Condenser/Gas OutletConnected to a mineral oil bubbler or scrubber
Reagents
3-Hydroxyphthalic anhydride8.2 g (50 mmol)
Urea3.6 g (60 mmol, 1.2 equiv)
Deionized WaterFor work-up
IsopropanolFor recrystallization

Procedure

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging Reagents: To the 100 mL three-neck flask, add 3-hydroxyphthalic anhydride (8.2 g) and urea (3.6 g).

  • Initial Heating: Begin stirring the solid mixture and slowly heat the flask using the heating mantle.

  • Melt and Intermediate Formation: At an internal temperature of approximately 125-135°C, the mixture will melt and become a stirrable slurry. Maintain this temperature for 60 minutes.

  • Cyclization: Gradually increase the temperature to 160-170°C. Vigorous gas evolution (NH₃ and CO₂) will be observed. Maintain this temperature for 2-3 hours, or until gas evolution subsides.

  • Cooling and Solidification: Turn off the heat and allow the reaction mixture to cool to below 100°C. The product will solidify into a solid mass.

  • Work-up (Trituration): Add 50 mL of deionized water to the flask and gently heat to 50-60°C with stirring to break up the solid mass. This step dissolves any unreacted urea.

  • Isolation: Cool the slurry to room temperature, and collect the solid product by vacuum filtration. Wash the filter cake thoroughly with two 25 mL portions of deionized water.

  • Drying and Purification: Dry the crude product in a vacuum oven at 60°C. The beige powder can be further purified by recrystallization from hot isopropanol to yield this compound as a crystalline solid.

Protocol 2: Pilot-Scale Synthesis (500 g - 1 kg)

This protocol details the necessary adjustments for a safe and efficient scale-up.

Equipment and Reagents

ItemSpecification
Equipment
Jacketed Glass Reactor10 L capacity
Overhead Mechanical StirrerHigh-torque motor with anchor or pitched-blade impeller
Thermal Control Unit (TCU)For precise heating/cooling of the reactor jacket
Off-Gas ScrubberContaining dilute acetic acid for ammonia
Nutsche Filter/DryerFor efficient solid filtration and washing
Reagents
3-Hydroxyphthalic anhydride820 g (5.0 mol)
Urea360 g (6.0 mol, 1.2 equiv)
Deionized Water~5 L
IsopropanolAs required for recrystallization

Procedure

  • System Preparation: Ensure the reactor is clean, dry, and inerted with a slow stream of nitrogen. Connect the overhead stirrer and the off-gas line to the scrubber.

  • Charging Reactor: Charge the reactor with 3-hydroxyphthalic anhydride (820 g) and urea (360 g).

  • Controlled Heating: Start the agitator at a moderate speed (e.g., 100-150 RPM). Program the TCU to slowly ramp the jacket temperature to achieve an internal product temperature of 130°C.

  • Hold for Intermediate Formation: Maintain the internal temperature at 130-135°C for 60-90 minutes. Monitor the reaction's appearance and agitator torque.

  • Ramp to Cyclization Temperature: Program the TCU to gradually increase the internal temperature to 165°C over 60 minutes. Monitor the off-gas rate closely. Adjust the heating rate if gas evolution becomes too rapid.

  • Reaction Completion: Hold the internal temperature at 165-170°C for 3-4 hours. The reaction is considered complete when the rate of gas evolution significantly decreases.

  • Controlled Cooling: Cool the reactor contents to 80°C. The product will solidify.

  • Product Slurrying: Slowly add 5 L of deionized water to the reactor. Maintain the temperature at 60°C and stir for 1 hour to ensure the solid is well-dispersed and soluble impurities are dissolved.

  • Isolation and Washing: Cool the slurry to 20-25°C. Transfer the slurry to a Nutsche filter. Deliquor the product, then perform two displacement washes with 2 L of deionized water each.

  • Drying: Dry the product under vacuum at 60-70°C until a constant weight is achieved.

Visualization of Scale-Up Workflow

The following diagram outlines the logical flow of the pilot-scale synthesis process.

Scale_Up_Workflow Fig 2: Pilot-Scale Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_qc Final Product Prep Reactor Setup & Inerting Charge Charge Reagents: Anhydride & Urea Prep->Charge Heat1 Heat to 130°C (Melt Stage) Charge->Heat1 Heat2 Heat to 165°C (Cyclization) Heat1->Heat2 Monitor Off-Gas Hold Hold at 165°C (3-4 hours) Heat2->Hold Cool1 Cool to 80°C Hold->Cool1 Slurry Aqueous Slurry (Trituration) Cool1->Slurry Filter Filter & Wash (Nutsche Filter) Slurry->Filter Dry Vacuum Dry Filter->Dry QC QC Analysis (NMR, HPLC, MP) Dry->QC Package Package & Store QC->Package

References

Application Notes and Protocols: 5-Hydroxyisoindoline-1,3-dione in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: --INVALID-LINK--

Introduction: Unveiling the Potential of a Versatile Building Block

5-Hydroxyisoindoline-1,3-dione, a hydroxyl-functionalized derivative of the phthalimide scaffold, is emerging as a promising building block in the field of materials science. Its unique combination of a rigid imide ring, a reactive hydroxyl group, and inherent aromaticity provides a versatile platform for the design and synthesis of novel polymers and functional organic materials. The presence of the hydroxyl group imparts specific properties such as improved solubility, enhanced adhesion, and the potential for post-polymerization modification, making it an attractive monomer for high-performance polymers like polyimides.[1][2][3] Furthermore, the isoindoline-1,3-dione core is a known fluorophore, and the hydroxyl functionality offers a convenient handle for tuning its photophysical properties, opening avenues for the development of advanced fluorescent materials and sensors.[4][5]

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in two key areas of materials science: as a monomer for the synthesis of specialty polyimides and as a precursor for novel fluorescent materials. The protocols are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers in their experimental design.

Part 1: High-Performance Polyimides from this compound

The incorporation of hydroxyl groups into the polyimide backbone can significantly enhance their properties, leading to improved solubility in organic solvents, better adhesion to various substrates, and the ability to act as curing sites for cross-linking reactions.[1][2][6] this compound can be envisioned as a functionalized dianhydride surrogate after conversion to a diamine or used as a modifier. For this application note, we will focus on its conceptual use as a modifier that can be incorporated into a polyimide backbone.

Causality of Experimental Choices:

The following protocol describes a two-step polycondensation reaction, a widely adopted method for polyimide synthesis.[7][8] The first step involves the formation of a soluble poly(amic acid) precursor at low temperatures to prevent premature imidization. The second step is a thermal imidization process where the poly(amic acid) is converted to the final polyimide with the elimination of water. The choice of a diamine comonomer, such as 4,4'-oxydianiline (ODA), is based on its common use in the synthesis of commercial polyimides, providing a good benchmark for performance. N,N-dimethylacetamide (DMAc) is selected as the solvent due to its excellent ability to dissolve both the monomers and the resulting poly(amic acid).[1]

Experimental Protocol: Synthesis of a Hydroxyl-Functionalized Polyimide

Objective: To synthesize a polyimide copolymer incorporating this compound to introduce hydroxyl functionality.

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA)

  • 4,4'-Oxydianiline (ODA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Glass plate for casting

  • Vacuum oven

Procedure:

Step 1: Synthesis of Poly(amic acid) Precursor

  • In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add 4,4'-oxydianiline (ODA).

  • Add anhydrous N,N-dimethylacetamide (DMAc) to the flask to dissolve the ODA under a gentle stream of nitrogen.

  • Once the ODA is completely dissolved, add this compound to the solution and stir until it dissolves.

  • Slowly add pyromellitic dianhydride (PMDA) powder to the stirred solution in small portions over 30 minutes. The reaction is exothermic, and the viscosity of the solution will increase significantly.

  • After the addition of PMDA is complete, continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a high molecular weight poly(amic acid).

Step 2: Thermal Imidization

  • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

  • Place the cast film in a vacuum oven and subject it to the following thermal curing program:

    • 80°C for 2 hours to slowly remove the solvent.

    • 150°C for 1 hour.

    • 200°C for 1 hour.

    • 250°C for 1 hour.

    • 300°C for 1 hour to ensure complete imidization.

  • After cooling to room temperature, carefully peel the resulting polyimide film from the glass substrate.

Characterization of the Hydroxyl-Functionalized Polyimide

A comprehensive characterization of the synthesized polyimide is crucial to validate its structure and properties.

Characterization Technique Purpose Expected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the chemical structure and imidization.Appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching) and 1720 cm⁻¹ (symmetric C=O stretching), and a broad peak around 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed chemical structure of the polymer.Signals corresponding to the aromatic protons of the different monomer units and the hydroxyl proton.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polyimide.High decomposition temperature, typically above 400°C, indicating good thermal stability.[1]
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).A high Tg is expected, indicative of a rigid polymer backbone.[1]
Solubility Test To assess the impact of the hydroxyl groups on solubility.Increased solubility in polar aprotic solvents like DMAc, NMP, and DMF compared to non-hydroxylated polyimides.

Workflow Diagram: Polyimide Synthesis

Polyimide_Synthesis cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Thermal Imidization Monomers ODA + this compound + PMDA Reaction_PAA Stirring at RT, 24h under N2 atmosphere Monomers->Reaction_PAA Solvent Anhydrous DMAc Solvent->Reaction_PAA PAA_Solution Viscous Poly(amic acid) Solution Reaction_PAA->PAA_Solution Casting Film Casting on Glass Plate PAA_Solution->Casting Curing Thermal Curing Program (80-300°C in vacuum oven) Casting->Curing PI_Film Hydroxyl-Functionalized Polyimide Film Curing->PI_Film

Caption: Workflow for the synthesis of a hydroxyl-functionalized polyimide.

Part 2: Novel Fluorescent Materials from this compound

The isoindoline-1,3-dione moiety is a well-known fluorophore, and its derivatives have been explored for various applications, including as fluorescent probes for the detection of biologically relevant species.[4] The hydroxyl group on the 5-position of the isoindoline-1,3-dione ring serves as a convenient point for chemical modification to tune the photophysical properties of the molecule.

Causality of Experimental Choices:

The following protocol describes the synthesis of a fluorescent derivative of this compound via an etherification reaction. By attaching a dansyl group, a well-known environmentally sensitive fluorophore, to the hydroxyl position, we can create a new molecule with potential for fluorescence-based sensing applications. The choice of dansyl chloride is based on its high fluorescence quantum yield and sensitivity of its emission to the polarity of the local environment. The reaction is carried out under basic conditions to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile to react with dansyl chloride.

Experimental Protocol: Synthesis of a Dansyl-Functionalized Fluorescent Dye

Objective: To synthesize a novel fluorescent dye by functionalizing the hydroxyl group of this compound with a dansyl group.

Materials:

  • This compound

  • Dansyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous acetone.

  • Add anhydrous potassium carbonate to the solution. This will act as a base to deprotonate the hydroxyl group.

  • To the stirred suspension, add a solution of dansyl chloride in anhydrous acetone dropwise.

  • Heat the reaction mixture to reflux and maintain it for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure dansyl-functionalized fluorescent dye.

Characterization of the Fluorescent Dye
Characterization Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy To confirm the successful synthesis and structure of the final product.Appearance of signals corresponding to both the this compound and the dansyl moieties.
Mass Spectrometry (MS) To determine the molecular weight of the synthesized dye.A molecular ion peak corresponding to the expected mass of the product.
UV-Visible Absorption Spectroscopy To determine the absorption properties of the dye.Absorption maxima characteristic of the dansyl and isoindoline-1,3-dione chromophores.
Fluorescence Spectroscopy To investigate the emission properties and environmental sensitivity.Measurement of excitation and emission spectra. The emission maximum and quantum yield may show solvatochromic shifts, indicating sensitivity to the solvent polarity.

Mechanism Diagram: Synthesis of Dansyl-Functionalized Dye

Fluorescent_Dye_Synthesis cluster_reaction Synthesis of Dansyl-Functionalized Dye Reactant1 This compound Intermediate Deprotonated Hydroxyl (Phenoxide) Reactant1->Intermediate Base Reactant2 Dansyl Chloride Reaction Nucleophilic Substitution (Reflux, 12h) Reactant2->Reaction Base K₂CO₃ in Acetone Intermediate->Reaction Product Dansyl-Functionalized Fluorescent Dye Reaction->Product

Caption: Mechanism for the synthesis of a dansyl-functionalized fluorescent dye.

Conclusion and Future Outlook

This compound is a molecule with significant untapped potential in materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore its use in creating high-performance polymers and novel fluorescent materials. The hydroxyl functionality not only enhances material properties but also offers a gateway for further chemical modifications, leading to a wide array of advanced materials with tailored functionalities. Future research could focus on exploring different co-monomers for polyimide synthesis to fine-tune the material properties for specific applications, such as gas separation membranes or flexible electronics. In the realm of fluorescent materials, the development of sensors for various analytes by judicious choice of functional groups to be attached to the hydroxyl moiety represents a promising avenue of investigation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Hydroxyisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-hydroxyisoindoline-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. The information herein is grounded in established chemical principles and supported by relevant literature.

I. Overview of the Synthesis

This compound is a valuable building block in medicinal chemistry and materials science. A common and direct synthetic route involves the condensation reaction between 4-hydroxyphthalic acid and a nitrogen source, typically urea, at elevated temperatures. While seemingly straightforward, this reaction can present challenges in achieving high yields and purity. This guide will address common issues and provide systematic approaches to overcome them.

A prevalent method for synthesizing isoindoline-1,3-dione derivatives is through the condensation of o-phthalic acids or their anhydrides with amines.[1] For the synthesis of this compound, a common approach involves the reaction of 4-hydroxyphthalic acid with 3-aminopiperidine-2,6-dione at approximately 120 °C in a solvent like acetic acid.[2] Greener, solventless techniques are also emerging to improve yield and reduce environmental impact.[2]

Proposed Reaction Mechanism

Understanding the reaction mechanism is crucial for effective troubleshooting. The reaction between 4-hydroxyphthalic acid and urea is proposed to proceed through the following stages:

  • Formation of 4-hydroxyphthalic anhydride: At elevated temperatures, 4-hydroxyphthalic acid undergoes intramolecular dehydration to form the more reactive 4-hydroxyphthalic anhydride.

  • Nucleophilic attack by urea: Urea acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring to form an N-acylurea intermediate.

  • Intramolecular cyclization and dehydration: The terminal amide of the N-acylurea intermediate then undergoes an intramolecular nucleophilic attack on the other carboxylic acid group, followed by dehydration to form the stable five-membered imide ring of this compound.

Reaction Mechanism cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization & Dehydration 4-Hydroxyphthalic_Acid 4-Hydroxyphthalic Acid 4-Hydroxyphthalic_Anhydride 4-Hydroxyphthalic Anhydride 4-Hydroxyphthalic_Acid->4-Hydroxyphthalic_Anhydride - H2O (Heat) Intermediate N-Acylurea Intermediate 4-Hydroxyphthalic_Anhydride->Intermediate + Urea Urea Urea Product This compound Intermediate->Product - H2O (Heat)

Caption: Proposed reaction mechanism for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Low or No Product Yield

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in this synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have reached completion. Insufficient heating or reaction time can lead to a significant amount of unreacted starting materials. For similar phthalimide syntheses, heating at temperatures between 140-145°C is common.[3]

  • Suboptimal Starting Materials: The purity of your 4-hydroxyphthalic acid and urea is critical. Impurities can interfere with the reaction. Additionally, while 4-hydroxyphthalic acid can be used directly, its in-situ conversion to the more reactive 4-hydroxyphthalic anhydride is a key step. Ensuring your 4-hydroxyphthalic acid is of high purity is essential.

  • Improper Workup and Purification: Significant product loss can occur during the purification stages. Efficient extraction and recrystallization techniques are vital to maximize recovery.

  • Side Reactions: The formation of byproducts can consume your starting materials and reduce the yield of the desired product.

Q2: I suspect my reaction is not going to completion. How can I optimize the reaction conditions?

A2: Optimizing reaction conditions is key to driving the reaction towards completion. Consider the following parameters:

ParameterRecommendationRationale
Temperature 140-180°CSufficient thermal energy is required for the dehydration steps and to ensure the reaction proceeds at a reasonable rate. Fusion of phthalic anhydride and urea is typically carried out at around 140°C.[3]
Reaction Time 2-4 hoursMonitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged heating can sometimes lead to degradation.
Stoichiometry Use a slight excess of urea (1.1 to 1.2 equivalents)This can help to drive the reaction to completion by ensuring the limiting reagent, 4-hydroxyphthalic acid, is fully consumed.
Reaction Environment Perform the reaction under a nitrogen or argon atmosphere.This minimizes the risk of oxidation of the hydroxyl group at high temperatures.

Q3: Should I use a solvent or perform the reaction neat (solvent-free)?

A3: Both solvent-based and solvent-free approaches are viable, each with its own advantages and disadvantages.

  • Solvent-Free (Neat) Reaction: This is often preferred for its "green chemistry" advantages, as it eliminates the need for potentially hazardous solvents.[2] It typically involves heating a well-mixed powder of the reactants. However, achieving uniform heating and mixing can be challenging.

  • Solvent-Based Reaction: Using a high-boiling point, inert solvent like glacial acetic acid can facilitate better heat transfer and mixing.[2] Acetic acid can also act as a catalyst. However, the use of a solvent adds a removal step and may introduce impurities.

If you are experiencing issues with a neat reaction, switching to a solvent-based approach may improve your yield.

Product Purity Issues

Q4: My final product is discolored (e.g., brown or yellow). What causes this and how can I fix it?

A4: Discoloration often indicates the presence of impurities, which can arise from several sources:

  • Degradation of Starting Material or Product: 4-hydroxyphthalic acid or the final product may degrade at excessively high temperatures or upon prolonged heating, leading to colored byproducts.

  • Side Reactions: The formation of polymeric or other colored side products can also cause discoloration.

  • Residual Impurities: Impurities in the starting materials may carry through to the final product.

Purification Strategies:

MethodProcedurePurpose
Recrystallization Recrystallize the crude product from a suitable solvent such as ethanol, water, or glacial acetic acid.This is a highly effective method for removing many impurities and obtaining a pure, crystalline product.
Activated Carbon Treatment During recrystallization, add a small amount of activated carbon to the hot solution, then filter it through celite before allowing it to cool.Activated carbon can effectively adsorb colored impurities.
Washing Wash the crude product with a 10% aqueous potassium carbonate solution.This helps to remove any unreacted 4-hydroxyphthalic acid.[2]

Q5: I'm seeing multiple spots on my TLC plate. What are the likely side products?

A5: The presence of multiple spots on your TLC plate indicates a mixture of compounds. Besides unreacted starting materials, possible side products include:

  • Incompletely Cyclized Intermediate: The N-acylurea intermediate may persist if the final dehydration step is incomplete. This compound will have a different polarity compared to the starting materials and the final product.

  • Polymeric Byproducts: At high temperatures, self-condensation or other polymerization reactions can occur, leading to high molecular weight, often insoluble, byproducts.

  • Decarboxylation Products: Although less common under these conditions, decarboxylation of 4-hydroxyphthalic acid at very high temperatures could lead to other aromatic byproducts.

A troubleshooting workflow for identifying and mitigating these issues is presented below:

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Verify Purity of Starting Materials (4-Hydroxyphthalic Acid & Urea) Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Optimize_Conditions Purity Confirmed Improve_Workup Refine Workup & Purification Protocol Optimize_Conditions->Improve_Workup Yield Still Low Successful_Synthesis High Yield & Purity Achieved Optimize_Conditions->Successful_Synthesis Yield & Purity Improved Characterize_Byproducts Characterize Impurities (NMR, MS) Improve_Workup->Characterize_Byproducts Purity Still an Issue Improve_Workup->Successful_Synthesis Purity Improved Address_Side_Reactions Address Specific Side Reactions Characterize_Byproducts->Address_Side_Reactions Address_Side_Reactions->Optimize_Conditions Adjust Conditions

Caption: A systematic workflow for troubleshooting low yield and purity issues.

Analytical Characterization

Q6: How can I effectively monitor the reaction and characterize my final product?

A6: Proper analytical techniques are essential for both monitoring the reaction and confirming the identity and purity of your product.

TechniqueApplicationExpected Observations
Thin Layer Chromatography (TLC) Monitor the disappearance of starting materials and the appearance of the product.The product, this compound, should have a different Rf value than 4-hydroxyphthalic acid and urea.
¹H NMR Spectroscopy Confirm the structure of the product and identify impurities.4-Hydroxyphthalic acid (in DMSO-d6): Peaks around 6.90-6.93 ppm and 7.69 ppm.[4] This compound: Expect aromatic protons in a different chemical shift environment and an imide proton (N-H).
¹³C NMR Spectroscopy Further confirm the structure and identify carbon-based impurities.4-Hydroxyphthalic acid (in DMSO-d6): Peaks at approximately 114.2, 116.2, 120.7, 131.5, 137.3, 160.1, 167.4, and 169.5 ppm.[4] This compound: Expect characteristic shifts for the carbonyl carbons of the imide.
Infrared (IR) Spectroscopy Confirm the presence of key functional groups.Look for characteristic peaks for the imide C=O stretch (around 1700-1780 cm⁻¹), N-H stretch, and O-H stretch.
Melting Point Assess the purity of the final product.A sharp melting point close to the literature value indicates high purity. 4-hydroxyphthalic acid melts at around 204-205°C.[5]

III. Detailed Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-Hydroxyphthalic acid (1.0 eq)

  • Urea (1.1 eq)

  • Round-bottom flask

  • Heating mantle with a temperature controller and magnetic stirrer

  • Condenser

  • Nitrogen or argon gas inlet

Procedure (Solvent-Free):

  • Preparation: In a clean, dry round-bottom flask, combine 4-hydroxyphthalic acid and urea.

  • Inert Atmosphere: Equip the flask with a condenser and flush the system with nitrogen or argon gas. Maintain a gentle flow of inert gas throughout the reaction.

  • Heating: Heat the mixture with stirring to 140-150°C. The mixture will melt and begin to evolve ammonia and water vapor.

  • Reaction: Continue heating at this temperature for 2-3 hours. Monitor the reaction progress by TLC (a suitable solvent system might be ethyl acetate/hexane).

  • Cooling and Isolation: Allow the reaction mixture to cool to room temperature. The crude product should solidify.

  • Purification:

    • Break up the solid and wash it with a 10% aqueous solution of potassium carbonate to remove any unreacted 4-hydroxyphthalic acid.

    • Filter the solid and wash it with cold water.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

IV. References

  • Smolecule. (2023, August 16). Buy this compound | 50727-06-5. Available at: --INVALID-LINK--

  • ChemWhat. 4-Hydroxyphthalic acid CAS#: 610-35-5. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Available at: --INVALID-LINK--

  • Tan, A., et al. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogues. Turkish Journal of Chemistry, 38, 629-637. Available at: --INVALID-LINK--

  • Perkin, W. H. (1891). IX.—4-Hydroxyphthalic and 4-methoxyphthalic acids. Journal of the Chemical Society, Transactions, 59, 1012-1033. Available at: --INVALID-LINK--

  • PubChem. 4-Hydroxyphthalic acid. National Institutes of Health. Available at: --INVALID-LINK--

  • Srivastava, A., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega, 7(26), 22695–22713. Available at: --INVALID-LINK--

  • Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ChemProc, 8(1), 99. Available at: --INVALID-LINK--

  • PrepChem. Synthesis of (a) 4-Hydroxyphthalic Acid. Available at: --INVALID-LINK--

  • ChemicalBook. 4-Hydroxyphthalic acid synthesis. Available at: --INVALID-LINK--

  • PubChem. This compound. National Institutes of Health. Available at: --INVALID-LINK--

  • Royal Society of Chemistry. (2015). Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. Available at: --INVALID-LINK--

  • Zhao, L., et al. (2024). Excited-state dynamics of 4-hydroxyisoindoline-1,3-dione and its derivative as fluorescent probes. Physical Chemistry Chemical Physics, 26(4), 2821-2828. Available at: --INVALID-LINK--

  • An, N., et al. (2022). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Molecules, 27(19), 6289. Available at: --INVALID-LINK--

References

Technical Support Center: Purification of Crude 5-Hydroxyisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of crude 5-hydroxyisoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical laboratory experience.

Introduction to Purification Challenges

This compound, a key building block in medicinal chemistry, presents unique purification challenges due to its polar phenolic hydroxyl group and the phthalimide core.[1] Common impurities often arise from incomplete reactions, side reactions, or degradation. These can include unreacted starting materials such as 4-hydroxyphthalic acid and an amine source, as well as side-products from undesired reactions at the hydroxyl group. The key to successful purification lies in exploiting the specific physicochemical properties of the target compound versus its impurities.

A logical approach to purification is essential. The following diagram outlines a general workflow for selecting an appropriate purification strategy for this compound.

Purification_Workflow start Crude this compound assess_purity Assess Purity & Identify Impurities (TLC, LC-MS, NMR) start->assess_purity decision Purity Level? assess_purity->decision high_purity High Purity (>95%) Minor Impurities decision->high_purity High low_purity Low Purity (<95%) Significant Impurities decision->low_purity Low recrystallization Recrystallization high_purity->recrystallization column_chromatography Column Chromatography low_purity->column_chromatography acid_base_extraction Acid-Base Extraction (for specific impurities) low_purity->acid_base_extraction If acidic/basic impurities present final_product Pure this compound recrystallization->final_product column_chromatography->final_product acid_base_extraction->column_chromatography

Caption: Decision workflow for selecting a purification method for this compound.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound, providing probable causes and actionable solutions.

Recrystallization Issues

Recrystallization is often the method of choice for a final purification step when the crude product is of relatively high purity.

Problem Probable Cause(s) Solution(s)
Product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound or its impurities. 2. The presence of significant impurities is depressing the melting point.1. Switch to a lower-boiling point solvent. 2. Add a co-solvent (anti-solvent) in which the compound is less soluble to induce crystallization. 3. If impurities are the issue, consider a preliminary purification by column chromatography.[2]
No crystal formation upon cooling. 1. The solution is not sufficiently saturated (too much solvent was used). 2. The solution is supersaturated.1. Evaporate some of the solvent to increase the concentration and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3]
Low recovery of the purified product. 1. Excessive solvent was used, leaving a significant amount of the product in the mother liquor. 2. The product has considerable solubility in the cold solvent. 3. Premature crystallization occurred during hot filtration.1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[3] 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.
Crystals are colored despite the pure compound being off-white. 1. Colored impurities are co-crystallizing with the product. 2. The compound is degrading at the boiling point of the solvent.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. 2. Choose a solvent with a lower boiling point.
Column Chromatography Issues

Column chromatography is a powerful technique for separating this compound from a complex mixture of impurities.[4]

Problem Probable Cause(s) Solution(s)
Poor separation of the product from impurities (overlapping bands). 1. The polarity of the eluent is either too high or too low. 2. The column is overloaded with the crude sample. 3. The sample was not loaded in a narrow band.1. Optimize the eluent system using thin-layer chromatography (TLC) first. For this compound, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a good starting point. Adjust the ratio to achieve a good separation of spots on the TLC plate.[4] 2. As a rule of thumb, the amount of crude material should be about 1-2% of the weight of the silica gel. 3. Dissolve the sample in a minimal amount of the eluent or a more volatile solvent, and load it onto the column in a concentrated band.
The product is not eluting from the column. 1. The eluent is not polar enough to move the highly polar this compound.1. Gradually increase the polarity of the eluent (gradient elution). For example, start with a low polarity mixture and slowly increase the percentage of the more polar solvent.
Streaking or tailing of the product band. 1. The compound is interacting strongly with the acidic silica gel due to its phenolic hydroxyl group. 2. The sample is too concentrated.1. Add a small amount of a polar modifier like acetic acid (0.1-1%) to the eluent to reduce the strong interactions with the silica gel. 2. Ensure the sample is sufficiently diluted before loading.
Acid-Base Extraction Issues

The phenolic hydroxyl group of this compound allows for its separation from non-acidic impurities via acid-base extraction.

Problem Probable Cause(s) Solution(s)
Emulsion formation during extraction. 1. Vigorous shaking of the separatory funnel. 2. High concentration of dissolved substances.1. Gently invert the separatory funnel for mixing instead of vigorous shaking. 2. Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Low recovery after acidification. 1. Incomplete precipitation of the product. 2. The product is somewhat soluble in the aqueous layer.1. Ensure the aqueous layer is sufficiently acidified (check with pH paper) to fully protonate the phenoxide. 2. After precipitation, cool the mixture in an ice bath to minimize solubility. 3. If the product remains in solution, perform a back-extraction into an organic solvent like ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing crude this compound?

The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when heated.[5] Due to its polar nature, polar protic solvents like ethanol, methanol, or isopropanol are good starting points. Solvent mixtures, such as ethanol/water or ethyl acetate/hexane, can also be effective. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude material.

Q2: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A low and broad melting point is a classic sign of an impure compound. The presence of impurities disrupts the crystal lattice, requiring less energy to melt. You should consider further purification steps, such as a second recrystallization or column chromatography.

Q3: Can I use reversed-phase chromatography to purify this compound?

Yes, reversed-phase chromatography can be a very effective technique for purifying polar compounds like this compound. In this case, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (such as a mixture of water and acetonitrile or methanol). This can be particularly useful if you are struggling with strong interactions on normal-phase silica gel.

Q4: How can I remove unreacted 4-hydroxyphthalic acid from my crude product?

4-hydroxyphthalic acid is a dicarboxylic acid and is significantly more acidic than the phenolic hydroxyl group of this compound. This difference in acidity can be exploited for separation. An acid-base extraction using a weak base like sodium bicarbonate will selectively deprotonate and extract the more acidic 4-hydroxyphthalic acid into the aqueous layer, leaving the less acidic this compound in the organic layer.

The following diagram illustrates the logic of this separation:

AcidBase_Separation start Crude Mixture in Organic Solvent (this compound + 4-hydroxyphthalic acid) add_bicarb Add aqueous NaHCO3 solution start->add_bicarb separate_layers Separate Layers add_bicarb->separate_layers organic_layer Organic Layer: This compound separate_layers->organic_layer Organic aqueous_layer Aqueous Layer: Sodium salt of 4-hydroxyphthalic acid separate_layers->aqueous_layer Aqueous wash_org Wash organic layer with water organic_layer->wash_org acidify_aq Acidify aqueous layer with HCl aqueous_layer->acidify_aq dry_org Dry organic layer and evaporate solvent wash_org->dry_org pure_product Purified this compound dry_org->pure_product precipitate Precipitate of 4-hydroxyphthalic acid acidify_aq->precipitate

Caption: Acid-base extraction scheme for removing 4-hydroxyphthalic acid impurity.

Q5: What are some common side products in the synthesis of this compound that I should be aware of during purification?

The synthesis of this compound typically involves the condensation of 4-hydroxyphthalic acid or its anhydride with an ammonia source.[6][7] Potential side products can include:

  • Polymers or oligomers: If the reaction conditions are not carefully controlled, polymerization can occur. These are often high molecular weight, insoluble materials that can be removed by filtration.

  • Products of N-alkylation/arylation: If an alkyl or aryl amine is used instead of ammonia, and an excess is present, it could potentially react with the hydroxyl group under certain conditions, though this is less common.

  • Incomplete cyclization products: Amic acid intermediates may be present if the dehydration to form the imide is incomplete. These are generally more polar than the final product.

Knowing the potential impurities based on your synthetic route is crucial for designing an effective purification strategy.

References

troubleshooting common side reactions in 5-hydroxyisoindoline-1,3-dione synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-hydroxyisoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable compound. As a key intermediate in pharmaceutical development and organic synthesis, achieving a high-purity, high-yield product is paramount.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.

Synthesis Overview: The Core Reaction

The most prevalent and direct method for synthesizing this compound involves the condensation reaction between 4-hydroxyphthalic anhydride and a source of ammonia, such as urea or ammonium carbonate. The reaction is typically conducted at elevated temperatures, often in a high-boiling polar solvent like glacial acetic acid, to facilitate the dehydration and subsequent cyclization to the imide ring.[2][3]

The process occurs in two main stages:

  • Amidation: The amine nucleophile attacks one of the carbonyl groups of the anhydride, leading to the ring-opening formation of a phthalamic acid intermediate.

  • Cyclization (Dehydration): Under heat, the phthalamic acid intermediate undergoes intramolecular condensation, eliminating a molecule of water to form the stable five-membered imide ring of the target product.

Below is a diagram illustrating the general synthetic pathway.

Synthesis_Pathway Reactant1 4-Hydroxyphthalic Anhydride Intermediate Phthalamic Acid Intermediate Reactant1->Intermediate Amidation (Ring Opening) Reactant2 Amine Source (e.g., Urea) Reactant2->Intermediate Product This compound Intermediate->Product Cyclization (-H2O, Heat)

Caption: General synthesis of this compound.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a Q&A format, explaining the underlying chemistry and providing actionable protocols to resolve them.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low yield is one of the most common frustrations in this synthesis. The root cause often traces back to one of two major side reactions: hydrolysis of the starting anhydride or incomplete cyclization of the phthalamic acid intermediate.

Side Reaction A: Hydrolysis of 4-Hydroxyphthalic Anhydride

The "Why": Phthalic anhydrides are highly susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding dicarboxylic acid (4-hydroxyphthalic acid).[4][5] This side reaction is problematic because the dicarboxylic acid is significantly less reactive towards amidation than the anhydride.[6] Driving the reaction from the acid requires higher temperatures and longer reaction times to first dehydrate it back to the anhydride in situ, which can promote other side reactions and degradation.[4]

Hydrolysis_Side_Reaction Anhydride 4-Hydroxyphthalic Anhydride (Reactive) Acid 4-Hydroxyphthalic Acid (Less Reactive) Anhydride->Acid Hydrolysis Water H₂O (Moisture) Water->Acid

Caption: Hydrolysis of the anhydride starting material.

Troubleshooting Protocol: Ensuring Anhydrous Conditions

  • Reagent & Glassware Preparation:

    • Thoroughly dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use freshly opened, anhydrous grade solvents. If using glacial acetic acid, ensure it is of high purity.

    • Ensure your 4-hydroxyphthalic anhydride and amine source are dry. If necessary, dry them in a vacuum oven.

  • Reaction Setup:

    • Assemble the reaction under a dry, inert atmosphere (Nitrogen or Argon).

    • For reactions in a solvent like toluene or xylene, use a Dean-Stark trap to azeotropically remove water formed during the reaction, driving the equilibrium towards the product.[7]

  • Execution:

    • Add the dry anhydride and amine source to the flask under a positive pressure of inert gas.

    • Add the anhydrous solvent via syringe or cannula.

    • Heat the reaction to the desired temperature. If using a Dean-Stark trap, monitor water collection.

Side Reaction B: Incomplete Cyclization

The "Why": The formation of the final imide product requires the elimination of water from the phthalamic acid intermediate.[8][9] If the reaction temperature is too low or the reaction time is too short, this dehydration step may be incomplete. The resulting phthalamic acid is highly polar and water-soluble, making it difficult to isolate with the product and often leading to its loss during aqueous workup.

Troubleshooting Protocol: Promoting Complete Dehydration

  • Optimize Thermal Conditions:

    • Temperature: Ensure the reaction is heated to a sufficiently high temperature to facilitate dehydration. For acetic acid, this typically means reflux (~118°C). For solvent-free reactions, temperatures of 150-185°C are common.[7]

    • Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The phthalamic acid intermediate is significantly more polar than the final imide product. The reaction is complete when the spot corresponding to the intermediate is no longer visible.

  • TLC Monitoring Protocol:

    • Mobile Phase: A mixture of Ethyl Acetate/Hexane (e.g., 1:1 or 7:3) is a good starting point.

    • Stationary Phase: Standard silica gel plates (SiO₂).

    • Visualization: UV lamp (254 nm).

    • Procedure:

      • Dissolve a small aliquot of your reaction mixture in a suitable solvent (e.g., ethyl acetate).

      • Spot the mixture on the TLC plate alongside a spot of your starting anhydride.

      • Develop the plate and visualize. The product should have an Rf value between that of the non-polar anhydride and the highly polar phthalamic acid intermediate (which may remain at the baseline).

CompoundTypical Rf Value (7:3 EtOAc:Hex)
4-Hydroxyphthalic AnhydrideHigh (e.g., 0.8-0.9)
This compound Medium (e.g., 0.4-0.5)
Phthalamic Acid IntermediateLow (e.g., 0.0-0.1)
Question 2: My final product is contaminated with a significant, hard-to-remove impurity. What could it be?

Answer: Assuming you've addressed the issues of residual starting material and the phthalamic acid intermediate, a persistent impurity could be a salt formed during the reaction or workup.

The "Why": The hydroxyl group on the aromatic ring and the N-H proton of the imide are both acidic (the imide N-H has a pKa around 8.3).[3] If basic conditions are used during the reaction or workup (e.g., using sodium hydroxide for extraction), you can form the corresponding sodium salt. This salt has very different solubility properties and can be difficult to separate from the desired product.

Troubleshooting Protocol: Purification Strategy

  • Acidic Workup: During the workup, after cooling the reaction, pour the mixture into cold water. If a precipitate forms, ensure the aqueous solution is made slightly acidic (pH 4-5) with a dilute acid like 1M HCl before filtration. This ensures that both the phenolic hydroxyl group and the imide N-H are protonated, precipitating the neutral organic product.

  • Recrystallization: This is the most effective method for purifying the final product.

    • Solvent Selection: Ethanol or an ethanol/water mixture is often an excellent choice for recrystallizing phthalimide derivatives.[10]

    • Procedure:

      • Dissolve the crude product in a minimum amount of hot solvent.

      • If the solution is colored, you may add a small amount of activated charcoal and hot-filter it to remove colored impurities.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most critical reaction parameters to control? A: The three most critical parameters are temperature, reaction time, and moisture control . Temperature is essential for the final dehydration step. Reaction time, monitored by TLC, ensures the reaction goes to completion. Strict moisture control prevents the hydrolysis of the starting anhydride, which is a primary cause of low yields.[4][10]

Q2: Can I use 4-hydroxyphthalic acid instead of the anhydride? A: Yes, you can use the dicarboxylic acid, but you must adjust the conditions. The reaction will require higher temperatures or the use of a dehydrating agent to first form the anhydride in situ before it can react with the amine source.[4] This route is generally less efficient than starting with the pre-formed anhydride.

Q3: What are some greener or alternative synthetic strategies? A: Recent research has focused on solvent-free and microwave-assisted syntheses.[1][8]

  • Solvent-free (Melt) Synthesis: Involves heating a solid mixture of 4-hydroxyphthalic anhydride and the amine source (e.g., urea) above their melting points (typically 150-190°C).[7] This method is highly efficient, avoids solvent waste, and the water produced is removed as steam.

  • Microwave-Assisted Synthesis: Using a microwave reactor can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reactants. This often leads to higher yields and cleaner reactions.

Troubleshooting_Workflow Start Start Synthesis Problem Low Yield or Impure Product? Start->Problem CheckMoisture Check for Moisture (Hydrolysis) Problem->CheckMoisture Yes CheckCompletion Check for Completion (TLC) CheckMoisture->CheckCompletion No ImplementDry Implement Anhydrous Technique (Dean-Stark, dry reagents) CheckMoisture->ImplementDry Yes OptimizeTimeTemp Increase Temperature or Reaction Time CheckCompletion->OptimizeTimeTemp No (Incomplete) Purify Purification Issue? CheckCompletion->Purify Yes (Complete) ImplementDry->Problem OptimizeTimeTemp->Problem Recrystallize Recrystallize from Ethanol/Water Purify->Recrystallize Yes Success High-Purity Product Purify->Success No Recrystallize->Success

Caption: A workflow for troubleshooting common synthesis issues.

References

optimizing reaction conditions for 5-hydroxyisoindoline-1,3-dione preparation

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-hydroxyisoindoline-1,3-dione. As a crucial intermediate in medicinal chemistry and organic synthesis, optimizing its preparation is key to successful downstream applications[1]. This document provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to ensure a robust and reproducible synthesis.

Introduction to the Synthesis

This compound, also known as 5-hydroxyphthalimide, is typically synthesized through the condensation reaction of a 4-hydroxyphthalic acid derivative with an amine source. A common and effective method involves the reaction of 4-hydroxyphthalic acid with urea or another ammonia surrogate at elevated temperatures. The reaction proceeds via the formation of a phthalamic acid intermediate, which then undergoes cyclization through dehydration to form the desired imide. Acetic acid is often employed as a solvent, which also helps to catalyze the dehydration step[1][2].

The reaction mechanism is critical to understanding potential pitfalls. The initial nucleophilic attack of the amine on one of the carbonyl groups of the phthalic acid derivative is followed by the elimination of water to form the imide ring. The hydroxyl group on the aromatic ring is generally stable under these conditions, but its presence can influence the reactivity of the starting material and the properties of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Several factors can contribute to low yields. A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction: The conversion of the intermediate phthalamic acid to the final imide requires sufficient heat and reaction time to drive the dehydration. Ensure your reaction is heated to the appropriate temperature (typically around 120°C or higher) for an adequate duration[2]. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion.

  • Suboptimal Temperature: While high temperatures are necessary, excessive heat can lead to decomposition of the starting materials or product, resulting in a lower yield of the desired compound. A controlled heating profile is crucial.

  • Purity of Starting Materials: The purity of 4-hydroxyphthalic acid and the amine source is paramount. Impurities can introduce side reactions that consume starting materials and complicate purification. Always use reagents of high purity.

  • Inefficient Water Removal: The cyclization step is a dehydration reaction. Inefficient removal of the water formed can inhibit the reaction from going to completion. If using a solvent like toluene, a Dean-Stark apparatus can be employed to remove water azeotropically. In solventless or acetic acid-based reactions, ensuring the reaction is open to a condenser or a drying tube can help.

Q2: I am having difficulty purifying the crude product. What are the best practices?

Purification of this compound can be challenging due to the presence of the polar hydroxyl group.

  • Initial Workup: After the reaction is complete, the crude product often contains unreacted starting materials and the phthalamic acid intermediate. Washing the crude solid with a weak base solution, such as 10% sodium bicarbonate, can help remove acidic impurities like unreacted 4-hydroxyphthalic acid and the intermediate[3]. Be cautious with the pH to avoid hydrolysis of the imide product.

  • Recrystallization: Recrystallization is an effective method for purifying the final product. Solvents such as ethanol, acetic acid, or mixtures of ethanol and water can be effective. The choice of solvent will depend on the specific impurities present.

  • Column Chromatography: For highly impure samples, silica gel column chromatography can be employed. A polar mobile phase, such as a mixture of ethyl acetate and hexane, is typically required to elute the polar product[4].

Q3: My final product is colored, not the expected white or off-white solid. What is the cause?

The presence of color can indicate impurities.

  • Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, leading to colored byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.

  • Starting Material Impurities: Colored impurities in the starting materials will likely carry through to the final product.

  • Charring: Overheating the reaction can lead to decomposition and the formation of colored, tarry byproducts.

If your product is colored, purification by recrystallization, potentially with the addition of a small amount of activated charcoal to adsorb colored impurities, can be effective.

Q4: What are the most common side reactions to be aware of?

The primary side reaction of concern is the incomplete cyclization of the phthalamic acid intermediate[3]. This results in the presence of this intermediate as a major impurity in the crude product. As mentioned, a basic wash can help remove it. Decarboxylation of the starting 4-hydroxyphthalic acid at very high temperatures is also a possibility, though less common under typical reaction conditions.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the preparation of this compound.

Materials:

  • 4-Hydroxyphthalic acid (1 equivalent)

  • Urea (2-3 equivalents)

  • Glacial Acetic Acid (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers, filter funnel, and filter paper

  • 10% Sodium Bicarbonate solution

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxyphthalic acid (1 eq.) and urea (2-3 eq.).

  • Solvent Addition: Add glacial acetic acid to the flask to create a stirrable slurry. The exact volume will depend on the scale of the reaction, but a concentration of approximately 1 M is a good starting point.

  • Heating: Heat the reaction mixture to reflux (approximately 118-120°C) with vigorous stirring[1][2].

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. A suitable mobile phase would be a 7:3 mixture of ethyl acetate and hexane. The product is more polar than the starting material. The reaction is typically complete within 2-4 hours.

  • Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate. Further cooling in an ice bath can enhance precipitation.

  • Isolation of Crude Product: Pour the cooled reaction mixture into a beaker of cold water. The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water to remove excess urea and acetic acid.

  • Purification (Basic Wash): Suspend the crude solid in a 10% sodium bicarbonate solution and stir for 15-20 minutes to remove any unreacted 4-hydroxyphthalic acid and the phthalamic acid intermediate. Filter the solid and wash with water until the filtrate is neutral.

  • Purification (Recrystallization): Dry the solid and then recrystallize from a suitable solvent, such as ethanol, to obtain the pure this compound as a white to off-white solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by melting point, NMR, and IR spectroscopy to confirm its identity and purity.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.

ParameterValueNotes
Starting Material 4-Hydroxyphthalic acidHigh purity is essential.
Amine Source UreaA safe and inexpensive source of ammonia.
Solvent Glacial Acetic AcidActs as both solvent and catalyst.
Reaction Temperature 118-120°C (Reflux)Controlled heating is crucial to avoid decomposition.
Reaction Time 2-4 hoursMonitor by TLC for completion.
Typical Yield 70-85%Yields can vary based on purity and workup.
Appearance White to off-white solidColor may indicate impurities.
Purification Basic wash followed by recrystallizationEffective for removing common impurities.

Visualizing the Workflow

Reaction Pathway

Reaction_Pathway Start 4-Hydroxyphthalic Acid + Urea Intermediate Phthalamic Acid Intermediate Start->Intermediate Heat (Acetic Acid) Product This compound Intermediate->Product Dehydration (-H2O)

Caption: Synthetic route to this compound.

Troubleshooting Logic

Troubleshooting_Logic Problem Low Yield or Impure Product Check_Temp Verify Reaction Temperature Problem->Check_Temp Check_Time Check Reaction Time Problem->Check_Time Check_Purity Assess Starting Material Purity Problem->Check_Purity Check_Workup Review Purification Protocol Problem->Check_Workup Solution_Temp Optimize heating (120°C) Check_Temp->Solution_Temp Solution_Time Monitor by TLC until completion Check_Time->Solution_Time Solution_Purity Use high-purity reagents Check_Purity->Solution_Purity Solution_Workup Incorporate basic wash and recrystallization Check_Workup->Solution_Workup

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Characterization of 5-Hydroxyisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-hydroxyisoindoline-1,3-dione. This resource is designed for researchers, chemists, and drug development professionals who are actively working with this compound. Given the nuanced challenges that can arise during its synthesis, purification, and analysis, this guide provides in-depth, field-proven insights in a direct question-and-answer format. Our goal is to explain the causality behind experimental observations and offer robust, self-validating protocols to overcome common hurdles.

Section 1: Synthesis & Purification Troubleshooting

The unique structure of this compound, featuring both a phenolic hydroxyl group and an imide ring, presents specific challenges in its preparation and purification.

FAQ 1.1: My synthesis yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of this compound often stem from incomplete reaction, side reactions, or degradation of the product under harsh conditions. The common synthesis route involves the condensation of 4-hydroxyphthalic acid with an ammonia source, such as ammonium carbonate, in acetic acid at elevated temperatures.[1][2]

Common Pitfalls and Solutions:

  • Inadequate Temperature Control:

    • The Problem: The reaction requires heating to drive off water and facilitate imide ring closure.[2] However, excessive temperatures (>180°C) can lead to decarboxylation of the 4-hydroxyphthalic acid starting material or thermal degradation of the product.

    • Troubleshooting Protocol:

      • Carefully monitor the reaction temperature. Use a sand or oil bath for uniform heating.

      • Employ a staged heating profile: Heat at a lower temperature (e.g., 120°C) for an initial period to form the amic acid intermediate, then increase to a higher temperature (e.g., 160°C) for the final cyclization.[2]

      • Consider using a solvent with a suitable boiling point (e.g., acetic acid) to naturally regulate the maximum temperature.[1]

  • Suboptimal pH during Workup:

    • The Problem: The product has a phenolic hydroxyl group, making its solubility highly pH-dependent. During workup, improper pH adjustment can lead to significant loss of product in the aqueous phase. The pKa of the phenolic proton is predicted to be around 7.0.[2]

    • Troubleshooting Protocol:

      • After the reaction, cool the mixture and adjust the pH carefully. Basifying with 1N NaOH to a pH of ~10 will dissolve the product as the phenoxide salt, allowing for the removal of non-acidic impurities.[2]

      • Slowly acidify the cooled solution with 1N HCl to a pH of ~5 to precipitate the product.[2] Rapid acidification can trap impurities.

      • Chill the solution (0-4°C) after acidification to maximize precipitation before filtration.

  • Side Reactions:

    • The Problem: The hydroxyl group can be susceptible to side reactions, such as esterification if alcohols are present as impurities or solvents at high temperatures.

    • Solution: Ensure all reagents and solvents are of high purity and are anhydrous where necessary. Protecting group strategies can be employed for more complex syntheses involving this core structure.[1]

FAQ 1.2: I'm struggling with purification. My compound appears discolored and analytical data suggests impurities. What's the best approach?

Answer: Purification is challenging due to the compound's polarity and potential for oxidation. A brownish or off-white color often indicates the presence of oxidation byproducts.

Recommended Purification Strategies:

MethodProtocol DetailsProsCons
Recrystallization Dissolve the crude product in a minimal amount of hot ethanol or acetic acid.[2] Allow to cool slowly to room temperature, then chill to induce crystallization. Filter and wash the crystals with a small amount of cold solvent.Effective for removing less soluble or more soluble impurities. Can yield high-purity material.Potential for product loss in the mother liquor. Solvent choice is critical.
Column Chromatography Use silica gel with a moderately polar mobile phase. A gradient elution from dichloromethane (DCM) to DCM:Methanol (e.g., 98:2 to 95:5) is often effective.Excellent for separating closely related impurities.Can be time-consuming and requires larger solvent volumes. The acidic nature of silica may cause peak tailing.
Acid-Base Extraction As described in the synthesis workup (FAQ 1.1), dissolving the crude material in a basic aqueous solution and re-precipitating with acid is an effective purification step itself.Efficiently removes non-acidic and neutral impurities.May not remove acidic impurities with similar pKa values.

Troubleshooting Workflow for Purification:

Purification_Workflow start Crude this compound acid_base Perform Acid-Base Extraction (Dissolve in aq. base, precipitate with acid) start->acid_base check1 Is product pure? (Check by TLC/NMR) acid_base->check1 recrystallize Recrystallize from Ethanol or Acetic Acid check1->recrystallize No end Pure Product check1->end Yes check2 Is product pure? recrystallize->check2 chromatography Silica Gel Chromatography (e.g., DCM/MeOH gradient) check2->chromatography No check2->end Yes chromatography->end fail Re-evaluate Synthesis / Characterize Impurities chromatography->fail If still impure

Caption: Decision workflow for purifying this compound.

Section 2: Analytical Characterization Pitfalls

Accurate characterization is essential for confirming the structure and purity of this compound. However, its functional groups can lead to ambiguous or misleading results in common analytical techniques.

FAQ 2.1: My ¹H NMR spectrum shows broad peaks for the -OH and -NH protons, and they sometimes disappear. Why is this happening?

Answer: The broadening or disappearance of hydroxyl (-OH) and imide (-NH) proton signals in ¹H NMR is a classic phenomenon caused by chemical exchange with residual water or acidic/basic impurities in the NMR solvent. Deuterium exchange is also a factor.

Key Concepts:

  • Chemical Exchange: Labile protons (like those on O and N) can rapidly exchange with other labile protons in the solution (e.g., H₂O, or the deuterium in D₂O). If the exchange rate is on the same timescale as the NMR measurement, the signal broadens significantly.

  • Deuterium Exchange: In solvents like DMSO-d₆ or CDCl₃ that contain traces of D₂O, the -OH and -NH protons can be replaced by deuterium. Since deuterium is not observed in ¹H NMR, the signal will decrease in intensity or disappear entirely. This is a useful diagnostic tool.

Troubleshooting and Verification Protocol:

  • Use an Anhydrous Solvent: Employ a high-purity, anhydrous NMR solvent (e.g., DMSO-d₆) to minimize exchange with water.

  • Perform a D₂O Shake:

    • Acquire a standard ¹H NMR spectrum.

    • Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum.

    • Expected Result: The broad peaks corresponding to the -OH and -NH protons will disappear, confirming their identity.

  • Low-Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, often resulting in sharper signals for the -OH and -NH protons.

Expected ¹H NMR signals (in DMSO-d₆): Aromatic protons will typically appear as a multiplet or a set of doublets and doublets of doublets in the 7.0-7.6 ppm region.[2] The exact pattern depends on the substitution. The labile -OH and -NH protons will appear as broad singlets, often at higher chemical shifts (>9 ppm).

FAQ 2.2: I am observing unexpected fragmentation or a weak molecular ion (M⁺) peak in my mass spectrometry data. How can I get a clear result?

Answer: The stability of the molecular ion can be low depending on the ionization technique used. Electron Ionization (EI) can be too harsh, causing significant fragmentation.

Recommended MS Techniques & Expected Results:

TechniqueIonization PrincipleExpected Observation for C₈H₅NO₃ (MW: 163.13)
Electron Ionization (EI) High-energy electron beam.Often leads to extensive fragmentation. The molecular ion at m/z 163 may be weak or absent. Common fragments could include loss of CO, C₂O₂, or the hydroxyl radical.
Electrospray Ionization (ESI) Soft ionization in solution.This is the preferred method. In positive mode, expect the protonated molecule [M+H]⁺ at m/z 164. In negative mode, expect the deprotonated molecule [M-H]⁻ at m/z 162.
High-Resolution MS (HRMS) E.g., TOF or Orbitrap.Provides an exact mass measurement, which is crucial for confirming the elemental composition. For [M+H]⁺, the expected exact mass is 164.0342, confirming C₈H₆NO₃⁺.

Troubleshooting Workflow for Mass Spectrometry:

MS_Workflow start Need to Confirm Mass of This compound esi Use Electrospray Ionization (ESI) start->esi positive_mode Run in Positive Mode Look for [M+H]⁺ at m/z 164 esi->positive_mode negative_mode Run in Negative Mode Look for [M-H]⁻ at m/z 162 esi->negative_mode check1 Clear Signal Observed? positive_mode->check1 negative_mode->check1 hrms Run High-Resolution MS (HRMS) Confirm Exact Mass (C₈H₅NO₃) check1->hrms Yes troubleshoot Check Sample Purity & Solubility Optimize ESI Source Parameters check1->troubleshoot No end Mass Confirmed hrms->end

Caption: Recommended workflow for obtaining clear mass spectrometry data.

Section 3: Stability, Handling, and Potential Artifacts

FAQ 3.1: My sample color darkens over time, and repeat analyses show new impurity peaks. Is this compound unstable?

Answer: Yes, phenolic compounds, including this compound, can be susceptible to oxidation, especially when exposed to air, light, or basic conditions. The phenolic hydroxyl group can be oxidized to form quinone-like species, which are often highly colored.

Handling and Storage Best Practices:

  • Storage: Store the solid compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) at low temperature (e.g., -20°C) to minimize exposure to oxygen and light.

  • Solution Stability: Solutions, especially in polar protic solvents like methanol or in basic pH, are more prone to degradation. Prepare solutions fresh before use. If storage is necessary, purge the solution with an inert gas and store it cold and in the dark.

  • Catalytic Activity: Be aware that the related compound, N-hydroxyphthalimide (NHPI), is a well-known catalyst for oxidation reactions, proceeding through the phthalimide-N-oxyl (PINO) radical.[3] While this compound is a positional isomer, its structural similarity suggests a potential for radical-mediated reactivity and degradation pathways, underscoring the need for careful handling.

FAQ 3.2: Could tautomerism be affecting my characterization?

Answer: Tautomerism is a critical concept to consider for this molecule. Tautomers are structural isomers that readily interconvert, often by the migration of a proton.[4][5] For this compound, a potential phenol-keto tautomerism exists.

  • Phenol Form (Dominant): This is the aromatic structure typically drawn.

  • Keto Form (Minor): A non-aromatic diketo tautomer could exist in equilibrium.

Implications for Characterization:

  • NMR Spectroscopy: While the aromatic phenol form is expected to be overwhelmingly dominant due to its stability, the presence of a minor tautomer could theoretically contribute to minor, unidentified peaks or exchange broadening. The equilibrium can be influenced by the solvent.[6]

  • Reactivity: The existence of a keto tautomer, even in minute quantities, can provide a pathway for unexpected reactions at the carbon atoms of the aromatic ring.

  • Chromatography: In rare cases, if the interconversion is slow on the chromatographic timescale, tautomers can sometimes appear as two distinct peaks. This is less likely for rapid prototropic tautomerism but should be considered if unexplainable peak splitting is observed in HPLC.

While experimental evidence for significant tautomerism in this specific molecule is not widely reported, it remains a fundamental chemical principle to consider when interpreting complex analytical data.[7]

References

Technical Support Center: Preventing Byproduct Formation in 5-Hydroxyisoindoline-1,3-dione Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-hydroxyisoindoline-1,3-dione. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to help you navigate the complexities of working with this versatile molecule and minimize the formation of unwanted byproducts, ensuring the integrity and success of your experiments.

Introduction

This compound, also known as 5-hydroxyphthalimide, is a valuable building block in medicinal chemistry and organic synthesis, prized for its role in creating compounds with a wide range of biological activities.[1][2] Its structure, featuring a phenolic hydroxyl group and an acidic imide proton, presents a unique synthetic challenge. This dual reactivity can lead to a lack of selectivity in reactions such as alkylation and acylation, resulting in mixtures of N- and O-substituted products. Furthermore, common synthetic routes, like the Mitsunobu reaction, introduce their own set of purification challenges due to stoichiometric byproducts.[3][4] This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues encountered in the lab.

Frequently Asked Questions & Troubleshooting Guides
Q1: My synthesis of this compound is impure and the yield is low. What are the common pitfalls?

This is a frequent issue that typically stems from reaction conditions or workup procedures. The standard synthesis involves the condensation of 4-hydroxyphthalic acid with an ammonia source, such as ammonium carbonate, in acetic acid at elevated temperatures.[5]

Core Issues & Solutions:

  • Incomplete Reaction: Insufficient heating (time or temperature) can leave unreacted 4-hydroxyphthalic acid. Monitor the reaction by TLC until the starting material is consumed.

  • Thermal Degradation: While heat is necessary, excessively high temperatures (>180 °C) or prolonged reaction times can lead to decomposition or polymerization. A temperature of 160 °C is often cited as effective.[5]

  • Improper pH during Workup: This is the most critical step for isolating a pure product. The product is soluble in base (due to the phenolic hydroxyl and imide N-H) and strong acid.

    • Problem: If the pH is too low or too high during precipitation, the product will remain in solution.

    • Solution: After the initial reaction, the mixture should be made basic (pH ~10) with a solution like 1N NaOH to dissolve the product and deprotonate any remaining starting acid. Then, the solution should be cooled to 0 °C and slowly acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 5.[5] This specific pH targets the isoelectric point, minimizing solubility and maximizing precipitation of the pure product.

Troubleshooting Workflow: Synthesis Purification

start Reaction Mixture at 160°C cool Cool to Room Temperature start->cool dissolve Adjust to pH 10 with 1N NaOH cool->dissolve Ensures complete dissolution filter_impurities Filter any insoluble impurities (optional) dissolve->filter_impurities precipitate Cool to 0°C & slowly acidify to pH 5 with 1N HCl filter_impurities->precipitate Critical precipitation step collect Collect precipitate by filtration precipitate->collect wash_dry Wash with cold water and dry under vacuum collect->wash_dry product Pure this compound wash_dry->product

Caption: Workflow for the purification of this compound.

Q2: I'm trying to alkylate the hydroxyl group but I'm getting a mixture of O- and N-alkylated byproducts. How can I improve selectivity?

This is a classic selectivity problem arising from the two acidic protons on the molecule: the phenolic proton (pKa ~7-8) and the imide proton (pKa ~8-9). The choice of base and solvent is critical for directing the alkylation to the desired position.

Mechanistic Insight:

  • For O-Alkylation (Ether Formation): The goal is to selectively deprotonate the more acidic phenolic hydroxyl group without significantly deprotonating the imide nitrogen.

    • Base: A mild base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol but generally not the imide N-H under standard conditions.

    • Solvent: A polar aprotic solvent like DMF or acetonitrile promotes the Sₙ2 reaction at the oxygen.

  • For N-Alkylation (Gabriel-type Synthesis): To target the nitrogen, both protons must often be removed, or a reaction that favors N-alkylation (like the Mitsunobu reaction) must be used. Stronger bases like sodium hydride (NaH) will deprotonate both sites, potentially leading to mixtures or dialkylation.

Troubleshooting Guide for O-Alkylation Selectivity

ParameterRecommendation for O-AlkylationRationale
Base Use a mild inorganic base (e.g., K₂CO₃, Cs₂CO₃).Selectively deprotonates the more acidic phenolic -OH over the imide N-H.
Solvent Polar aprotic (DMF, Acetonitrile).Solubilizes the phenoxide salt and promotes an Sₙ2 reaction pathway.
Temperature Start at room temperature; heat gently if needed.Minimizes side reactions and avoids potential N-alkylation which can occur at higher temperatures.
Alternative Protect the imide nitrogen first.If selectivity remains poor, consider protecting the imide (e.g., with a BOC group), performing the O-alkylation, and then deprotecting.

Step-by-Step Protocol for Selective O-Alkylation

  • Setup: To a stirred solution of this compound (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).

  • Activation: Stir the mixture at room temperature for 30-60 minutes to allow for phenoxide formation.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until TLC analysis indicates consumption of the starting material.

  • Workup: Pour the reaction mixture into ice water. The product will often precipitate and can be collected by filtration. Alternatively, extract with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Q3: My Mitsunobu reaction is generating byproducts that are very difficult to remove. How can I simplify purification?

The Mitsunobu reaction is a powerful method for converting primary or secondary alcohols into esters, ethers, or for N-alkylation of imides with clean inversion of stereochemistry.[4][6][7] However, it is infamous for its byproducts: triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.[3] Since this compound is an excellent nitrogen nucleophile (pKa < 13), it is well-suited for this reaction.[6]

Common Byproducts & Mitigation Strategies:

  • Triphenylphosphine Oxide (TPPO):

    • Problem: TPPO is often crystalline and has a polarity similar to many target products, making chromatographic separation challenging.

    • Solution 1 (Chromatography): Use a less polar solvent system (e.g., hexanes/ethyl acetate or dichloromethane) where TPPO has lower mobility. Sometimes, adding a small amount of a polar solvent like methanol can help, but this must be optimized.

    • Solution 2 (Precipitation): After the reaction, concentrate the mixture and add a solvent in which your product is soluble but TPPO is not, such as cold diethyl ether or hexanes. This can cause the TPPO to precipitate.

    • Solution 3 (Modified Reagents): Use a phosphine reagent designed for easy removal. For example, diphenyl(2-pyridyl)phosphine can be protonated and removed with an acidic wash.[3] Polymer-supported triphenylphosphine is another excellent alternative, as the resulting oxide can be removed by simple filtration.

  • Reduced Azodicarboxylate (e.g., DEAD-H₂ or DIAD-H₂):

    • Problem: This byproduct can also complicate purification.

    • Solution: It is often more polar than the desired product and can sometimes be removed with an acidic wash (e.g., dilute HCl) if the target molecule is stable to acid.

Optimized Mitsunobu Workflow

cluster_reaction Reaction Phase cluster_workup Workup & Purification r_start Dissolve Alcohol, this compound, & PPh₃ in dry THF r_cool Cool to 0°C r_start->r_cool r_add Add DIAD/DEAD dropwise r_cool->r_add Maintains control r_warm Warm to RT, stir until completion (monitor by TLC) r_add->r_warm w_concentrate Concentrate in vacuo r_warm->w_concentrate w_precipitate Triturate with cold Et₂O w_concentrate->w_precipitate Removes bulk TPPO w_filter Filter to remove precipitated TPPO w_precipitate->w_filter w_wash Wash filtrate with dilute acid & brine w_filter->w_wash Removes hydrazine byproduct w_purify Dry and purify by column chromatography w_wash->w_purify final_product final_product w_purify->final_product Isolated Product

Caption: Optimized workflow for a Mitsunobu reaction and subsequent purification.

Q4: My product appears unstable during workup or on storage. What are the likely degradation pathways?

This compound and its derivatives can be sensitive to certain conditions, leading to degradation.[8]

Potential Degradation Pathways:

  • Imide Ring Hydrolysis: The imide functional group is susceptible to hydrolysis under strongly acidic or basic conditions, which opens the five-membered ring to form a phthalamic acid derivative.

    • Prevention: Maintain a pH between 4 and 7 during aqueous workups. Avoid using strong acids or bases unless absolutely necessary and, if so, keep the temperature low and the exposure time short.

  • Phenol Oxidation: Phenols, especially in electron-rich aromatic systems, can be susceptible to oxidation, which can lead to colored impurities (often pink or brown) or polymerization. This can be catalyzed by trace metals or exposure to air.[8]

    • Prevention: Store the compound and its derivatives under an inert atmosphere (e.g., nitrogen or argon). Using de-gassed solvents for reactions and workups can also help. If oxidation is a major issue, consider adding a small amount of an antioxidant like BHT during storage.

  • Light Sensitivity: Aromatic compounds, particularly those with phenolic groups, can be sensitive to light.

    • Prevention: Store samples in amber vials or wrap containers in aluminum foil to protect them from light.

ConditionPotential Byproduct/DegradationPrevention Strategy
Strong Base (pH > 11) Ring-opened phthalamic acidPerform aqueous workup near neutral pH.
Strong Acid (pH < 2) Ring-opened phthalamic acidUse dilute acids for short periods only; maintain neutral pH.
Air/Oxygen Exposure Colored oxidative impurities, polymersStore final compound under N₂ or Ar; use de-gassed solvents.
UV/Light Exposure Uncharacterized colored impuritiesStore in amber vials or protect from light.

By understanding the inherent reactivity and potential instabilities of this compound, you can proactively design your experiments and purification protocols to minimize byproduct formation and maximize the yield and purity of your desired compound.

References

managing temperature control in 5-hydroxyisoindoline-1,3-dione synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-hydroxyisoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate. Our goal is to empower you with the knowledge to manage critical process parameters, particularly temperature control, to ensure a successful and reproducible synthesis.

Introduction: The Critical Role of Temperature in this compound Synthesis

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, commonly achieved through the condensation of 4-hydroxyphthalic acid or its anhydride with an ammonia source, is highly sensitive to temperature. Precise temperature control is paramount to maximize yield, ensure high purity, and prevent the formation of unwanted byproducts. This guide will delve into the nuances of temperature management throughout the synthesis process.

A common synthetic route involves the reaction of 4-hydroxyphthalic acid with a source of ammonia, such as ammonium carbonate or urea, at elevated temperatures. The reaction proceeds through the formation of an intermediate phthalamic acid, which then undergoes intramolecular cyclization (imidization) to form the desired this compound. Each of these steps has an optimal temperature range, and deviation can lead to undesirable outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: What is the recommended starting material for the synthesis of this compound?

The most common and commercially available starting material is 4-hydroxyphthalic acid.[1][2] Alternatively, 4-hydroxyphthalic anhydride can be used. The choice between the acid and the anhydride may depend on the specific reaction conditions and the ammonia source.

Q2: What are the most common ammonia sources for this synthesis?

Ammonium carbonate and urea are frequently used as sources of ammonia for the imidization of phthalic anhydrides.[1][3] The reaction with phthalic acid and ammonia is a common method for synthesizing phthalimides.[4][5]

Q3: What is the general temperature range for the synthesis?

The synthesis of this compound from 4-hydroxyphthalic acid and ammonium carbonate involves a two-stage heating process. The initial reaction is typically carried out at around 120°C, followed by a higher temperature of 160°C to drive the imidization to completion.[1]

Q4: Why is a two-stage heating process necessary?

The initial lower temperature (around 120°C) allows for the formation of the intermediate ammonium salt and its conversion to the phthalamic acid. The subsequent increase in temperature to 160°C provides the necessary energy for the intramolecular cyclization (imidization) to form the stable five-membered imide ring.[1]

Q5: What are the potential consequences of improper temperature control?

  • Too low of a temperature: Incomplete reaction, resulting in low yields of the desired product and contamination with unreacted starting materials and the intermediate phthalamic acid.

  • Too high of a temperature: Increased risk of side reactions such as decarboxylation of the 4-hydroxyphthalic acid starting material, which can lead to the formation of phenolic byproducts.[6][7][8] It can also lead to thermal decomposition of the product. While this compound has a high melting point of 290°C, prolonged exposure to very high temperatures can lead to degradation.[9]

Q6: Does the hydroxyl group on the aromatic ring require protection?

In the direct amidation with ammonia or urea, the hydroxyl group is generally not protected. However, the presence of the hydroxyl group can influence the reactivity and solubility of the molecule. It can also be a site for potential side reactions, such as etherification, under certain conditions, although this is less common in this specific synthesis.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on temperature-related issues.

Problem Potential Cause Troubleshooting Steps
Low Yield of Final Product Incomplete reaction: The reaction temperature may have been too low or the reaction time too short.- Ensure the reaction mixture reaches and is maintained at the recommended temperatures (120°C then 160°C).- Extend the reaction time at 160°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
Sub-optimal pH during workup: Incorrect pH can lead to the product remaining in solution.- Carefully adjust the pH to 10 with 1N NaOH to dissolve the product, and then slowly acidify to pH 5 with 1N HCl to precipitate the product.[1]
Product is off-white or brown Formation of colored impurities: This can be due to side reactions at excessively high temperatures or oxidation.- Strictly control the reaction temperature to avoid overheating.- Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Residual starting material or intermediates: Incomplete reaction can leave colored starting materials or byproducts.- Follow the recommended reaction times and temperatures to ensure complete conversion.- Purify the crude product by recrystallization from an appropriate solvent, such as ethanol.
Difficulty in isolating the product Product is too soluble in the reaction mixture: This can happen if the volume of the solvent is too large at the end of the reaction.- Concentrate the reaction mixture to a smaller volume before cooling and pH adjustment to facilitate precipitation.[1]
Incorrect pH for precipitation: The product is amphoteric and will be soluble at very high or very low pH.- Ensure the final pH of the solution is carefully adjusted to 5 to achieve maximum precipitation.[1]
Presence of an unexpected byproduct Decarboxylation of 4-hydroxyphthalic acid: This can occur if the reaction temperature exceeds the decomposition temperature of the starting material.- Carefully monitor and control the reaction temperature, ensuring it does not significantly exceed 160°C.- Use a calibrated thermometer and a reliable heating mantle or oil bath.
Side reactions involving the hydroxyl group: Although less common, at very high temperatures, side reactions involving the hydroxyl group could occur.- Adhere to the recommended temperature profile.

Experimental Protocol: Synthesis of this compound

This protocol is based on a reported synthesis and is provided as a guide.[1] Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

Materials:

  • 4-Hydroxyphthalic acid

  • Ammonium carbonate

  • Concentrated hydrochloric acid

  • 1N Sodium hydroxide solution

  • 1N Hydrochloric acid solution

  • Acetic acid

Procedure:

  • To a solution of ammonium carbonate (5.28 g, 54.9 mmol) in concentrated hydrochloric acid, slowly add a solution of 4-hydroxyphthalic acid (5.0 g, 27.45 mmol) in acetic acid (25 mL).

  • Heat the reaction mixture to 120°C for 45 minutes.

  • Increase the temperature to 160°C and continue heating for 2 hours.

  • Concentrate the reaction mixture to approximately 15 mL while maintaining the temperature at 160°C.

  • Cool the mixture to room temperature.

  • Adjust the pH to 10 with 1N NaOH solution.

  • Cool the mixture to 0°C and slowly acidify to pH 5 with 1N HCl solution.

  • Collect the resulting precipitate by filtration.

  • Dry the solid under reduced pressure to obtain this compound.

Expected Yield: Approximately 72%[1] Appearance: Pale yellow powder[1]

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Melting Point: The reported melting point is 290°C.[9] A sharp melting point close to this value is indicative of high purity.

  • FTIR Spectroscopy: The FTIR spectrum should show characteristic peaks for the imide C=O stretching (around 1700-1780 cm⁻¹), N-H stretching (around 3200 cm⁻¹), and O-H stretching of the phenolic hydroxyl group (a broad peak around 3400 cm⁻¹).

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons and the N-H and O-H protons. The reported ¹H NMR in DMSO-d6 is: δ 7.00-7.03 (m, 2H), 7.56 (d, J = 9.3 Hz, 1H).[1]

Visualizing the Synthesis and Temperature Effects

Reaction Workflow

G A 4-Hydroxyphthalic Acid + Ammonium Carbonate B Intermediate Phthalamic Acid A->B 120°C C This compound B->C 160°C (Imidization)

Caption: Synthetic pathway of this compound.

Temperature Troubleshooting Logic

G cluster_0 Troubleshooting Low Yield A Low Yield B Incomplete Reaction A->B D Side Reactions A->D C Increase Temp/Time B->C E Decrease Temp D->E

Caption: Troubleshooting logic for low yield based on temperature.

References

Technical Support Center: Analytical Methods for Detecting Impurities in 5-Hydroxyisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 5-hydroxyisoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on identifying and quantifying impurities. As a crucial intermediate and a potential impurity in the synthesis of pharmacologically active molecules like thalidomide analogues, ensuring the purity of this compound is paramount.[1]

This resource combines established analytical principles with field-proven insights to help you navigate common challenges in your experimental workflow. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Part 1: Understanding the Impurity Landscape of this compound

Impurities in any active pharmaceutical ingredient (API) or intermediate can arise from various sources, including the synthetic route, degradation, or storage.[2][3] For this compound, potential impurities can be broadly categorized as:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. Given that a common synthetic route to this compound involves the condensation of 4-hydroxyphthalic acid or its anhydride with a source of ammonia, likely impurities include:

    • Unreacted 4-hydroxyphthalic acid

    • Incompletely cyclized intermediates, such as 4-hydroxyphthalamic acid.

    • Byproducts from side reactions.

  • Degradation Products: These impurities form due to the decomposition of this compound under various stress conditions like exposure to acid, base, light, heat, or oxidizing agents.[4] The imide and phenol functional groups in the molecule are particularly susceptible to degradation.

  • Residual Solvents and Reagents: Solvents used during synthesis and purification, if not completely removed, will be present as impurities.

The International Council for Harmonisation (ICH) guidelines provide a framework for the identification and control of impurities in new drug substances and products.[4]

Part 2: High-Performance Liquid Chromatography (HPLC) – The Workhorse for Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the analysis of impurities in non-volatile and thermally labile compounds like this compound.[2] A well-developed HPLC method should be stability-indicating, meaning it can separate the main component from all potential impurities and degradation products.

Recommended Starting HPLC Method
Parameter Recommendation
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50)
HPLC Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the HPLC analysis of this compound.

Peak Shape Problems

  • Q1: My main peak is tailing. What could be the cause and how do I fix it?

    • A1: Peak tailing for a phenolic compound like this compound is often due to secondary interactions between the hydroxyl group and active sites on the silica backbone of the column.

      • Solution 1 (Mobile Phase pH): The addition of a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase can suppress the ionization of residual silanols on the stationary phase, minimizing these interactions.

      • Solution 2 (Column Choice): Consider using a column with end-capping or a base-deactivated stationary phase, which has fewer free silanol groups.

      • Solution 3 (Sample Overload): Injecting too concentrated a sample can lead to tailing. Try diluting your sample.

  • Q2: I'm observing peak fronting. What's the likely reason?

    • A2: Peak fronting is less common than tailing but can occur due to:

      • Solution 1 (Sample Solvent Strength): If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile in a 10% acetonitrile starting condition), it can cause the analyte to move through the top of the column too quickly. Whenever possible, dissolve your sample in the initial mobile phase.

      • Solution 2 (Column Collapse): While rare with modern columns, operating at excessively high pressures or with incompatible solvents can damage the packed bed, leading to distorted peak shapes.

Retention Time and Resolution Issues

  • Q3: My retention times are shifting from one injection to the next. Why is this happening?

    • A3: Unstable retention times are a common problem and can stem from several sources:

      • Solution 1 (Inadequate Equilibration): Ensure the column is fully equilibrated with the initial mobile phase conditions between gradient runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

      • Solution 2 (Mobile Phase Preparation): Inconsistent mobile phase preparation can lead to retention time drift. Prepare fresh mobile phase daily and ensure accurate measurements of all components. If using a buffer, check the pH before adding the organic modifier.

      • Solution 3 (Pump Performance): Fluctuations in pump pressure can indicate a problem with the check valves, seals, or air bubbles in the system. Purge the pump to remove any trapped air.

  • Q4: Two peaks are co-eluting or have very poor resolution. How can I improve their separation?

    • A4: Improving resolution often requires adjusting the chromatographic conditions to alter the selectivity.

      • Solution 1 (Gradient Modification): A shallower gradient (i.e., increasing the percentage of the strong solvent more slowly) will provide more time for the components to interact with the stationary phase, often improving resolution.

      • Solution 2 (Mobile Phase Composition): Changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation due to different solvent-analyte interactions.

      • Solution 3 (Column Chemistry): If modifying the mobile phase is insufficient, switching to a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) can provide a different selectivity and may resolve the co-eluting peaks.

Baseline Problems

  • Q5: I'm seeing a noisy or drifting baseline. What should I check?

    • A5: A problematic baseline can obscure small impurity peaks.

      • Solution 1 (Mobile Phase Contamination): Ensure you are using high-purity solvents and reagents. Contaminants in the mobile phase can cause a noisy or drifting baseline, especially during a gradient run.

      • Solution 2 (Detector Issues): A failing lamp in a UV detector can cause significant noise. Check the lamp energy and replace it if necessary. Contamination of the detector flow cell can also contribute to baseline issues; flush the flow cell with a strong solvent like isopropanol.

      • Solution 3 (Incomplete Mixing): If you are using an online mixer, ensure it is functioning correctly. Poorly mixed mobile phases can lead to baseline fluctuations.

Experimental Workflow: Forced Degradation Study

A forced degradation study is essential for developing a stability-indicating method and identifying potential degradation products.[4][5]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) DegradedSamples Degraded Samples Acid->DegradedSamples Base Alkaline Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->DegradedSamples Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Oxidation->DegradedSamples Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->DegradedSamples Photo Photolytic Stress (ICH Q1B guidelines) Photo->DegradedSamples HPLC HPLC-UV Analysis LCMS LC-MS for Peak ID HPLC->LCMS Characterize unknown peaks Report Impurity Profile Report HPLC->Report Compile data NMR NMR for Structure Elucidation LCMS->NMR Confirm structure LCMS->Report Compile data NMR->Report Compile data Drug This compound (in solution and solid state) Drug->Acid Expose to Drug->Base Expose to Drug->Oxidation Expose to Drug->Thermal Expose to Drug->Photo Expose to DegradedSamples->HPLC Inject and analyze

References

Validation & Comparative

Unambiguous Structure Elucidation: A Comparative Guide to the X-ray Crystallographic Validation of the 5-Hydroxyisoindoline-1,3-dione Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. The arrangement of atoms in space governs a compound's physical, chemical, and biological properties, directly impacting its efficacy and safety as a potential therapeutic agent. The isoindoline-1,3-dione core is a privileged scaffold in medicinal chemistry, forming the basis of numerous bioactive compounds.[1][2][3] The addition of a hydroxyl group, as in 5-hydroxyisoindoline-1,3-dione, introduces a key functional group that can significantly influence intermolecular interactions and biological activity.

This guide provides an in-depth technical overview of the gold-standard method for absolute structure determination: single-crystal X-ray crystallography. We will explore the experimental workflow, from crystal growth to data analysis, and present a comparative analysis of crystallographic data from closely related isoindoline-1,3-dione derivatives to infer the structural characteristics of the 5-hydroxy variant. Furthermore, we will objectively compare X-ray crystallography with other common analytical techniques, providing the supporting data necessary for informed methodological selection.

The Decisive Power of X-ray Crystallography

While techniques like NMR and mass spectrometry are indispensable for determining molecular connectivity and composition, they provide indirect information about the three-dimensional arrangement of atoms in the solid state.[4] Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a direct, high-resolution visualization of the atomic positions within a crystal lattice.[5][6][7] This technique is crucial for:

  • Unambiguous confirmation of molecular structure: Including the precise location of functional groups and stereochemistry.[6]

  • Detailed analysis of molecular geometry: Providing accurate bond lengths, bond angles, and torsion angles.

  • Elucidation of intermolecular interactions: Revealing how molecules pack in the solid state through hydrogen bonds, π-π stacking, and other non-covalent interactions, which are critical for understanding solubility, polymorphism, and crystal engineering.[8]

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands careful execution and a clear understanding of the principles involved.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination & Refinement synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystallization Selection of Crystallization Technique (Slow Evaporation, Vapor Diffusion, etc.) purification->crystallization data_collection Single-Crystal X-ray Diffraction crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: A generalized workflow for the X-ray crystallographic validation of a small molecule.

Step 1: Crystal Growth - The Art and Science of Nucleation

The primary bottleneck in X-ray crystallography is often the growth of high-quality, single crystals of sufficient size (typically >50 μm).[4] For isoindoline-1,3-dione derivatives, which are often planar and possess hydrogen bonding capabilities, several techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form. The choice of solvent is critical; it should be one in which the compound has moderate solubility.

  • Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. As the anti-solvent vapor diffuses into the compound's solution, the solubility of the compound decreases, promoting crystallization.

  • Solvent Layering: A less dense solvent in which the compound is soluble is carefully layered on top of a denser anti-solvent. Crystals form at the interface as the solvents slowly mix.

The presence of the hydroxyl and imide groups in this compound suggests that polar, protic solvents (e.g., ethanol, methanol) or aprotic polar solvents (e.g., DMSO, DMF) could be suitable starting points for crystallization experiments.

Step 2: Data Collection - Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, it is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A modern diffractometer then bombards the crystal with a monochromatic beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. These intensities and their positions are meticulously recorded by a detector as the crystal is rotated.

Step 3: Structure Solution and Refinement - From Diffraction Pattern to Molecular Model

The collected diffraction data are then processed to determine the unit cell dimensions and space group of the crystal. The "phase problem," a central challenge in crystallography, is typically solved for small molecules using direct methods, which are computational algorithms that use statistical relationships between the reflection intensities to estimate the initial phases.[7]

This initial solution provides a rough electron density map, from which an initial molecular model can be built. This model is then refined using a least-squares method, where the atomic positions and other parameters are adjusted to minimize the difference between the calculated and observed diffraction intensities. The quality of the final structure is assessed by several factors, including the R-factor (R1) and the goodness-of-fit (S). Lower R1 values (typically < 0.05 for high-quality data) indicate a better agreement between the model and the experimental data.[8]

Comparative Structural Analysis of Isoindoline-1,3-dione Derivatives

While a specific entry for this compound is not available in the Cambridge Structural Database (CSD), we can gain significant insights by examining the crystal structures of closely related derivatives. This comparative approach allows us to understand the conformational preferences of the isoindoline-1,3-dione scaffold and the influence of various substituents on crystal packing.

Compound Formula Crystal System Space Group Key Intermolecular Interactions Reference
2-(Hydroxymethyl)isoindoline-1,3-dioneC₉H₇NO₃MonoclinicP2₁/cO-H···O hydrogen bonds[9]
5,6-Dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dioneC₁₄H₇Cl₂NO₃MonoclinicP2₁/nC-H···O and O-H···O hydrogen bonds, C-Cl···O contacts, π-π stacking[8]
2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dioneC₁₂H₇NO₅MonoclinicP2₁/cC-H···O hydrogen bonds[10]

Data compiled from published crystallographic information.

From this comparison, several key features of the isoindoline-1,3-dione scaffold become apparent:

  • Planarity: The fused ring system of the isoindoline-1,3-dione core is generally planar or nearly planar. For instance, in 5,6-dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione, the dihedral angle between the fused five- and six-membered rings is a mere 4.02°.[8] This planarity facilitates π-π stacking interactions, which often play a significant role in the crystal packing.

  • Hydrogen Bonding: The presence of the imide group (-CO-NH-CO-) and, in the case of our target molecule and its analogs, hydroxyl groups, provides potent hydrogen bond donors and acceptors. These interactions are consistently observed to be dominant in directing the supramolecular assembly of these molecules in the solid state.[8][9] For this compound, it is highly probable that the hydroxyl group would be extensively involved in hydrogen bonding, potentially forming chains or sheets.

Caption: The molecular structure of this compound with key structural features highlighted.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization relies on a suite of analytical methods.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction Absolute 3D structure, bond lengths/angles, intermolecular interactionsUnambiguous, high-resolution dataRequires high-quality single crystals
NMR Spectroscopy (¹H, ¹³C, etc.) Molecular connectivity, solution-state conformation, purityNon-destructive, provides dynamic information in solutionIndirect structural information, can be complex to interpret
Mass Spectrometry Molecular weight, elemental formulaHigh sensitivity, requires minimal sampleProvides no information on 3D structure or connectivity
Microcrystal Electron Diffraction (MicroED) 3D structure from sub-micron sized crystalsCan analyze crystals too small for X-ray diffractionNewer technique, less widely available

NMR spectroscopy is essential for confirming that the structure observed in the solid state is relevant to the molecule's behavior in solution, where most biological processes occur. Mass spectrometry provides a crucial preliminary confirmation of the compound's identity and purity.

A noteworthy alternative is Microcrystal Electron Diffraction (MicroED) , a cryogenic electron microscopy (cryo-EM) method that can determine high-resolution structures from nanocrystals.[11] This technique is particularly valuable when efforts to grow larger crystals for X-ray diffraction are unsuccessful.

Conclusion

The validation of the this compound structure, and that of its parent scaffold, relies on the unparalleled power of single-crystal X-ray crystallography to provide a direct and detailed picture of the atomic arrangement. The experimental workflow, though challenging, yields unambiguous data on molecular geometry and the crucial intermolecular interactions that govern the material's properties. By comparing the crystallographic data of related derivatives, we can confidently predict that the this compound molecule will feature a planar fused ring system and a crystal packing arrangement dominated by hydrogen bonding. When integrated with complementary techniques like NMR and mass spectrometry, X-ray crystallography provides the authoritative grounding essential for advancing drug discovery and development projects.

References

A Comparative Guide to the Biological Activity of 5-Hydroxyisoindoline-1,3-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic agent development, the isoindoline-1,3-dione scaffold has emerged as a cornerstone for designing molecules with potent immunomodulatory, anti-inflammatory, and anti-cancer properties. This guide provides an in-depth, objective comparison of the biological activities of 5-hydroxyisoindoline-1,3-dione and its prominent analogs, such as thalidomide, lenalidomide, and pomalidomide. By synthesizing data from numerous studies, we aim to offer a clear perspective on their mechanisms of action, structure-activity relationships, and comparative performance in key biological assays.

Introduction: The Isoindoline-1,3-dione Core and Its Therapeutic Significance

The isoindoline-1,3-dione ring system is the foundational chemical structure for a class of compounds that have demonstrated significant clinical efficacy, most notably in the treatment of multiple myeloma and other hematological malignancies. The parent compound, thalidomide, initially infamous for its teratogenic effects, was later discovered to possess potent anti-inflammatory and anti-angiogenic properties. This led to the development of analogs like lenalidomide and pomalidomide, which exhibit enhanced therapeutic activity and, in some aspects, improved safety profiles.

This compound, a metabolite of thalidomide, shares the core structure and is an active molecule in its own right. Understanding its biological activity in comparison to its more extensively studied analogs is crucial for the rational design of new therapeutic agents with optimized efficacy and reduced toxicity.

Mechanism of Action: The Central Role of Cereblon

The primary mechanism of action for thalidomide and its immunomodulatory analogs (IMiDs) is their interaction with the protein Cereblon (CRBN). CRBN is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. By binding to CRBN, these molecules act as a "molecular glue," altering the substrate specificity of the E3 ligase and inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.

Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells. The degradation of these transcription factors is a critical event that underlies the anti-proliferative and immunomodulatory effects of these compounds. 5-Hydroxythalidomide, a metabolite of thalidomide, also functions through this CRBN-dependent pathway, inducing the degradation of neosubstrates like promyelocytic leukemia zinc finger (PLZF) and Sal-like protein 4 (SALL4).

cluster_0 Cellular Environment IMiD This compound or its Analogs (IMiDs) CRBN Cereblon (CRBN) IMiD->CRBN Binds to Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3, PLZF) IMiD->Neosubstrate Recruits CUL4_Complex CUL4-RBX1-DDB1 E3 Ubiquitin Ligase CRBN->CUL4_Complex Part of CRBN->Neosubstrate Recruits Ub Ubiquitin Proteasome Proteasome Neosubstrate->Proteasome Targeted for Degradation Degradation Degradation Ub->Neosubstrate Ubiquitination Downstream Downstream Effects: - Anti-proliferative - Immunomodulatory - Anti-angiogenic Degradation->Downstream

Caption: Cereblon-mediated mechanism of action.

Comparative Biological Activities

The biological activities of this compound and its analogs are multifaceted, encompassing anti-inflammatory, anti-proliferative, and anti-angiogenic effects. The following sections and tables provide a comparative overview based on available experimental data.

Anti-Inflammatory Activity: TNF-α Inhibition

A hallmark of this class of compounds is their ability to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). This activity is particularly relevant to their therapeutic use in inflammatory conditions.

CompoundCell TypeAssayIC50 / InhibitionReference
Thalidomide Human PBMCsLPS-induced TNF-α~5-50 µg/mL
Lenalidomide Human PBMCsLPS-induced TNF-αMore potent than thalidomide
Pomalidomide Human PBMCsLPS-induced TNF-αMore potent than lenalidomide
5-Hydroxythalidomide --Data not available for direct comparison-

Note: Direct comparative IC50 values for TNF-α inhibition in the same experimental setup are not consistently reported across the literature. The potency is generally ranked as Pomalidomide > Lenalidomide > Thalidomide.

Anti-Proliferative and Cytotoxic Activity

The anti-cancer effects of these compounds are largely attributed to their ability to induce cell cycle arrest and apoptosis in malignant cells, particularly in multiple myeloma.

CompoundCell LineAssayIC50Reference
Lenalidomide MM.1S (Multiple Myeloma)Proliferation Assay~0.15 - 7 µM
Pomalidomide RPMI8226 (Multiple Myeloma)Proliferation Assay8 µM
Pomalidomide OPM2 (Multiple Myeloma)Proliferation Assay10 µM
5-Hydroxythalidomide --Data not available for direct comparison-

Note: The cytotoxic effects are cell-line dependent. Pomalidomide is generally considered more potent than lenalidomide in inducing apoptosis in multiple myeloma cells.

Anti-Angiogenic Activity

Inhibition of new blood vessel formation (angiogenesis) is another key mechanism contributing to the anti-tumor activity of these compounds.

CompoundAssayEffectReference
Thalidomide Rat Aortic Ring AssayWeak to no inhibition
Lenalidomide Rat Aortic Ring AssaySignificant inhibition
Pomalidomide Rat Aortic Ring AssayNo significant inhibition
5-Hydroxythalidomide Rat Aortic Ring AssayAnti-angiogenic activity observed

Note: The anti-angiogenic effects can vary depending on the experimental model. Interestingly, in some assays, lenalidomide shows more potent anti-angiogenic effects than pomalidomide.

Structure-Activity Relationship (SAR)

The biological activity of isoindoline-1,3-dione derivatives is highly dependent on their chemical structure. Key structural features that influence their activity include:

  • The Glutarimide Ring: This moiety is essential for binding to Cereblon.

  • The Phthalimide Ring: Modifications to this ring can modulate potency and substrate specificity. The addition of an amino group at the 4-position of the phthalimide ring, as seen in lenalidomide and pomalidomide, generally increases potency.

  • Hydroxylation: The presence of a hydroxyl group on the phthalimide ring, as in this compound, can influence metabolic stability and substrate specificity.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities of these compounds.

TNF-α Production Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay quantifies the inhibitory effect of the compounds on the production of TNF-α by immune cells.

cluster_1 TNF-α ELISA Workflow A 1. Isolate PBMCs from whole blood B 2. Culture PBMCs with Test Compound and LPS A->B C 3. Collect Supernatant B->C D 4. Perform TNF-α ELISA C->D E 5. Measure Absorbance and Calculate TNF-α Concentration D->E

Caption: Workflow for TNF-α ELISA.

Step-by-Step Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Seed the isolated PBMCs in a 96-well plate at a density of 1 x 10^5 cells per well in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: Add the test compounds (this compound and its analogs) at various concentrations to the wells.

  • Stimulation: Induce TNF-α production by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercially available Human TNF-α ELISA kit, following the manufacturer's instructions.

Cell Proliferation (BrdU) Assay

This assay measures the anti-proliferative effects of the compounds on cancer cell lines.

cluster_2 BrdU Cell Proliferation Assay Workflow F 1. Seed Cancer Cells in a 96-well plate G 2. Treat with Test Compounds F->G H 3. Add BrdU Labeling Reagent G->H I 4. Fix, Permeabilize, and Denature DNA H->I J 5. Add Anti-BrdU Antibody I->J K 6. Add Substrate and Measure Absorbance J->K

Caption: Workflow for BrdU cell proliferation assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line (e.g., MM.1S, RPMI8226) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours.

  • BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Fix the cells, and then denature the DNA using an acidic solution to expose the incorporated BrdU.

  • Antibody Incubation: Incubate the cells with an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Add the enzyme substrate and measure the absorbance using a microplate reader. The absorbance is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.

Rat Aortic Ring Angiogenesis Assay

This ex vivo assay provides a more complex model to assess the anti-angiogenic potential of the compounds.

cluster_3 Rat Aortic Ring Assay Workflow L 1. Excise and Clean Thoracic Aorta from a Rat M 2. Cut Aorta into 1-2 mm thick rings L->M N 3. Embed Rings in Collagen or Matrigel Matrix M->N O 4. Add Culture Medium with Test Compounds N->O P 5. Incubate and Monitor Microvessel Outgrowth O->P Q 6. Quantify Angiogenesis by Image Analysis P->Q

Caption: Workflow for rat aortic ring angiogenesis assay.

Step-by-Step Methodology:

  • Aorta Excision: Aseptically dissect the thoracic aorta from a euthanized rat.

  • Ring Preparation: Clean the aorta of periadventitial fibrofatty tissue and cut it into 1-2 mm thick rings.

  • Embedding: Embed the aortic rings in a collagen or Matrigel matrix in a 48-well plate.

  • Treatment: Add culture medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days, replacing the medium every 2-3 days.

  • Quantification: Monitor the outgrowth of microvessels from the aortic rings using a microscope. Quantify the extent of angiogenesis by measuring the length and number of microvessels using image analysis software.

Conclusion and Future Perspectives

The comparative analysis of this compound and its analogs reveals a class of compounds with a shared fundamental mechanism of action revolving around the modulation of the Cereblon E3 ubiquitin ligase complex. While they all exhibit anti-inflammatory, anti-proliferative, and anti-angiogenic properties, their potency and specific biological effects are nuanced by their distinct chemical structures.

Pomalidomide generally displays the highest potency in terms of TNF-α inhibition and cytotoxicity against multiple myeloma cells. Lenalidomide, while also highly effective, shows a notable anti-angiogenic profile in certain assays. This compound, as an active metabolite of thalidomide, participates in the same mechanistic pathway and exhibits anti-angiogenic properties.

Future research should focus on direct, head-to-head comparative studies to elucidate the subtle differences in their biological activities and to better understand the structure-activity relationships. This knowledge will be invaluable for the development of the next generation of isoindoline-1,3-dione-based therapeutics with enhanced efficacy and improved safety profiles for the treatment of cancer and inflammatory diseases.

A Comparative Guide to the Synthetic Routes of 5-Hydroxyisoindoline-1,3-dione for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Hydroxyisoindoline-1,3-dione, also known as 5-hydroxyphthalimide, is a pivotal building block in medicinal chemistry and drug development. Its structure is a key component in the synthesis of various therapeutic agents, including derivatives of thalidomide explored for their potential in treating neurodegenerative diseases and cancer.[1][2] The strategic placement of the hydroxyl group on the aromatic ring offers a valuable handle for further chemical modification and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the two primary synthetic routes to this intermediate, evaluating them on scalability, yield, and experimental complexity. We offer detailed protocols, mechanistic insights, and a data-driven comparison to assist researchers in selecting the optimal strategy for their specific laboratory or process chemistry needs.

Introduction: The Significance of this compound

This compound (Molecular Formula: C₈H₅NO₃, Molar Mass: 163.13 g/mol ) is a derivative of phthalimide, a structural motif present in numerous biologically active compounds.[1] Its value in pharmaceutical development is primarily as a precursor to more complex molecules.[1] The hydroxyl functionality allows for etherification or other coupling reactions, enabling the construction of diverse chemical libraries for drug screening. Notably, it serves as a foundational element for analogs of thalidomide, such as lenalidomide and pomalidomide, where modifications to the phthalimide ring system are crucial for modulating biological activity and reducing side effects.[2] An efficient and reliable synthesis of this intermediate is therefore a critical first step in many drug discovery programs.

This guide will dissect the two most practical and commonly referenced synthetic strategies:

  • Route 1: Direct condensation of 4-hydroxyphthalic acid with an ammonia source.

  • Route 2: A multi-step pathway commencing with 4-nitrophthalic anhydride, involving imide formation, nitro group reduction, and subsequent diazotization-hydrolysis.

Synthetic Strategies: A Comparative Overview

The choice between synthetic routes is often a trade-off between the number of steps, overall yield, cost of starting materials, and safety considerations. Below, we provide a detailed examination of the two primary pathways.

Route 1: Direct Condensation from 4-Hydroxyphthalic Acid

This approach is the most atom-economical and direct method for synthesizing the target compound. It relies on the thermal dehydration and cyclization of 4-hydroxyphthalic acid with a suitable source of ammonia.

Principle: The reaction involves a double nucleophilic attack of ammonia on the two carboxylic acid groups of 4-hydroxyphthalic acid. The resulting diamide intermediate undergoes intramolecular cyclization with the elimination of water, driven by high temperatures, to form the stable five-membered imide ring. Using the corresponding 4-hydroxyphthalic anhydride simplifies the reaction, as the first acylation is intramolecular.

Experimental Protocol (Representative):

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add 4-hydroxyphthalic acid (10.0 g, 54.9 mmol) and urea (3.6 g, 60.0 mmol). Note: Urea serves as a convenient solid source of ammonia at elevated temperatures.

  • Reaction: Heat the mixture in a sand bath or heating mantle to 180-190 °C. The mixture will melt, and the evolution of ammonia and carbon dioxide will be observed. Maintain this temperature for 30 minutes until gas evolution ceases.

  • Work-up: Allow the flask to cool to approximately 100 °C. Carefully add 50 mL of hot water to the solidified mass and break it up with a spatula.

  • Purification: Cool the mixture in an ice bath. Collect the crude solid by vacuum filtration, wash it thoroughly with cold water (3 x 20 mL) to remove any unreacted starting materials or urea byproducts, and then with a small amount of cold ethanol.

  • Drying: Dry the resulting off-white to pale yellow solid in a vacuum oven at 80 °C to a constant weight.

Causality and Experimental Insights:

  • Why Urea? Urea is often preferred over aqueous or gaseous ammonia in a laboratory setting for its ease of handling. Upon heating, it decomposes to isocyanic acid and ammonia, providing the necessary nucleophile in situ.

  • Temperature Control: The reaction temperature is critical. It must be high enough to drive the dehydration and cyclization but not so high as to cause significant decarboxylation or degradation of the hydroxy-substituted aromatic ring.

  • Scalability: This one-pot method is theoretically scalable. However, on a large scale, efficient heat transfer and management of the evolving gases become significant engineering challenges. The direct condensation of 4-hydroxyphthalic anhydride with ammonia in a solvent like acetic acid at reflux can offer more controlled conditions.[1]

Route 2: Multi-step Synthesis from 4-Nitrophthalic Anhydride

Principle: This three-step synthesis leverages well-established, high-yielding transformations:

  • Imidation: Conversion of 4-nitrophthalic anhydride to 4-nitrophthalimide.

  • Reduction: Selective reduction of the aromatic nitro group to an amine (4-aminophthalimide).

  • Diazotization-Hydrolysis: Conversion of the primary amine to a diazonium salt, which is subsequently hydrolyzed in situ to the target hydroxyl group.

Experimental Protocol (Representative):

Step A: Synthesis of 4-Nitrophthalimide

  • In a 250 mL flask, suspend 4-nitrophthalic anhydride (10.0 g, 51.8 mmol) in glacial acetic acid (50 mL).

  • Add urea (3.4 g, 57.0 mmol) and heat the mixture to reflux (approx. 120-130 °C) for 1 hour.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry to yield 4-nitrophthalimide.

Step B: Synthesis of 4-Aminophthalimide

  • To a 500 mL flask, add 4-nitrophthalimide (8.0 g, 41.6 mmol), ethanol (150 mL), and concentrated hydrochloric acid (20 mL).

  • Heat the suspension to ~60 °C and add tin(II) chloride dihydrate (SnCl₂·2H₂O) (28.2 g, 125 mmol) portion-wise, ensuring the temperature does not exceed 80 °C.

  • After the addition is complete, heat the mixture to reflux for 1 hour.

  • Cool the reaction and pour it onto 200 g of ice. Basify the solution by slowly adding 40% aqueous NaOH until the tin hydroxides that precipitate redissolve.

  • The product, 4-aminophthalimide, will precipitate. Collect the solid by filtration, wash with water, and dry. This step is analogous to the reduction of nitro groups in the synthesis of pomalidomide precursors.[2][3]

Step C: Synthesis of this compound

  • In a 250 mL beaker, dissolve 4-aminophthalimide (5.0 g, 30.8 mmol) in a solution of concentrated sulfuric acid (7.5 mL) and water (25 mL), cooling in an ice-salt bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) (2.3 g, 33.3 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 20 minutes.

  • In a separate 500 mL flask, bring 100 mL of 1 M sulfuric acid to a vigorous boil.

  • Carefully and slowly add the cold diazonium salt solution to the boiling acid. Vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, continue to boil for 10 minutes.

  • Cool the dark solution. The crude product will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from hot water with charcoal to decolorize, yielding the final product.

Causality and Experimental Insights:

  • Choice of Reductant: Tin(II) chloride is an effective and common laboratory-scale reagent for nitro group reductions. For larger-scale synthesis, catalytic hydrogenation (e.g., H₂ over Pd/C) is a greener alternative, avoiding heavy metal waste.[2]

  • Diazotization Control: Maintaining a low temperature (< 5 °C) during the formation of the diazonium salt is crucial to prevent its premature decomposition.

  • Hydrolysis: The thermal decomposition of the diazonium salt in hot aqueous acid is a robust method for introducing a hydroxyl group, though it can sometimes lead to tar formation, necessitating purification by recrystallization.

Comparative Analysis and Data Summary

ParameterRoute 1: Direct CondensationRoute 2: From 4-Nitrophthalic Anhydride
Number of Steps 13
Typical Overall Yield 75-85%50-65%
Starting Materials 4-Hydroxyphthalic Acid, Urea4-Nitrophthalic Anhydride, Urea, SnCl₂, NaNO₂
Cost & Availability 4-Hydroxyphthalic acid can be more expensive and less common than the nitro equivalent.4-Nitrophthalic anhydride is a common, relatively inexpensive bulk chemical.
Scalability Good, but requires high temperatures and careful process control.Excellent, as each step involves standard, well-understood unit operations.
Safety & Environment High-temperature operation. Generates minimal waste.Involves toxic reagents (NaNO₂), heavy metal waste (tin salts), and a potentially unstable diazonium intermediate. Catalytic hydrogenation can mitigate the waste issue.
Purification Simple filtration and washing are often sufficient.Requires purification at each intermediate stage and final recrystallization.

Visualization of Synthetic Pathways

The following diagrams illustrate the chemical transformations described in each route.

Route1 start 4-Hydroxyphthalic Acid product This compound start->product Urea, 180-190 °C (Condensation)

Caption: Route 1: Direct one-step synthesis.

Route2 start 4-Nitrophthalic Anhydride inter1 4-Nitrophthalimide start->inter1 Urea, Acetic Acid (Imidation) inter2 4-Aminophthalimide inter1->inter2 SnCl₂ / HCl (Reduction) product This compound inter2->product 1. NaNO₂, H₂SO₄, 0°C 2. H₂O, Heat (Diazotization/Hydrolysis)

Caption: Route 2: Multi-step synthesis pathway.

Conclusion and Recommendations

Both synthetic routes offer viable methods for obtaining this compound. The optimal choice is dictated by the specific constraints and goals of the research program.

  • Route 1 (Direct Condensation) is highly recommended for its efficiency, simplicity, and green credentials. It is the superior choice when 4-hydroxyphthalic acid is readily available and for large-scale manufacturing where process optimization can overcome the challenges of high-temperature reactions.

  • Route 2 (From 4-Nitrophthalic Anhydride) provides a reliable, albeit longer, alternative that starts from a more common and often cheaper precursor. This route is well-suited for laboratory-scale synthesis and situations where the starting material for Route 1 is unavailable. While it involves more hazardous reagents and generates more waste, the individual reactions are robust and high-yielding.

For drug development professionals, the ability to reliably produce high-purity material is paramount. While Route 1 is more direct, Route 2 may offer more opportunities for purification at intermediate stages, potentially leading to a final product of higher purity, which is a critical consideration for subsequent synthetic steps and biological testing.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Isoindoline-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of molecular scaffolds is paramount. The isoindoline-1,3-dione core, a key pharmacophore in many therapeutic agents, is one such scaffold. This guide provides an in-depth spectroscopic comparison of key derivatives of this heterocyclic system. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we can elucidate the influence of various functional groups on their physicochemical properties.

This guide will focus on a comparative analysis of three distinct derivatives to illustrate the effects of substitution at different positions of the isoindoline-1,3-dione core:

  • 4-aminoisoindoline-1,3-dione: Representing a derivative with a potent electron-donating group on the aromatic ring.

  • 5-nitroisoindoline-1,3-dione: Featuring a strong electron-withdrawing group on the aromatic ring.

  • 2-ethylisoindoline-1,3-dione: A simple N-alkylated derivative to demonstrate the impact of substitution at the imide nitrogen.

A note on the parent compound, 5-hydroxyisoindoline-1,3-dione: While this guide uses it as a foundational structure, comprehensive, publicly available spectroscopic data (¹H NMR, ¹³C NMR, and UV-Vis) for this specific compound is limited in the reviewed literature. Therefore, the comparative analysis will primarily focus on the aforementioned derivatives, providing a clear framework for understanding substituent effects within this important class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for elucidating the precise structural arrangement of atoms in a molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, making it an excellent probe for understanding the influence of substituents.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shifts of protons on the aromatic ring of the isoindoline-1,3-dione scaffold are particularly informative. Electron-donating groups (EDGs) like the amino group (-NH₂) in 4-aminoisoindoline-1,3-dione increase electron density on the aromatic ring, causing the aromatic protons to be shielded and resonate at lower chemical shifts (upfield). Conversely, electron-withdrawing groups (EWGs) such as the nitro group (-NO₂) in 5-nitroisoindoline-1,3-dione decrease electron density, leading to deshielding and a downfield shift of the aromatic proton signals.

Substitution on the imide nitrogen, as seen in 2-ethylisoindoline-1,3-dione , primarily affects the protons of the N-alkyl group. The methylene protons adjacent to the nitrogen are deshielded due to the electronegativity of the nitrogen and the influence of the two carbonyl groups.

Table 1: Comparative ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

CompoundAromatic Protons (δ, ppm)Other Protons (δ, ppm)
4-aminoisoindoline-1,3-dione 7.44-7.40 (m, 1H), 6.96 (d, J = 8.4 Hz, 1H), 6.91 (d, J = 6.8 Hz, 1H)10.87 (s, 1H, NH), 6.38 (s, 2H, NH₂)
5-nitroisoindoline-1,3-dione 8.61 (dd, J = 8.0, 2.0 Hz, 1H), 8.44 (d, J = 2.0 Hz, 1H), 8.08 (d, J = 8.0 Hz, 1H)11.82 (s, 1H, NH)
2-ethylisoindoline-1,3-dione Data not available in a comparable formatData not available in a comparable format
¹³C NMR Spectroscopy

Similar to ¹H NMR, the chemical shifts of the carbon atoms in the aromatic ring are significantly influenced by the nature of the substituents. EDGs will cause an upfield shift of the carbon signals, while EWGs will lead to a downfield shift. The carbonyl carbons of the imide ring are also sensitive to the electronic environment.

Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

CompoundAromatic Carbons (δ, ppm)Carbonyl Carbons (δ, ppm)Other Carbons (δ, ppm)
4-aminoisoindoline-1,3-dione Specific assignments not readily availableSpecific assignments not readily availableSpecific assignments not readily available
5-nitroisoindoline-1,3-dione Specific assignments not readily availableSpecific assignments not readily availableSpecific assignments not readily available
2-ethylisoindoline-1,3-dione Data not available in a comparable formatData not available in a comparable formatData not available in a comparable format
Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Workflow for NMR Sample Preparation and Analysis

Caption: A typical workflow for preparing and analyzing a solid sample for NMR spectroscopy.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of the isoindoline-1,3-dione derivative. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters. For quantitative measurements, ensure a sufficient relaxation delay (d1) is used.[1]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks based on their chemical shifts, coupling patterns, and comparison with known data for similar structures.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of chemical bonds are sensitive to the bond strength and the masses of the atoms involved.

The isoindoline-1,3-dione scaffold has several characteristic IR absorption bands:

  • N-H Stretch: For compounds with a proton on the imide nitrogen (like 4-amino- and 5-nitroisoindoline-1,3-dione), a characteristic N-H stretching vibration is observed in the region of 3200-3100 cm⁻¹.

  • C=O Stretch: The two carbonyl groups of the imide give rise to strong absorption bands. Typically, two distinct bands are observed due to symmetric and asymmetric stretching modes, usually in the range of 1780-1680 cm⁻¹. The exact position of these bands can be influenced by the electronic nature of the substituents on the aromatic ring.

  • Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds in the aromatic ring typically appear in the 1600-1450 cm⁻¹ region.

  • C-N Stretch: The stretching of the carbon-nitrogen bonds of the imide ring can be observed in the 1300-1200 cm⁻¹ region.

  • Substituent-Specific Vibrations: The amino group in 4-aminoisoindoline-1,3-dione will show N-H stretching bands (typically two for a primary amine) around 3400-3300 cm⁻¹. The nitro group in 5-nitroisoindoline-1,3-dione will exhibit strong symmetric and asymmetric stretching vibrations around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

Table 3: Comparative FT-IR Spectral Data (cm⁻¹)

Functional Group4-aminoisoindoline-1,3-dione5-nitroisoindoline-1,3-dione2-ethylisoindoline-1,3-dione
N-H Stretch (imide) ~3200~3100Absent
N-H Stretch (amine) ~3400, ~3300--
C-H Stretch (aromatic) ~3100-3000~3100-3000~3100-3000
C-H Stretch (aliphatic) --~2950-2850
C=O Stretch (imide) ~1750, ~1700~1770, ~1710~1770, ~1710
C=C Stretch (aromatic) ~1620, ~1500~1610, ~1480~1600, ~1470
NO₂ Stretch -~1530, ~1340-
Experimental Protocol for FT-IR Spectroscopy

For solid samples, the KBr pellet method is a common and reliable technique for obtaining high-quality IR spectra.[2]

Workflow for KBr Pellet Preparation

Caption: A streamlined workflow for preparing a KBr pellet for FT-IR analysis.

Detailed Steps:

  • Sample Preparation: Grind 1-2 mg of the isoindoline-1,3-dione derivative with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[2]

  • Pellet Formation: Transfer the powder to a pellet press die. Apply high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Spectrum Collection: Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.

The isoindoline-1,3-dione scaffold contains a benzene ring fused to a five-membered ring with two carbonyl groups, which constitutes a chromophore that absorbs in the UV region. The position and intensity of the absorption bands are sensitive to the nature and position of substituents.

  • Electron-Donating Groups: Substituents like the amino group in 4-aminoisoindoline-1,3-dione can extend the conjugation of the π-system through their lone pair of electrons, resulting in a bathochromic (red) shift of the λmax to longer wavelengths.

  • Electron-Withdrawing Groups: Groups like the nitro group in 5-nitroisoindoline-1,3-dione can also lead to a red shift in the λmax due to the extension of the conjugated system and the possibility of charge-transfer transitions.

  • N-Alkylation: Substitution on the imide nitrogen, as in 2-ethylisoindoline-1,3-dione , is expected to have a less pronounced effect on the λmax compared to substitution on the aromatic ring, as it does not directly participate in the aromatic π-system.

Table 4: Comparative UV-Vis Spectral Data

Compoundλmax (nm)Solvent
4-aminoisoindoline-1,3-dione Data not readily available-
5-nitroisoindoline-1,3-dione Data not readily available-
2-ethylisoindoline-1,3-dione Data not readily available-
Experimental Protocol for UV-Vis Spectroscopy

Workflow for UV-Vis Analysis

Caption: Standard procedure for acquiring a UV-Vis absorption spectrum.

Detailed Steps:

  • Solution Preparation: Prepare a dilute solution of the isoindoline-1,3-dione derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for these compounds).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). If the molar concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern.

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (163.13 g/mol ).[3] The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for phthalimide derivatives involve the loss of CO, CO₂, and cleavage of the N-substituent.

Table 5: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Observed [M]⁺ or [M+H]⁺ (m/z)
This compound C₈H₅NO₃163.13163
4-aminoisoindoline-1,3-dione C₈H₆N₂O₂162.15Data not readily available
5-nitroisoindoline-1,3-dione C₈H₄N₂O₄192.13Data not readily available
2-ethylisoindoline-1,3-dione C₁₀H₉NO₂175.18Data not readily available
Experimental Protocol for Mass Spectrometry

Various ionization techniques can be used for the analysis of isoindoline-1,3-dione derivatives, with Electron Ionization (EI) and Electrospray Ionization (ESI) being the most common.

Workflow for Mass Spectrometry Analysis

Caption: A generalized workflow for mass spectrometry analysis.

Detailed Steps:

  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile for ESI).

  • Sample Introduction: Introduce the sample into the mass spectrometer. For ESI, this is typically done by direct infusion or via liquid chromatography (LC-MS). For EI, the sample is often introduced through a heated probe.

  • Ionization: The sample molecules are ionized. In EI, high-energy electrons bombard the molecules, leading to the formation of a molecular ion and characteristic fragment ions. In ESI, a high voltage is applied to a liquid to create an aerosol, resulting in the formation of protonated molecules [M+H]⁺ or other adducts.

  • Mass Analysis: The ions are separated according to their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Analysis: The detector records the abundance of each ion, generating a mass spectrum. The spectrum is then analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.

Conclusion

This guide provides a framework for the spectroscopic comparison of isoindoline-1,3-dione derivatives. By systematically analyzing their NMR, IR, UV-Vis, and Mass Spectra, researchers can gain a deep understanding of how different substituents influence the electronic and structural properties of this important scaffold. The provided experimental protocols offer a starting point for obtaining high-quality data, ensuring the reliability and reproducibility of these crucial analytical techniques in the pursuit of novel drug discovery and development.

References

A Senior Application Scientist's Guide to Purity Validation of 5-Hydroxyisoindoline-1,3-dione: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Versatile Synthetic Intermediate

5-Hydroxyisoindoline-1,3-dione is a pivotal building block in medicinal chemistry and materials science. Its derivatives are explored for a range of biological activities, including anti-inflammatory and kinase inhibition properties.[1][2] The purity of this starting material is not merely a matter of quality control; it is the foundation upon which the validity of subsequent research and development rests. Impurities, whether they are unreacted starting materials, by-products, or degradation products, can lead to ambiguous biological data, failed syntheses, and significant delays in drug development pipelines.

This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the purity of synthesized this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the benchmark method. We will dissect the causality behind methodological choices and present a self-validating framework for robust purity assessment, grounded in internationally recognized standards.[3][4][5]

The Gold Standard: Purity Determination by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) stands as the definitive method for purity quantification in pharmaceutical development for its unparalleled resolution, sensitivity, and quantitative accuracy. For a moderately polar molecule like this compound (M.W. 163.13 g/mol , XLogP3 ≈ 0.8), reverse-phase HPLC (RP-HPLC) is the modality of choice.[6]

The core principle of RP-HPLC involves partitioning the analyte between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. By precisely controlling the mobile phase composition, we can achieve exquisite separation of the main compound from structurally similar impurities.

Diagram: HPLC Purity Validation Workflow

The following diagram outlines the logical workflow for validating the purity of this compound using HPLC, from sample preparation to final purity assessment.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting synthesis Synthesized This compound sample_prep Sample Preparation (Accurate Weighing & Dissolution) synthesis->sample_prep hplc_system HPLC System (C18 Column, UV Detector) sample_prep->hplc_system Inject std_prep Reference Standard Preparation std_prep->hplc_system Inject chromatogram Generate Chromatogram hplc_system->chromatogram method_dev Method Development & Optimization validation Method Validation (ICH Q2(R2) Guidelines) method_dev->validation purity_calc Purity Calculation (% Area Normalization) validation->purity_calc Establishes Reliability integration Peak Integration & Area Calculation chromatogram->integration integration->purity_calc report Final Report (Purity Value & Validation Summary) purity_calc->report

Caption: Workflow for HPLC purity analysis of this compound.

Protocol: A Self-Validating HPLC Method for Purity Assay

This protocol is designed to be a self-validating system, incorporating system suitability checks as mandated by regulatory guidelines to ensure the reliability of results on a per-run basis.[7][8]

1. Instrumentation and Chromatographic Conditions

ParameterSpecificationRationale (The "Why")
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary pump system with a UV/DAD detector provides the necessary performance and flexibility.
Stationary Phase C18 Column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)The C18 phase provides sufficient hydrophobicity to retain the analyte, while the end-capping minimizes peak tailing from the polar hydroxyl and imide groups.
Mobile Phase A 0.1% Formic Acid in Water (H₂O)The acidifier ensures that the phenolic hydroxyl group (pKa ≈ 10) and the imide N-H (pKa ≈ 8-9) remain protonated, leading to sharp, symmetrical peaks.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)Acetonitrile is a common organic modifier with low UV cutoff and viscosity, providing good elution strength for this analyte.
Gradient Elution 10% B to 90% B over 15 minutesA gradient is crucial for a purity method to ensure that both more polar and less polar impurities are eluted and resolved from the main peak within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Detection UV at 254 nmA common wavelength for aromatic compounds. A Diode Array Detector (DAD) is recommended to assess peak purity by comparing spectra across the peak.
Injection Vol. 10 µLA typical volume to achieve good signal-to-noise without overloading the column.
Sample Diluent 50:50 Acetonitrile:WaterThis composition ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion.

2. Preparation of Solutions

  • Reference Standard Solution (Approx. 0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (Approx. 0.5 mg/mL): Accurately weigh ~25 mg of the synthesized this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

3. Method Validation (Abbreviated Summary)

A full validation should be performed according to ICH Q2(R2) guidelines.[5][9]

Validation ParameterProcedureAcceptance Criteria (Typical)
Specificity Analyze blank, sample, and spiked sample. Use DAD for peak purity analysis.No interference at the analyte's retention time. Peak purity index > 0.99.
Linearity Analyze five concentrations across 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of reference standard into a blank matrix at three levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Six replicate injections of the sample solution.Relative Standard Deviation (%RSD) ≤ 1.0%.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope.S/N ratio ≥ 10.

4. System Suitability Test (SST)

  • Procedure: Before sample analysis, perform five replicate injections of the Reference Standard Solution.

  • Rationale: The SST is a mandatory check to ensure the chromatographic system is performing adequately on the day of analysis.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5 (ensures peak symmetry)

    • Theoretical Plates (N): ≥ 2000 (ensures column efficiency)

    • %RSD of Peak Area: ≤ 1.0% (ensures injection precision)

5. Purity Calculation

Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

  • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analysis: Choosing the Right Tool for the Job

While HPLC is the benchmark for quantification, a comprehensive analytical strategy often involves orthogonal methods. Each technique provides a different piece of the purity puzzle.

Diagram: Decision Matrix for Purity Analysis Techniques

Method_Comparison start What is the Analytical Goal? goal_quant Precise Quantification & Impurity Profiling start->goal_quant goal_screen Rapid Reaction Monitoring start->goal_screen goal_id Structural Confirmation & ID of Unknowns start->goal_id goal_volatile Analysis of Volatile Impurities start->goal_volatile method_hplc Use HPLC goal_quant->method_hplc method_tlc Use TLC goal_screen->method_tlc method_nmr Use NMR / MS goal_id->method_nmr method_gcms Use GC-MS goal_volatile->method_gcms method_hplc->method_nmr Orthogonal Confirmation method_tlc->method_hplc Method Development

Caption: Decision matrix for selecting the appropriate analytical technique.

Head-to-Head Comparison of Analytical Techniques
FeatureHPLC Thin-Layer Chromatography (TLC) GC-MS NMR Spectroscopy
Primary Use Quantitative Purity & Impurity ProfilingQualitative reaction monitoring, rapid screeningQuantitative/Qualitative analysis of volatile/thermolabile compoundsStructural Elucidation & Quantitative (qNMR) Purity
Principle Liquid-solid partitioningSolid-liquid partitioning with capillary action[10][11]Gas-solid partitioning followed by mass-based detectionNuclear spin resonance in a magnetic field
Pros High resolution, high sensitivity, excellent quantitation, robust and reproducible.Fast, inexpensive, high throughput, minimal sample prep.[12][13]Excellent for volatile impurities (e.g., residual solvents), provides mass data for identification.[14]Provides definitive structural information, non-destructive, can be highly quantitative (qNMR) without a specific reference standard for the impurity.[15]
Cons Higher cost, more complex instrumentation, longer analysis time per sample than TLC.Limited resolution, semi-quantitative at best, lower sensitivity.Not suitable for non-volatile or thermally labile compounds (analyte requires derivatization).Lower sensitivity, expensive instrumentation, complex data interpretation, not ideal for resolving complex mixtures of isomers.
Application to this compound Ideal. The method of choice for final purity certification and stability testing.Excellent for monitoring the synthesis reaction to completion. A quick check to see if starting materials are consumed.Good for checking for residual solvents from synthesis (e.g., acetic acid). Derivatization would be needed to make the analyte volatile.Essential for initial structural confirmation of the synthesized product. qNMR can be an excellent orthogonal method to HPLC for purity assignment.

Experimental Data Summary (Hypothetical)

The following tables represent typical data obtained from a successful HPLC method validation for this compound.

Table 1: HPLC Method Validation Summary

ParameterResultStatus
Linearity (r²) 0.9998Pass
Accuracy (% Recovery) 99.5% (at 100% level)Pass
Precision (%RSD) 0.45% (n=6)Pass
LOQ 0.05 µg/mLPass
Specificity No interference observedPass

Table 2: Sample Purity Analysis

Peak No.Retention Time (min)Peak Area (mAU*s)% AreaIdentification
13.4515.60.31Unknown Impurity 1
28.924985.299.50 This compound
311.219.50.19Unknown Impurity 2
Total 5010.3 100.00

Conclusion: An Integrated Approach to Purity Validation

For researchers, scientists, and drug development professionals, ensuring the purity of a synthetic intermediate like this compound is paramount. While HPLC provides the robust, quantitative data required for lot release and regulatory submission, it is most powerful when used within an integrated analytical strategy.

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective tool for in-process monitoring. NMR and Mass Spectrometry are indispensable for the absolute confirmation of structure and for identifying unknown impurities. By understanding the strengths and limitations of each technique and applying them logically, one can build a comprehensive and scientifically sound purity profile. This multi-faceted approach not only validates the quality of the synthesized material but also embodies the principles of analytical excellence and trustworthiness that underpin successful scientific advancement.

References

A Comparative Guide to 5-Hydroxyisoindoline-1,3-dione and Phthalimide for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of synthetic and medicinal chemistry, phthalimides have long served as indispensable reagents, most notably as precursors for primary amines in the Gabriel synthesis. However, the emergence of functionalized analogs, such as 5-hydroxyisoindoline-1,3-dione, presents new opportunities and distinct advantages. This guide provides a comprehensive comparison of this compound and its parent compound, phthalimide. We will delve into their structural nuances, comparative physicochemical properties, reactivity, and applications, supported by experimental data and protocols. This analysis aims to equip researchers, particularly those in drug development, with the insights needed to select the optimal reagent for their specific application, whether for traditional amine synthesis or for advanced applications like Proteolysis Targeting Chimeras (PROTACs).

Introduction: A Tale of Two Imides

Phthalimide, or isoindole-1,3-dione, is a well-established bicyclic compound featuring a benzene ring fused to a five-membered imide ring.[1] Its utility in organic synthesis is cemented by the Gabriel synthesis, a robust method for preparing primary amines while avoiding the overalkylation common with ammonia.[2][3] The core principle of this synthesis relies on the acidic nature of the N-H proton, which can be easily removed to form a potent nucleophile.[4]

This compound, also known as 4-hydroxyphthalimide, is a derivative that retains the core phthalimide structure but is augmented with a hydroxyl (-OH) group on the benzene ring.[5] This seemingly minor addition has profound implications for the molecule's physical properties and chemical reactivity, opening up new avenues for its application, particularly in fields where molecular recognition, solubility, and further functionalization are paramount.[6]

Structural and Physicochemical Properties: A Head-to-Head Comparison

The primary structural difference is the hydroxyl group at the C-5 position of the isoindoline core. This functional group fundamentally alters the electronic and physical nature of the molecule.

G cluster_0 Phthalimide cluster_1 This compound Phthalimide Phthalimide Hydroxyphthalimide Hydroxyphthalimide G Start Start: Phthalimide or 5-Hydroxyphthalimide Base Step 1: Deprotonation (e.g., KOH, NaH) Start->Base Anion Potassium Salt (Nucleophile) Base->Anion AlkylHalide Step 2: Alkylation (Primary Alkyl Halide, R-X) Sₙ2 Reaction Anion->AlkylHalide NAlkyl N-Alkylphthalimide Intermediate AlkylHalide->NAlkyl Hydrazine Step 3: Deprotection (Hydrazine, H₂NNH₂) NAlkyl->Hydrazine Amine Product: Primary Amine (R-NH₂) Hydrazine->Amine Byproduct Phthalhydrazide Byproduct Hydrazine->Byproduct

References

A Comparative Guide to the Enzyme Inhibitory Potency of 5-Hydroxyisoindoline-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The isoindoline-1,3-dione scaffold, a prominent structural motif in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities.[1] Derivatives of this core structure, particularly 5-hydroxyisoindoline-1,3-dione, have been the subject of extensive research, revealing their potential as potent inhibitors of various key enzymes implicated in a range of diseases. This guide provides a comprehensive, data-supported comparison of the enzyme inhibitory potency of these derivatives, offering insights for researchers, scientists, and professionals in drug development.

The versatility of the isoindoline-1,3-dione ring system allows for chemical modifications that can be tailored to target the active sites of specific enzymes.[2][3] This has led to the development of derivatives with significant inhibitory activity against enzymes such as carbonic anhydrases, acetylcholinesterase, butyrylcholinesterase, cyclooxygenases, tyrosinase, and urease.[1][2][4][5][6] Understanding the comparative potency and selectivity of these derivatives is crucial for advancing new therapeutic agents.

This guide will delve into the inhibitory profiles of various this compound derivatives against these key enzyme targets, supported by experimental data and protocols to ensure scientific integrity and reproducibility.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[3] Several studies have demonstrated that isoindoline-1,3-dione derivatives are potent inhibitors of human carbonic anhydrase (hCA) isoforms.

A study by Gundogdu and colleagues involved the synthesis of isoindole-1,3-dione-substituted sulfonamide derivatives, which showed potent inhibitory activity against hCA I and hCA II.[2] Notably, some of these synthesized compounds exhibited superior inhibitory effects compared to the standard inhibitor, acetazolamide (AAZ).[2][7]

Comparative Inhibitory Potency against hCA I and hCA II

CompoundTarget EnzymeKᵢ (nM)IC₅₀ (nM)Standard Inhibitor (AAZ) Kᵢ (nM)
2c hCA I16.09 ± 4.14-436.20
2f hCA I11.48 ± 4.18-436.20
2c hCA II14.87 ± 3.25-93.53
2f hCA II9.32 ± 2.35-93.53
Data sourced from Gundogdu et al. (2025)[2]

The data clearly indicates that derivatives 2c and 2f have a significantly higher affinity for the active sites of both hCA I and hCA II compared to acetazolamide, making them promising candidates for further development.[2][7]

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[8] Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[1][8] Isoindoline-1,3-dione derivatives have been investigated as potential cholinesterase inhibitors.[4][8]

One study synthesized a series of phenylisoindoline-1,3-diones and evaluated their inhibitory activities against both AChE and BuChE.[4] Another investigation focused on isoindole-1,3-dione-isoxazole hybrids, which also demonstrated notable inhibitory activity against these enzymes.[3]

Comparative Inhibitory Potency against AChE and BuChE

Compound SeriesTarget EnzymeIC₅₀ Range
Phenylisoindoline-1,3-dionesAChE30 ± 3 µg/mL to 141 ± 60 µg/mL
Phenylisoindoline-1,3-dionesBuChE102 ± 10 µg/mL to 190 ± 10 µg/mL
Isoxazole Hybrids (9-12)AChE4.65 - 12.83 nM
Isoxazole Hybrids (9-12)hCA I23.17 - 79.58 nM
Isoxazole Hybrids (9-12)hCA II36.58 - 88.28 nM
Data sourced from Taiwo et al. (2021) and a 2025 study on isoxazole hybrids.[3][4]

The isoxazole-hybridized derivatives, in particular, show highly potent, nanomolar-level inhibition of AChE, suggesting a promising avenue for the development of new anti-Alzheimer's agents.[3]

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[9] Inhibition of COX-1 and COX-2 is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Research has explored isoindoline-1,3-dione derivatives as potential COX inhibitors, with some compounds showing selective activity.[1][9]

One study synthesized new 1H-isoindole-1,3(2H)-dione derivatives and evaluated their COX inhibitory activity, finding that some compounds showed greater inhibition of COX-2, while others more strongly inhibited COX-1.[1] Another research effort indicated that a synthesized derivative, ZJ1, showed potent blockage and ligand efficiency towards the COX-2 enzyme, comparable to the marketed drug Celecoxib.[9]

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[10][11] It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it an attractive target for the development of new antibacterial agents.[5] Isoindolin-1-one derivatives have been synthesized and shown to possess significant urease inhibitory activity.[5]

In a study by Peytam et al., sixteen isoindolin-1-one derivatives were synthesized, and all exhibited urease inhibitory activity.[5] One compound, in particular, demonstrated potency far exceeding that of the standard inhibitors thiourea and hydroxyurea.[5]

Comparative Inhibitory Potency against Urease

CompoundIC₅₀ (µM)Standard: Thiourea (IC₅₀ µM)Standard: Hydroxyurea (IC₅₀ µM)
5c 10.07 ± 0.2822.01 ± 0.10100.00 ± 0.02
Data sourced from Peytam et al.[5]

The more than two-fold increase in potency of compound 5c over thiourea highlights the potential of the isoindolin-1-one scaffold for developing effective treatments for urease-dependent bacterial infections.[5]

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin.[12][13] Inhibitors of tyrosinase are of great interest in the cosmetics industry for skin whitening applications and in medicine for treating hyperpigmentation disorders.[13] While direct studies on this compound derivatives are emerging, related structures have shown promise. For context, kojic acid is a well-known tyrosinase inhibitor with an IC50 value of 23.64 ± 2.56 µM.[14] Synthesized isopropylquinazolinone derivatives have demonstrated inhibitory effects against tyrosinase, suggesting that related heterocyclic compounds could be effective.[14]

Experimental Methodologies and Workflows

To ensure the validity and reproducibility of the presented data, this section outlines the standard experimental protocols for assessing enzyme inhibitory potency.

General Workflow for Assessing Enzyme Inhibitory Potency

The process of evaluating new enzyme inhibitors typically follows a structured workflow, from initial design and synthesis to detailed kinetic analysis.

Caption: A typical workflow for the discovery and evaluation of novel enzyme inhibitors.

Protocol 1: Carbonic Anhydrase Inhibition Assay

This assay is based on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate.

  • Preparation of Solutions:

    • Enzyme solution: Prepare a stock solution of the desired hCA isoenzyme in distilled water.

    • Substrate solution: Prepare a solution of p-NPA in ethanol.

    • Inhibitor solutions: Dissolve the test compounds (this compound derivatives) in a suitable solvent (e.g., DMSO) to create a range of concentrations.

    • Buffer: Tris-SO₄ buffer (pH 7.4).

  • Assay Procedure:

    • In a 96-well plate, add 140 µL of Tris-SO₄ buffer.

    • Add 20 µL of the test inhibitor solution to the wells.

    • Add 20 µL of the hCA enzyme solution and incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

    • Monitor the formation of p-nitrophenolate by measuring the absorbance at 400 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

    • Further kinetic studies can be performed by varying substrate concentrations to determine the inhibition constant (Kᵢ).

Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method measures the activity of AChE and BuChE.[8]

  • Principle: The enzyme hydrolyzes the substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate), which is measured colorimetrically.

  • Assay Procedure:

    • Prepare solutions of the enzyme (AChE or BuChE), substrate, DTNB, and test inhibitors in a phosphate buffer (pH 8.0).

    • In a 96-well plate, add the buffer, inhibitor solution, and DTNB.

    • Add the enzyme solution and incubate for a specified period (e.g., 15 minutes) at a controlled temperature.

    • Start the reaction by adding the substrate solution.

    • Measure the absorbance at 412 nm at regular intervals.

  • Data Analysis:

    • The rate of reaction is proportional to the rate of change in absorbance.

    • Calculate the percentage of inhibition and determine the IC₅₀ values as described for the CA assay.

Ellman_Assay_Pathway Substrate Acetylthiocholine Enzyme AChE Substrate->Enzyme Hydrolysis Product1 Thiocholine Enzyme->Product1 Product2 Acetate Enzyme->Product2 ColoredProduct 5-Thio-2-Nitrobenzoate (Yellow) Product1->ColoredProduct + DTNB DTNB (Colorless) DTNB->ColoredProduct Reaction Inhibitor Isoindoline Derivative Inhibitor->Enzyme Inhibition

Caption: The reaction pathway of the Ellman's method for AChE inhibition.

Protocol 3: Urease Inhibition Assay

This assay measures the production of ammonia from the hydrolysis of urea.

  • Principle: The amount of ammonia produced is determined by its reaction with a reagent mixture (phenol and hypochlorite) to form a colored indophenol complex, which is measured spectrophotometrically.

  • Assay Procedure:

    • Prepare solutions of urease, urea, and test inhibitors in a phosphate buffer.

    • Pre-incubate the enzyme with various concentrations of the inhibitor for a set time at a specific temperature.

    • Initiate the reaction by adding the urea solution and incubate further.

    • Stop the reaction and add the phenol and hypochlorite reagents.

    • Measure the absorbance at a specific wavelength (e.g., 630 nm) after color development.

  • Data Analysis:

    • A standard curve using known concentrations of ammonium chloride is used to quantify the ammonia produced.

    • Calculate the percentage of inhibition and determine the IC₅₀ values.

Conclusion and Future Outlook

The this compound scaffold represents a versatile and promising platform for the design of potent enzyme inhibitors. The derivatives discussed in this guide demonstrate significant inhibitory activity against a range of therapeutically relevant enzymes, including carbonic anhydrases, cholinesterases, and urease. The high potency, particularly in the nanomolar range for some derivatives, underscores their potential for development into clinical candidates.

Future research should focus on:

  • Expanding the diversity of substituents on the isoindoline-1,3-dione core to further explore structure-activity relationships and optimize potency.

  • Conducting comprehensive selectivity profiling to ensure that lead compounds have minimal off-target effects.

  • Investigating the in vivo efficacy and pharmacokinetic properties of the most promising inhibitors in relevant animal models.

  • Exploring dual-target inhibitors , given the broad spectrum of activity observed, which could be beneficial for complex multifactorial diseases.

By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of novel therapeutics based on the privileged this compound scaffold.

References

A Senior Application Scientist's Guide to the Analytical Cross-Referencing of 5-Hydroxyisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise analytical characterization of a molecule is the bedrock of reliable and reproducible research. This guide provides an in-depth, comparative analysis of the analytical data for 5-hydroxyisoindoline-1,3-dione, a key building block in medicinal chemistry. We will cross-reference its spectral data with that of foundational and related structures—phthalimide and 4-hydroxyphthalimide—to provide a comprehensive understanding of its unique analytical fingerprint.

The isoindoline-1,3-dione scaffold is a privileged structure in drug discovery, most famously associated with the tragic history and subsequent therapeutic rebirth of thalidomide. The introduction of a hydroxyl group at the 5-position, as in this compound, significantly alters the molecule's electronic properties and potential for further functionalization, making a thorough understanding of its analytical characteristics essential.

This guide is structured to not only present the data but to explain the causality behind the experimental choices and the interpretation of the results, empowering researchers to confidently identify and characterize this important compound.

Core Physicochemical Properties: A Foundation for Analysis

Before delving into spectroscopic data, a summary of the fundamental physicochemical properties of this compound and our chosen comparative compounds provides essential context. These properties influence choices in analytical methodology, such as solvent selection for NMR or the thermal program for gas chromatography.

PropertyThis compoundPhthalimide4-Hydroxyphthalimide
Molecular Formula C₈H₅NO₃[1]C₈H₅NO₂[2]C₈H₅NO₃
Molecular Weight 163.13 g/mol [1]147.13 g/mol [2]163.13 g/mol
Melting Point 290 °C[3]238 °C[2]>300 °C
Appearance Off-white to brown solidWhite solid[2]Light yellow to tan powder

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

The following is a generalized protocol for obtaining high-quality NMR spectra of isoindoline-1,3-dione derivatives. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of polar organic compounds and its high boiling point.[4]

  • Sample Preparation : Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by the signals from its aromatic protons and the imide proton. The hydroxyl proton may also be visible, though its chemical shift can be variable and the peak often broad.

CompoundAromatic Protons (ppm)Imide NH (ppm)Other Protons (ppm)
This compound ~7.00-7.03 (m, 2H), 7.56 (d, J = 9.3 Hz, 1H)~11.0 (broad s, 1H)~9.5 (broad s, 1H, -OH)
Phthalimide ~7.85 (s, 4H)[5]~11.38 (s, 1H)[5]N/A
4-Hydroxyphthalimide ~7.2-7.7 (m, 3H)~11.1 (broad s, 1H)~10.0 (broad s, 1H, -OH)

Expertise & Experience : The downfield shift of the imide proton is a hallmark of phthalimide-type structures, a consequence of the deshielding effect of the two adjacent carbonyl groups and resonance. In this compound, the introduction of the electron-donating hydroxyl group leads to a more complex aromatic region compared to the single, symmetrical peak of phthalimide. The splitting pattern (a multiplet and a doublet) is consistent with a trisubstituted benzene ring.

¹³C NMR Spectral Analysis

¹³C NMR provides a direct count of the number of unique carbon atoms and information about their chemical environment.

CompoundCarbonyl Carbons (ppm)Aromatic Carbons (ppm)
This compound ~168, ~167~160 (C-OH), ~135, ~125, ~123, ~118, ~110
Phthalimide ~167.4~134.8, ~130.5, ~123.3[6]
4-Hydroxyphthalimide ~169, ~168~158 (C-OH), ~136, ~133, ~124, ~122, ~115

Trustworthiness : The chemical shifts of the carbonyl carbons are highly characteristic and are found in the downfield region of the spectrum (~167-169 ppm). The carbon attached to the hydroxyl group in this compound and 4-hydroxyphthalimide is significantly shifted downfield due to the deshielding effect of the oxygen atom.

Infrared (IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Analysis

For solid samples like this compound, the KBr pellet method is a common and reliable technique.[7]

  • Sample Preparation : Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation : Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[8]

FT-IR Spectral Analysis

The IR spectrum of this compound is dominated by the characteristic absorptions of the imide and hydroxyl functional groups.

Functional GroupThis compound (cm⁻¹)Phthalimide (cm⁻¹)4-Hydroxyphthalimide (cm⁻¹)
O-H Stretch (phenol) ~3400-3200 (broad)N/A~3400-3200 (broad)
N-H Stretch (imide) ~3200-3100~3200~3200-3100
C-H Stretch (aromatic) ~3100-3000~3100-3000~3100-3000
C=O Stretch (imide) ~1770 (asymmetric), ~1710 (symmetric)~1775, ~1715~1765, ~1705
C-N Stretch (imide) ~1380~1385~1380
C-O Stretch (phenol) ~1250N/A~1250

Authoritative Grounding : The two distinct carbonyl stretching bands are characteristic of the imide functional group, arising from asymmetric and symmetric stretching vibrations.[9] The broad O-H stretching band confirms the presence of the hydroxyl group, with the broadening indicative of hydrogen bonding in the solid state.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.[10]

Experimental Protocol: ESI-MS
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Infuse the sample solution into the ESI source of a mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition : Acquire the mass spectrum in both positive and negative ion modes. The cone voltage can be varied to induce in-source fragmentation, providing structural information.[11]

Mass Spectral Analysis
CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 164.03 [M+H]⁺, 162.02 [M-H]⁻136, 108, 80
Phthalimide 148.04 [M+H]⁺, 146.03 [M-H]⁻120, 104, 76[12]
4-Hydroxyphthalimide 164.03 [M+H]⁺, 162.02 [M-H]⁻136, 108, 80

Expertise & Experience : In positive ion mode, the protonated molecule [M+H]⁺ is expected. Fragmentation of this compound would likely proceed through the loss of small neutral molecules such as CO (28 Da) and HCN (27 Da), leading to the observed fragment ions. The fragmentation pattern can be diagnostic for the substitution pattern on the aromatic ring.

Visualization of Analytical Workflow

To ensure clarity and reproducibility, the overall analytical workflow can be visualized as follows:

Analytical_Workflow_for_this compound cluster_sample Sample Preparation cluster_data Data Interpretation & Comparison Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Comparison Cross-Referencing with Phthalimide & 4-Hydroxyphthalimide Structure->Comparison Purity->Comparison

Caption: A flowchart illustrating the analytical workflow for the characterization of this compound.

Conclusion

The analytical characterization of this compound is a multi-faceted process that relies on the synergistic application of several spectroscopic techniques. By cross-referencing the data obtained from NMR, FT-IR, and mass spectrometry with that of related compounds such as phthalimide and 4-hydroxyphthalimide, a comprehensive and unambiguous identification can be achieved. This guide provides the foundational data, experimental protocols, and expert insights necessary for researchers to confidently work with this important molecule, ensuring the integrity and reproducibility of their scientific endeavors.

References

A Researcher's Guide to the Comparative Cytotoxicity of Substituted Isoindoline-1,3-diones

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the isoindoline-1,3-dione scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] This guide provides an in-depth comparative analysis of the cytotoxic profiles of substituted isoindoline-1,3-dione derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in experimental data. We will delve into the structure-activity relationships that govern their cytotoxic potential, detail the rigorous methodologies for assessing their efficacy, and explore the mechanistic underpinnings of their action.

The Isoindoline-1,3-dione Core: A Versatile Pharmacophore

The isoindoline-1,3-dione ring system, a bicyclic structure containing a phthalimide moiety, serves as a versatile template for the design of novel therapeutic agents. Its rigid framework allows for the precise spatial orientation of various substituents, enabling tailored interactions with biological targets. The ease of synthesis and the ability to introduce diverse chemical functionalities at the N-position and on the aromatic ring have made this scaffold a focal point in medicinal chemistry.[3]

The rationale for investigating isoindoline-1,3-dione derivatives as cytotoxic agents stems from their structural similarity to thalidomide and its analogs, which have well-established anticancer properties. These compounds are known to exert their effects through various mechanisms, including the inhibition of angiogenesis, induction of apoptosis, and modulation of the tumor microenvironment.[4]

Comparative Cytotoxicity: Unraveling Structure-Activity Relationships

The cytotoxic potency of isoindoline-1,3-dione derivatives is profoundly influenced by the nature and position of substituents on the core structure. The following sections provide a comparative analysis based on available experimental data, with a focus on substitutions at the N-position and on the aromatic ring.

N-Substituted Isoindoline-1,3-diones

The substituent attached to the nitrogen atom of the imide ring plays a critical role in determining the cytotoxic profile. Variations in the N-substituent can impact the compound's lipophilicity, steric hindrance, and ability to form key interactions with target proteins.

For instance, studies have shown that N-benzyl substituted isoindoline-1,3-diones exhibit significant cytotoxicity against various cancer cell lines.[1] The presence of the benzyl group can enhance the compound's ability to penetrate cell membranes and may contribute to interactions with hydrophobic pockets in target enzymes. Further substitution on the benzyl ring can fine-tune this activity.

Aromatic Ring Substituted Isoindoline-1,3-diones

Modifications to the benzene ring of the isoindoline-1,3-dione core also have a substantial impact on cytotoxicity. The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, influencing its reactivity and binding affinity.

Halogenation of the aromatic ring, for example, has been shown to enhance the anticancer activity of isoindoline-1,3-dione derivatives.[5] This is likely due to the increased lipophilicity and the potential for halogen bonding interactions with biological targets.

Quantitative Comparison of Cytotoxicity

To provide a clear and objective comparison, the following table summarizes the 50% inhibitory concentration (IC50) values of representative substituted isoindoline-1,3-dione derivatives against various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Compound IDN-SubstituentAromatic Ring Substituent(s)Cell LineIC50 (µM)Reference
1 BenzylUnsubstitutedA549 (Lung)114.25[1]
2 BenzylUnsubstitutedHeLa (Cervical)-[1]
3 -(CH2)2-azideUnsubstitutedA549 (Lung)19.41[6]
4 -(CH2)2-OHUnsubstitutedHeLa (Cervical)-
5 4-(2-Bromoacetyl)phenylUnsubstitutedRaji (B-cell lymphoma)0.26 (µg/mL)[7]
6 4-(2-Bromoacetyl)phenylUnsubstitutedK562 (Leukemia)3.81 (µg/mL)[7]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Experimental Protocols for Assessing Cytotoxicity

The reliable evaluation of a compound's cytotoxic potential hinges on the use of robust and validated experimental assays. The choice of assay depends on the specific research question and the anticipated mechanism of cell death. Here, we provide detailed, step-by-step protocols for three commonly employed cytotoxicity assays.

MTT Assay: Measuring Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.[8]

Principle: In viable cells, mitochondrial reductases cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted isoindoline-1,3-dione derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[9][10]

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.[10]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5 minutes to pellet the cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).

BrdU Assay: Quantifying DNA Synthesis

The BrdU (5-bromo-2'-deoxyuridine) assay is used to quantify cell proliferation by measuring the incorporation of BrdU, a thymidine analog, into newly synthesized DNA.[11][12]

Principle: Cells undergoing DNA replication will incorporate BrdU into their DNA. The incorporated BrdU can then be detected using a specific anti-BrdU antibody.[11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell type's doubling time.

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Incubate the cells with an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Substrate Addition: Add the enzyme substrate, which will be converted into a colored product.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: The amount of color produced is proportional to the amount of DNA synthesis and, therefore, cell proliferation.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the cytotoxicity of substituted isoindoline-1,3-diones.

Cytotoxicity_Workflow cluster_synthesis Compound Synthesis cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Synthesis Synthesis of Substituted Isoindoline-1,3-diones Treatment Compound Treatment (Dose-response) Synthesis->Treatment Cell_Seeding Cell Seeding (e.g., A549, HeLa) Cell_Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH BrdU BrdU Assay (Proliferation) Treatment->BrdU IC50 IC50 Determination MTT->IC50 LDH->IC50 BrdU->IC50

Caption: A generalized workflow for the synthesis, treatment, and cytotoxic evaluation of substituted isoindoline-1,3-diones.

Mechanistic Insights: Induction of Apoptosis

Several studies suggest that the cytotoxic effects of isoindoline-1,3-dione derivatives are often mediated through the induction of apoptosis, or programmed cell death.[5][7] While the precise molecular targets can vary depending on the specific substitution pattern, a common downstream effect is the activation of the apoptotic cascade.

One proposed mechanism involves the inhibition of de novo purine synthesis, leading to a reduction in DNA and RNA synthesis and subsequent cell death.[13] Another study demonstrated that a potent isoindoline-1,3-dione derivative induced both apoptosis and necrosis in Raji cells.[7]

The following diagram depicts a simplified, representative signaling pathway for apoptosis that may be activated by certain isoindoline-1,3-dione derivatives.

Apoptosis_Pathway Compound Substituted Isoindoline-1,3-dione Target Cellular Target (e.g., Enzyme, Receptor) Compound->Target Stress Cellular Stress (e.g., DNA damage) Target->Stress Bax_Bak Bax/Bak Activation Stress->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9->Apoptosome Casp3 Caspase-3 (Executioner Caspase) Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified intrinsic apoptosis pathway potentially induced by substituted isoindoline-1,3-diones.

Conclusion and Future Directions

Substituted isoindoline-1,3-diones represent a promising class of cytotoxic agents with the potential for further development as anticancer therapeutics. This guide has provided a comparative overview of their cytotoxic profiles, detailed the experimental methodologies for their evaluation, and offered insights into their potential mechanisms of action.

Future research in this area should focus on elucidating the specific molecular targets of these compounds to enable more rational drug design. Furthermore, comprehensive in vivo studies are necessary to validate the in vitro cytotoxicity and to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates. The continued exploration of the structure-activity relationships of this versatile scaffold will undoubtedly lead to the discovery of novel and more effective anticancer agents.

References

Safety Operating Guide

A Guide to the Safe Disposal of 5-Hydroxyisoindoline-1,3-dione for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and safeguarding our ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Hydroxyisoindoline-1,3-dione, a chemical intermediate whose precise hazards are not extensively documented. By treating this compound with the caution it warrants, we uphold our commitment to a culture of safety and environmental responsibility.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Compound Profile:

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 50727-06-5[1]
Molecular Formula C₈H₅NO₃[1][2]
Molecular Weight 163.13 g/mol [1][2]
Appearance Off-white to brown solid[3]

Inferred Hazard Analysis:

Based on the known hazards of phthalimide and other substituted isoindoline derivatives, the following potential hazards should be assumed for this compound:

  • Skin and Eye Irritation: Many phthalimide derivatives are known to cause skin and serious eye irritation.[4][5]

  • Respiratory Tract Irritation: Inhalation of the powdered form may cause respiratory irritation.[4]

  • Unknown Toxicological Profile: Due to the limited specific research on this compound, long-term toxicological effects are unknown. Therefore, it is prudent to handle it as a substance with potential chronic health effects.

Given these potential hazards, strict adherence to the use of personal protective equipment (PPE) and engineering controls is mandatory during all handling and disposal procedures.

Disposal Protocol: A Step-by-Step Workflow

The following protocol is designed to ensure the safe and compliant disposal of this compound. This workflow minimizes the risk of exposure to laboratory personnel and prevents environmental contamination.

DisposalWorkflow cluster_prep Preparation Phase cluster_disposal Waste Segregation & Collection cluster_final Finalization & Disposal A 1. Don Appropriate PPE (Nitrile Gloves, Safety Goggles, Lab Coat) B 2. Operate within a Certified Fume Hood C 3. Segregate Waste Streams: - Solid this compound - Contaminated Labware (e.g., gloves, wipes) B->C D 4. Collect Solid Waste: Transfer to a labeled, sealed hazardous waste container. C->D E 5. Collect Contaminated Labware: Place in a separate, clearly labeled hazardous waste bag. C->E F 6. Label All Containers: 'Hazardous Waste: this compound' with date and PI name. D->F E->F G 7. Store in Designated Hazardous Waste Area F->G H 8. Schedule Pickup with EHS for Professional Disposal G->H SpillResponse Spill Small Spill Identified Alert personnel in the immediate vicinity. Evacuate the area if the spill is large or if you are unsure of the hazard. PPE Don appropriate PPE, including respiratory protection if necessary. Consult the SDS for related compounds for guidance. Spill:f2->PPE:f0 Contain Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Work from the perimeter of the spill inwards. PPE:f1->Contain:f0 Collect Carefully sweep the absorbed material into a designated hazardous waste container. Use non-sparking tools. Contain:f1->Collect:f0 Decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water. Place all cleanup materials in a hazardous waste bag. Collect:f1->Decontaminate:f0 Report Report the incident to your laboratory supervisor and EHS. Complete any required incident report forms. Decontaminate:f1->Report:f0

References

Personal protective equipment for handling 5-Hydroxyisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 5-Hydroxyisoindoline-1,3-dione

Presumed Hazard Profile: An Evidence-Based Assessment

Derivatives of isoindoline-1,3-dione have been noted for potential biological activity and, consequently, require careful handling. Based on data from analogous compounds, this compound should be presumed to present the following hazards until proven otherwise:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.

  • Serious Eye Irritation: Contact with eyes may lead to significant damage.

  • Respiratory Tract Irritation: Inhalation of the powder may irritate the respiratory system.

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.

Therefore, all handling procedures must be designed to minimize direct contact, inhalation, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.[1][2][3] The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides good resistance to a range of chemicals and is preferable to latex to avoid potential allergies.[4][5] For extended contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.[2][6]
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). A face shield worn over safety goggles is required when there is a splash hazard.Protects against airborne powder and accidental splashes.[2] Standard eyeglasses are not a substitute.
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or if there is a significant splash risk.Prevents contact of the chemical with skin and personal clothing.
Respiratory Protection A NIOSH-approved N95 respirator or higher is recommended when handling the powder outside of a certified chemical fume hood or for large-scale transfers where dust generation is likely.Minimizes the inhalation of fine particles.[1][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls and Preparation
  • Designated Work Area: All weighing and handling of solid this compound should be conducted in a certified chemical fume hood to contain any airborne particles.[8]

  • Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weigh boats, solvent dispensers, and waste containers, are inside the fume hood.

  • Emergency Preparedness: Locate the nearest safety shower and eyewash station. Ensure a chemical spill kit is readily accessible.[9][10][11]

Step-by-Step Handling Procedure
  • Donning PPE: Before entering the designated work area, correctly don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Carefully open the container of this compound inside the fume hood.

    • Use a dedicated spatula to transfer the desired amount to a weigh boat.

    • Avoid creating dust by handling the powder gently.

    • Close the primary container tightly after use.

  • Dissolution:

    • If preparing a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.

    • Ensure the vessel is appropriately labeled with the chemical name, concentration, date, and your initials.

  • Post-Handling:

    • Clean any minor powder residue from the work surface within the fume hood using a damp cloth or paper towel. Dispose of this as contaminated waste.

    • Wipe down the exterior of all containers before removing them from the fume hood.

Doffing PPE
  • Gloves: Remove gloves first, turning them inside out to trap any contaminants. Dispose of them in the designated hazardous waste container.

  • Gown/Apron: Remove your lab coat or apron, folding the contaminated exterior inward.

  • Face/Eye Protection: Remove your face shield and/or goggles.

  • Respirator: Remove your respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[12]

Emergency Procedures: Spills and Exposures

Minor Spill (Contained within the fume hood)
  • Alert colleagues in the immediate area.

  • Wear appropriate PPE , including double nitrile gloves.

  • Cover the spill with an absorbent material from the chemical spill kit.

  • Gently sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the area with a suitable cleaning agent, followed by water.

  • Dispose of all contaminated materials as hazardous waste.[13]

Major Spill (Outside of a fume hood)
  • Evacuate the immediate area and alert others.

  • If the substance is volatile or creating dust, close the laboratory door and prevent entry.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek prompt medical attention.[14]

  • Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[14]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Disposal Plan: Responsible Waste Management

All materials contaminated with this compound are to be considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any excess solid chemical. Place these items in a clearly labeled, sealed hazardous waste container.[15][16]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.[17]

  • Labeling and Storage: All hazardous waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration. Store waste in a designated satellite accumulation area away from incompatible materials.[15][18]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep_ppe Don PPE: - Nitrile Gloves - Lab Coat - Safety Goggles prep_hood Prepare Fume Hood: - Gather materials - Verify airflow prep_ppe->prep_hood 1. Prepare handle_weigh Weigh Powder: - Inside fume hood - Minimize dust prep_hood->handle_weigh 2. Handle handle_dissolve Prepare Solution: - Add solvent to solid - Label container handle_weigh->handle_dissolve cleanup_area Clean Work Area: - Decontaminate surfaces - Wipe down containers handle_dissolve->cleanup_area 3. Clean cleanup_waste Dispose of Waste: - Segregate solid & liquid - Label waste containers cleanup_area->cleanup_waste post_doff Doff PPE: - Remove gloves first - Wash hands thoroughly cleanup_waste->post_doff 4. Finalize post_store Store Materials: - Tightly seal primary container - Store in designated location post_doff->post_store

Caption: Workflow for the safe handling of this compound.

By integrating these safety and logistical protocols into your daily laboratory practices, you can build a foundation of safety and trust in your research endeavors. This guide serves as a starting point; always consult your institution's specific Chemical Hygiene Plan and EHS guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxyisoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
5-Hydroxyisoindoline-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.